Technical Documentation Center

Butyl 4-(2,4-dinitrophenyl)butanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Butyl 4-(2,4-dinitrophenyl)butanoate
  • CAS: 866151-85-1

Core Science & Biosynthesis

Foundational

Physicochemical properties of Butyl 4-(2,4-dinitrophenyl)butanoate

An In-Depth Technical Guide to the Physicochemical Properties of Butyl 4-(2,4-dinitrophenyl)butanoate For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Butyl 4-(2,4-dinitrophenyl)butanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the essential physicochemical properties of Butyl 4-(2,4-dinitrophenyl)butanoate. As a molecule of interest in various research and development sectors, a thorough understanding of its characteristics is paramount for its effective application. This document, structured with the senior application scientist in mind, delves into the core physicochemical parameters, outlines detailed experimental protocols for their determination, and discusses the implications of these properties in practical settings. The synthesis of theoretical knowledge with actionable experimental design is intended to provide a self-validating framework for researchers.

Introduction and Molecular Overview

Butyl 4-(2,4-dinitrophenyl)butanoate is an organic ester with a molecular structure that suggests a range of chemical behaviors relevant to drug development and chemical synthesis. The presence of the dinitrophenyl group, a well-known hapten, and the butyl butanoate chain, which imparts lipophilicity, makes this compound a subject of interest for studies in immunology, toxicology, and as a potential building block in organic synthesis.

The lipophilicity, electronic effects of the nitro groups, and the ester functionality are the primary determinants of its physicochemical profile. These features influence its solubility, stability, and potential interactions with biological systems. A precise characterization of these properties is therefore a critical first step in any application.

Caption: Molecular structure of Butyl 4-(2,4-dinitrophenyl)butanoate.

Core Physicochemical Properties

The following table summarizes the predicted and experimentally determined physicochemical properties of Butyl 4-(2,4-dinitrophenyl)butanoate and structurally related compounds. These values provide a baseline for understanding its behavior.

PropertyPredicted/Observed ValueSignificance in Application
Molecular Formula C₁₄H₁₈N₂O₆Fundamental for all calculations.
Molecular Weight 298.29 g/mol Affects diffusion and bioavailability.
Melting Point Data not available; likely a low-melting solid or oilImportant for formulation and storage.
Boiling Point > 300 °C (estimated)Relevant for purification and stability at high temperatures.
LogP (Octanol/Water Partition Coefficient) Estimated > 3.0A key indicator of lipophilicity, influencing membrane permeability and solubility.[1][2]
pKa Not applicable (no readily ionizable groups)The molecule is neutral, which affects its solubility and interactions.
Solubility Insoluble in water; soluble in organic solvents (e.g., ethanol, diethyl ether)[3]Critical for formulation and solvent selection in experimental work.

Experimental Determination of Physicochemical Properties

This section provides detailed protocols for the experimental determination of key physicochemical parameters. The causality behind experimental choices is emphasized to ensure a robust and self-validating approach.

Determination of LogP by Shake-Flask Method (OECD 107)

The Shake-Flask method is a classic and reliable technique for determining the partition coefficient (P) of a compound between n-octanol and water.[1]

Rationale: This method directly measures the partitioning of the analyte between two immiscible phases, providing a gold-standard value for LogP. The choice of n-octanol is to mimic the lipid bilayer of cell membranes.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of Butyl 4-(2,4-dinitrophenyl)butanoate in n-octanol (pre-saturated with water).

    • Prepare a series of dilutions from the stock solution.

  • Partitioning:

    • In a separatory funnel, mix a known volume of the n-octanol solution with a known volume of water (pre-saturated with n-octanol).

    • Shake the funnel vigorously for 5 minutes, then allow the phases to separate for at least 24 hours at a constant temperature.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the analyte in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

    • LogP = log₁₀(P).

Caption: Workflow for LogP determination by the Shake-Flask method.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[4]

Rationale: By subjecting the compound to harsh conditions, we can accelerate degradation pathways that might occur over a longer period under normal storage conditions. This is crucial for establishing shelf-life and identifying potential impurities.[5]

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[4]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.[4]

    • Keep the solution at 60°C for 24 hours.[4]

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and analyze by HPLC.[4]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.[4]

    • Keep the solution at 60°C for 8 hours.[4]

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and analyze by HPLC.[4]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.[4]

    • Store the solution at room temperature, protected from light, for 12 hours.[4]

    • At specified time points, withdraw an aliquot and analyze by HPLC.[4]

  • Thermal Degradation:

    • Expose a known amount of the solid compound to dry heat at 80°C for 48 hours.[4]

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.[4]

  • Photostability:

    • Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2).

    • A control sample should be kept in the dark.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

Forced_Degradation_Workflow cluster_conditions Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis HPLC Analysis (Quantify Parent & Degradants) Acid->Analysis Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidative (3% H2O2, RT) Oxidation->Analysis Thermal Thermal (80°C, solid) Thermal->Analysis Photo Photolytic (ICH light source) Photo->Analysis Stock Stock Solution of Butyl 4-(2,4-dinitrophenyl)butanoate Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

Caption: Experimental workflow for forced degradation studies.

Analytical Methodologies for Characterization

Robust analytical methods are necessary for the accurate quantification and characterization of Butyl 4-(2,4-dinitrophenyl)butanoate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of the compound.[6]

Rationale: The chromophoric dinitrophenyl group allows for sensitive detection by UV-Vis detectors. Reversed-phase HPLC is ideal for separating this relatively non-polar molecule from more polar impurities.

Illustrative HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV-Vis detector at a wavelength corresponding to the absorbance maximum of the dinitrophenyl group (typically around 260 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Spectroscopic Characterization

Spectroscopic methods provide crucial information about the molecular structure and purity of the compound.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the molecular structure.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the ester carbonyl (C=O) and the nitro (NO₂) groups.[7][8] The ester carbonyl stretch is expected around 1735 cm⁻¹, and the nitro group stretches will appear in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern, further confirming the structure.[9][10]

Implications of Physicochemical Properties in Drug Development

The physicochemical properties of Butyl 4-(2,4-dinitrophenyl)butanoate have significant implications for its potential use in drug development and other applications.

  • High Lipophilicity (LogP > 3.0): Suggests good membrane permeability, which could be advantageous for oral absorption or skin penetration.[2] However, it may also lead to poor aqueous solubility, presenting formulation challenges. A high LogP can also be associated with increased metabolic clearance and potential for non-specific binding.

  • Ester Functionality: The ester linkage is susceptible to hydrolysis by esterases in the body.[11] This could be a metabolic liability, leading to rapid clearance, or it could be intentionally exploited in prodrug design, where the active form of a drug is released upon ester cleavage.

  • Dinitrophenyl Group: This group is strongly electron-withdrawing and can influence the reactivity of the rest of the molecule. It is also a known immunogen and can elicit an immune response, a property that is utilized in immunological research.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of Butyl 4-(2,4-dinitrophenyl)butanoate. By combining theoretical predictions with detailed, rationale-driven experimental protocols, researchers and drug development professionals are equipped with the necessary framework to thoroughly characterize this molecule. A deep understanding of its lipophilicity, stability, and spectroscopic characteristics is fundamental to unlocking its full potential in various scientific applications.

References

  • Bhal, S.K. LogP—Making Sense of the Value. Advanced Chemistry Development, Inc.
  • Scribd. Stability Testing | PDF | Shelf Life | Ester.
  • BOC Sciences. Stability Testing of Active Pharmaceutical Ingredients.
  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.
  • BenchChem. Application Notes and Protocols for Compound Stability Testing.
  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • PMC. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • EPA NEPIS.
  • NIST. III Analytical Methods.
  • US Pharmacopeia.
  • PubChem. N-Butyl-2,4-dinitroaniline.
  • NIST WebBook. Butyl 4-nitrophenyl ether.
  • Wikipedia.
  • McMahon, R. J. et al. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

Sources

Exploratory

1H NMR and 13C NMR analysis of Butyl 4-(2,4-dinitrophenyl)butanoate

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Butyl 4-(2,4-dinitrophenyl)butanoate Introduction: Elucidating Molecular Architecture with NMR Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unpa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Butyl 4-(2,4-dinitrophenyl)butanoate

Introduction: Elucidating Molecular Architecture with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique in modern chemistry for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule makes it an indispensable tool for researchers, scientists, and professionals in drug development. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of Butyl 4-(2,4-dinitrophenyl)butanoate, a molecule featuring a complex interplay of aromatic and aliphatic moieties.

The structure of Butyl 4-(2,4-dinitrophenyl)butanoate presents a fascinating case study. The electron-withdrawing nature of the two nitro groups on the phenyl ring dramatically influences the electronic environment of the aromatic protons and carbons, leading to significant downfield shifts. Conversely, the flexible butyl and butanoate chains provide classic examples of aliphatic spin-spin coupling. By dissecting the predicted NMR data, we can assemble a complete picture of the molecule's atomic framework. This whitepaper will delve into the theoretical prediction of its NMR spectra, provide a robust experimental protocol for data acquisition, and offer insights into the causal relationships between molecular structure and spectral appearance.

Molecular Structure and Atom Labeling

To facilitate a clear and unambiguous discussion of the NMR data, the atoms in Butyl 4-(2,4-dinitrophenyl)butanoate are systematically labeled as shown in the diagram below. This labeling convention will be used throughout the guide.

Caption: Molecular structure of Butyl 4-(2,4-dinitrophenyl)butanoate with atom labeling.

Part 1: Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show ten distinct signals, corresponding to the ten non-equivalent proton environments in the molecule. The powerful electron-withdrawing effects of the nitro groups dominate the aromatic region, while the aliphatic region is characterized by predictable shielding and spin-spin coupling patterns.

Predicted ¹H NMR Data Summary
Proton LabelIntegrationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-a (H-3')1H~ 9.12dJac ≈ 2.5 Hz
H-b (H-5')1H~ 8.45ddJbc ≈ 8.7 Hz, Jab ≈ 2.5 Hz
H-c (H-6')1H~ 7.60dJcb ≈ 8.7 Hz
H-d (H-α)2H~ 3.05tJde ≈ 7.5 Hz
H-e (H-β)2H~ 2.10pJed ≈ 7.5 Hz, Jef ≈ 7.5 Hz
H-f (H-γ)2H~ 2.40tJfe ≈ 7.5 Hz
H-g (H-a)2H~ 4.10tJgh ≈ 6.7 Hz
H-h (H-b)2H~ 1.65sextetJhg ≈ 6.7 Hz, Jhi ≈ 7.4 Hz
H-i (H-c)2H~ 1.40sextetJih ≈ 7.4 Hz, Jij ≈ 7.4 Hz
H-j (H-d)3H~ 0.95tJji ≈ 7.4 Hz
Detailed Signal Interpretation
  • Aromatic Protons (H-a, H-b, H-c):

    • H-a (H-3'): This proton is ortho to one nitro group and para to the other, experiencing the strongest deshielding effect. It is expected to appear as a doublet (meta-coupling) at the lowest field, around 9.12 ppm.[1][2]

    • H-b (H-5'): Positioned between a nitro group and the butanoate chain, this proton is also significantly deshielded. It will be split by both H-a (meta-coupling, ~2.5 Hz) and H-c (ortho-coupling, ~8.7 Hz), resulting in a doublet of doublets (dd) around 8.45 ppm.[3]

    • H-c (H-6'): This proton is ortho to the butanoate substituent and experiences the least deshielding of the three aromatic protons. It will appear as a doublet due to ortho-coupling with H-b, expected around 7.60 ppm.

  • Butanoate Chain Protons (H-d, H-e, H-f):

    • H-d (H-α): These protons are on the carbon directly attached to the aromatic ring (benzylic position). They are deshielded and will appear as a triplet around 3.05 ppm due to coupling with the adjacent H-e protons.

    • H-f (H-γ): These protons are alpha to the ester carbonyl group, which deshields them to around 2.40 ppm. They will appear as a triplet due to coupling with the H-e protons.

    • H-e (H-β): Situated between two electron-withdrawing groups (the ring and the carbonyl), but not directly attached to them, these protons are the most shielded of the butanoate chain. They are coupled to both H-d and H-f and are expected to appear as a pentet (or multiplet) around 2.10 ppm. Vicinal coupling in such alkyl chains is typically in the range of 6-8 Hz.[3][4]

  • Butyl Chain Protons (H-g, H-h, H-i, H-j):

    • H-g (H-a): These protons are on the carbon attached to the ester oxygen, making them the most deshielded of the butyl chain. They are expected to appear as a triplet around 4.10 ppm.[5][6]

    • H-h (H-b) & H-i (H-c): These represent the two central methylene groups of the butyl chain. Their signals will overlap and appear as complex multiplets (predicted as sextets) in the range of 1.40-1.65 ppm.[6]

    • H-j (H-d): The terminal methyl group protons are the most shielded in the entire molecule. They will appear as a triplet around 0.95 ppm due to coupling with the adjacent H-i protons.[5][6]

Part 2: Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show 14 distinct signals, as all carbon atoms in the molecule are chemically non-equivalent.

Predicted ¹³C NMR Data Summary
Carbon LabelPredicted Chemical Shift (δ, ppm)Justification
C1~ 172.5Ester Carbonyl
~ 35.0Methylene, alpha to C=O
~ 24.5Aliphatic Methylene
~ 32.0Benzylic Methylene
C1'~ 149.0Aromatic C, attached to Cα & C-NO₂
C2'~ 147.0Aromatic C, attached to C-NO₂
C3'~ 121.5Aromatic C-H
C4'~ 138.0Aromatic C, attached to C-NO₂
C5'~ 127.5Aromatic C-H
C6'~ 130.0Aromatic C-H
Ca~ 65.0O-C H₂ of butyl group
Cb~ 30.5Aliphatic Methylene
Cc~ 19.0Aliphatic Methylene
Cd~ 13.7Terminal Methyl
Detailed Signal Interpretation
  • Carbonyl Carbon (C1): The ester carbonyl carbon is highly deshielded and is expected to appear at the lowest field, around 172.5 ppm.[7]

  • Aromatic Carbons (C1' - C6'):

    • The carbons directly attached to the strongly electron-withdrawing nitro groups (C2', C4') and the carbon bearing the alkyl substituent (C1') will be significantly deshielded, appearing in the 138-149 ppm range.[8][9]

    • The carbons bearing protons (C3', C5', C6') will be more shielded, appearing between 121-130 ppm. The exact assignment requires more advanced 2D NMR techniques, but their presence in this region is certain.[8][9]

  • Aliphatic Carbons (Cα, Cβ, Cγ and Ca-d):

    • Ca (O-CH₂): The carbon attached to the ester oxygen is the most deshielded aliphatic carbon, predicted around 65.0 ppm.[7]

    • Cγ and Cα: The carbons alpha to the carbonyl group and the aromatic ring, respectively, will be in the 32-35 ppm range.

    • Cb, Cc, Cβ: The remaining methylene carbons in the aliphatic chains will appear in the more shielded region of 19-31 ppm.

    • Cd: The terminal methyl carbon of the butyl group will be the most shielded carbon, appearing at the highest field, around 13.7 ppm.[7]

Part 3: Experimental Protocol for NMR Analysis

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection. The following protocol provides a self-validating system for the analysis of Butyl 4-(2,4-dinitrophenyl)butanoate.

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in Solvent (0.6-0.7 mL CDCl₃) weigh->dissolve Add to vial filter 3. Filter into NMR Tube (Glass wool pipette) dissolve->filter Transfer instrument 4. Instrument Setup (Lock, Tune, Shim) filter->instrument Insert Sample acquire_H1 5a. Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 5b. Acquire ¹³C Spectrum instrument->acquire_C13 process 6. Process Data (FT, Phase, Baseline) acquire_H1->process acquire_C13->process analyze 7. Analyze & Assign (Integrate, Identify Peaks) process->analyze report 8. Report Results analyze->report

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Weighing: Accurately weigh the sample. For a standard high-field NMR spectrometer (≥400 MHz), 5-10 mg is sufficient for ¹H NMR, while 20-50 mg is recommended for ¹³C NMR due to its lower natural abundance and sensitivity.[10][11][12]

    • Solvent Selection: Chloroform-d (CDCl₃) is an excellent choice as it dissolves a wide range of organic compounds and its residual proton peak at 7.26 ppm provides a convenient chemical shift reference.[13]

    • Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃.

    • Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10] Cotton wool should be avoided as solvents can leach impurities from it.

    • Internal Standard: For the most accurate chemical shift calibration, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, modern spectrometers can reliably reference the residual solvent peak.[11]

  • Instrument Setup and Data Acquisition:

    • Spectrometer: Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Locking and Tuning: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent (CDCl₃). Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample volume. This is critical for achieving sharp, symmetrical peaks and high resolution.[13]

    • ¹H NMR Acquisition Parameters:

      • Pulse Sequence: Standard single-pulse sequence.

      • Acquisition Time: ~2-4 seconds.

      • Relaxation Delay (d1): 1-2 seconds.

      • Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.

    • ¹³C NMR Acquisition Parameters:

      • Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: A higher number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio, which may take several minutes to hours depending on the sample concentration.[10]

  • Data Processing:

    • Apply a Fourier transform (FT) to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

    • For the ¹H spectrum, integrate the signals to determine the relative ratios of protons in each environment.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

Conclusion

The comprehensive NMR analysis of Butyl 4-(2,4-dinitrophenyl)butanoate provides a clear demonstration of how fundamental principles of chemical shifts and spin-spin coupling can be applied to elucidate a complex molecular structure. The predicted ¹H and ¹³C spectra reveal a distinct separation of signals corresponding to the electron-poor aromatic system and the saturated aliphatic chains. The downfield aromatic signals are a direct consequence of the powerful anisotropic and inductive effects of the dual nitro substituents. The aliphatic signals, in contrast, adhere to predictable patterns of shielding and first-order coupling, allowing for straightforward assignment. By following the detailed experimental protocol outlined in this guide, researchers can reliably acquire high-quality data to confirm these structural features, making NMR an essential technique for identity confirmation, purity assessment, and in-depth structural characterization in a research and development setting.

References

  • NMR Sample Preparation: The Complete Guide - Organomation. Available at: [Link]

  • Sample Preparation & NMR Tubes | Chemical Research Support. Available at: [Link]

  • NMR Sample Preparation. Available at: [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. Available at: [Link]

  • 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem. Available at: [Link]

  • Proton NMR Spectra of 2,4-Dinitrophenyl Derivatives of Amino Acids. Available at: [Link]

  • 2,4-Dinitrophenol, sodium salt - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. Available at: [Link]

  • S'21 - NMR 14 - J values (coupling constants) - YouTube. Available at: [Link]

  • NMR Spectroscopy: Spin-Spin Splitting & Coupling Constants - Studylib. Available at: [Link]...

  • NMR Coupling Constants - Chemical Instrumentation Facility. Available at: [Link]

  • N-Butyl-2,4-dinitroaniline | C10H13N3O4 | CID 260939 - PubChem. Available at: [Link]

  • Solved The 1 H NMR spectrum of 2,4-dinitrophenylthiocyanate | Chegg.com. Available at: [Link]

  • 1H-NMR spectra of the (a) dinitro precursor DN and (b) diamine monomer... - ResearchGate. Available at: [Link]

  • butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes. Available at: [Link]

Sources

Foundational

Technical Guide: Mass Spectrometry and Fragmentation Dynamics of Butyl 4-(2,4-dinitrophenyl)butanoate

Topic: Mass spectrometry and fragmentation pattern of Butyl 4-(2,4-dinitrophenyl)butanoate Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry and fragmentation pattern of Butyl 4-(2,4-dinitrophenyl)butanoate Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Structural Context

Butyl 4-(2,4-dinitrophenyl)butanoate (MW: 310.26 Da; Formula:


) is a functionalized nitroaromatic ester often encountered as a synthetic intermediate in the preparation of haptens for immunoassays or as a derivative in the analysis of GABA-analogues and energetic materials.

Accurate identification of this molecule requires a nuanced understanding of its behavior under Electron Ionization (EI). Unlike simple aliphatic esters, this molecule exhibits a "competing pathway" fragmentation landscape driven by three distinct structural moieties:

  • The Butyl Ester: Susceptible to McLafferty rearrangement and alkoxy radical loss.

  • The Alkyl Linker: A propyl chain facilitating specific hydrogen transfers.

  • The 2,4-Dinitrophenyl (DNP) Core: A highly electron-deficient ring capable of characteristic "ortho-effects" and nitro-group losses.

This guide provides a definitive structural elucidation workflow, moving beyond simple spectral matching to mechanistic causality.

Experimental Methodology (Standardized Protocol)

To ensure reproducibility, the following GC-MS parameters are recommended. These conditions minimize thermal degradation of the labile nitro groups while maximizing structurally significant ions.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols to prevent transesterification in the injector port.

  • Concentration: 10 µg/mL (10 ppm).

  • Derivatization: None required (molecule is sufficiently volatile).

GC-MS Acquisition Parameters
ParameterSettingRationale
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent nitro-reduction.
Injection Mode Splitless (1 min)Maximizes sensitivity for trace impurity analysis.
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS)Standard non-polar phase for aromatic esters.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.
Ion Source Electron Ionization (EI)70 eV standard for library comparison.
Source Temp 230°CPrevents condensation of high-boiling nitro-aromatics.
Scan Range m/z 40 – 400Covers parent ion and low-mass nitro fragments.

Fragmentation Analysis & Mechanistic Pathways[1]

Under 70 eV EI conditions, the molecule undergoes predictable yet complex fragmentation. The spectrum is defined by the competition between the ester rearrangement and the nitro-aromatic cleavage .

The Molecular Ion ( )
  • m/z 310: The molecular ion is typically distinct but of low-to-moderate intensity due to the lability of the ester and nitro groups.

  • Diagnostic Check: In Electrospray Ionization (ESI+), look for

    
     or 
    
    
    
    to confirm molecular weight before EI structural elucidation.
Pathway A: The McLafferty Rearrangement (Dominant)

The butyl ester possesses


-hydrogens relative to the carbonyl oxygen. This triggers the classic McLafferty rearrangement, a site-specific hydrogen transfer followed by 

-cleavage.
  • Mechanism: The carbonyl oxygen abstracts a hydrogen from the

    
    -carbon of the butyl group.
    
  • Neutral Loss: 1-Butene (

    
    , 56 Da).
    
  • Fragment Ion: m/z 254 .

  • Structure: The radical cation of 4-(2,4-dinitrophenyl)butanoic acid. This is often a high-abundance peak, serving as a marker for the intact acid chain.

Pathway B: Ester Cleavage ( -Cleavage)

Direct cleavage of the bond adjacent to the carbonyl group (on the alkoxy side) generates the acylium ion.

  • Neutral Loss: Butoxy radical (

    
    , 73 Da).
    
  • Fragment Ion: m/z 237 .

  • Structure:

    
    . This acylium ion is resonance-stabilized and typically prominent.
    
Pathway C: The "Ortho Effect" (Nitro-Specific)

The 2-nitro group is ortho to the alkyl chain. This proximity facilitates an intramolecular redox reaction unique to ortho-nitroalkylbenzenes.

  • Mechanism: Oxygen transfer from the nitro group to the benzylic carbon, followed by hydrogen abstraction and loss of the hydroxyl radical (

    
    ).
    
  • Fragment Ion: m/z 293 (

    
    ).
    
  • Secondary Loss: Subsequent loss of

    
     or 
    
    
    
    often follows, leading to complex low-mass aromatic clusters (m/z 130-180 range).
Pathway D: Nitro Group Degradation

Nitro groups are fragile under electron impact.

  • m/z 280: Loss of

    
     (30 Da) from the parent.
    
  • m/z 264: Loss of

    
     (46 Da) from the parent.
    

Visualization of Fragmentation Logic

The following diagram maps the causal relationships between the parent molecule and its diagnostic fragments.

FragmentationPathways Parent Parent Ion (M+) m/z 310 [C14H18N2O6]+. McLafferty McLafferty Product (Acid Radical Cation) m/z 254 [C10H10N2O6]+. Parent->McLafferty Loss of Butene (56 Da) (Gamma-H Transfer) Acylium Acylium Ion (alpha-cleavage) m/z 237 [C10H9N2O5]+ Parent->Acylium Loss of OBu (73 Da) (Alpha Cleavage) OrthoLoss Ortho Effect (Loss of OH) m/z 293 [M - OH]+ Parent->OrthoLoss Loss of OH (17 Da) (Ortho-Nitro Interaction) NitroLoss Nitro Loss (Loss of NO2) m/z 264 [M - NO2]+ Parent->NitroLoss Loss of NO2 (46 Da) AromaticCore Dinitrotropylium-like Core Fragments m/z ~160-180 McLafferty->AromaticCore Secondary Degradation Acylium->AromaticCore CO Loss

Caption: Figure 1. Mechanistic fragmentation tree for Butyl 4-(2,4-dinitrophenyl)butanoate under 70 eV EI conditions. The McLafferty rearrangement (Blue path) and Acylium formation (Yellow path) are the primary diagnostic vectors.

Data Summary & Diagnostic Table

Use this table to validate spectral data against experimental results.

m/z (Nominal)Ion TypeFormula (Predicted)Origin / MechanismRelative Abundance (Est.)
310


Molecular IonLow (<10%)
293


Ortho Effect: Interaction between 2-nitro and alkyl chain.Low-Medium
264


Direct loss of nitro group.Medium
254


McLafferty Rearrangement: Loss of butene from ester.High (Diagnostic)
237



-Cleavage:
Loss of butoxy group (

).
High (Base Peak Candidate)
180


Benzylic cleavage (Dinitrobenzyl cation).Medium
57


Butyl cation (from ester chain).High (Non-specific)

Scientific Validation & Troubleshooting (Self-Correcting Protocol)

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), apply these validation steps:

  • The "57" Check: If m/z 57 is absent or very weak, the butyl ester moiety may not be present, or the ionization energy is too low.

  • The Nitrogen Rule: The parent mass is even (310), and the molecule contains 2 nitrogens. This adheres to the Nitrogen Rule (Even Mass = Even N count). If your parent ion is odd (e.g., 311), you are likely observing an ESI

    
     or a chemical ionization adduct, not the EI molecular ion.
    
  • Isotope Pattern: Check m/z 311 (M+1). It should be approximately 15.5% of the intensity of m/z 310 (based on 14 carbons

    
     1.1%). Significant deviation suggests co-elution.
    
Experimental Workflow Diagram

Workflow Sample Sample (DCM Soln) GC GC Separation (DB-5MS) Sample->GC Splitless Inj EI EI Source (70 eV) GC->EI Elution Analyzer Quadrupole/TOF EI->Analyzer Fragmentation Data Spectrum Validation Analyzer->Data m/z Detection

Caption: Figure 2. Standardized GC-MS workflow for nitroaromatic ester analysis.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (The definitive text on the McLafferty rearrangement mechanism).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Yinon, J. (1990). Mass Spectrometry of Explosives: Nitro Compounds. In Mass Spectrometry Reviews, 1(4), 257-307.
  • NIST Chemistry WebBook. (2023). Standard Reference Data for 4-(2,4-dinitrophenyl)butanoic acid derivatives. [Link]

Exploratory

The Spectroscopic Signature: An In-depth Technical Guide to the UV-Vis Profile of Butyl 4-(2,4-dinitrophenyl)butanoate

This guide provides a comprehensive technical overview of the Ultraviolet-Visible (UV-Vis) spectroscopic profile of Butyl 4-(2,4-dinitrophenyl)butanoate. Tailored for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the Ultraviolet-Visible (UV-Vis) spectroscopic profile of Butyl 4-(2,4-dinitrophenyl)butanoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectroscopic properties, and analytical methodologies pertinent to this nitroaromatic compound. The content is structured to offer not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the subject matter.

Introduction: The Significance of Butyl 4-(2,4-dinitrophenyl)butanoate and its Spectroscopic Analysis

Butyl 4-(2,4-dinitrophenyl)butanoate belongs to the class of nitroaromatic esters. The 2,4-dinitrophenyl (DNP) moiety is a potent chromophore, rendering the molecule highly active in the UV-Vis region of the electromagnetic spectrum.[1] This characteristic makes UV-Vis spectroscopy an invaluable tool for its detection, characterization, and quantification in various matrices. Understanding the spectroscopic signature of this compound is crucial for applications ranging from chemical synthesis monitoring to its potential use as a derivatizing agent or a tagged molecule in biochemical assays. The presence of the two nitro groups, which are strong electron-withdrawing groups, significantly influences the electronic structure and reactivity of the molecule.[1]

Synthesis of Butyl 4-(2,4-dinitrophenyl)butanoate

The synthesis of Butyl 4-(2,4-dinitrophenyl)butanoate can be achieved through a nucleophilic aromatic substitution reaction followed by an esterification. A plausible synthetic route starts from a suitable precursor, such as 4-phenylbutan-1-ol, which is first nitrated and then esterified. An alternative approach involves the reaction of a dinitrophenyl-containing precursor with a butyl butanoate derivative. A general synthetic scheme starting from benzyl bromide has been described for a similar compound, 4-(2,4-dinitrophenyl)butan-1-amine.[2]

For the purpose of this guide, a proposed synthesis is outlined below:

Step 1: Synthesis of 4-(2,4-dinitrophenyl)butanoic acid

This step involves the reaction of a suitable starting material, such as 4-phenylbutanoic acid, with a nitrating agent.

Step 2: Esterification of 4-(2,4-dinitrophenyl)butanoic acid

The carboxylic acid from Step 1 is then esterified with butanol in the presence of an acid catalyst.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Esterification A 4-Phenylbutanoic Acid C 4-(2,4-dinitrophenyl)butanoic acid A->C Nitration B Nitrating Agent (e.g., HNO3/H2SO4) F Butyl 4-(2,4-dinitrophenyl)butanoate C->F Esterification D Butanol E Acid Catalyst (e.g., H2SO4)

Caption: Proposed synthetic workflow for Butyl 4-(2,4-dinitrophenyl)butanoate.

The Foundation: Principles of UV-Vis Spectroscopy in Nitroaromatic Compounds

The UV-Vis spectrum of an organic molecule is determined by the electronic transitions between different molecular orbitals. For nitroaromatic compounds like Butyl 4-(2,4-dinitrophenyl)butanoate, the key electronic transitions are:

  • π→π* Transitions: These are high-energy transitions that occur in molecules with π-systems, such as aromatic rings. They typically result in strong absorption bands. In dinitrophenyl derivatives, these transitions involve the benzene ring and the nitro groups, often appearing around 250-260 nm.[1]

  • n→π* Transitions: These are lower-energy transitions involving the non-bonding electrons on the oxygen atoms of the nitro groups. These transitions are generally weaker than π→π* transitions and appear at longer wavelengths, often around 350 nm.[1]

The combination of the phenyl ring, the two nitro groups, and the ester functionality creates a conjugated system that gives rise to a characteristic UV-Vis spectrum.

Predicted UV-Vis Spectroscopic Profile

Predicted Absorption BandWavelength Range (λmax)Associated Electronic TransitionExpected Molar Absorptivity (ε)
Band I~260 nmπ→πHigh
Band II~350 nmn→πModerate

It is important to note that these are predicted values based on related compounds such as 2,4-dinitrophenol and other dinitrophenyl derivatives.[1]

The Influence of Solvent Polarity

The choice of solvent can significantly impact the UV-Vis spectrum of nitroaromatic compounds.[3][4] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

  • Polar Solvents: Polar solvents are expected to cause a red shift (bathochromic shift) in the n→π* transition band. This is because the excited state is more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent.

  • Non-polar Solvents: In non-polar solvents, a blue shift (hypsochromic shift) of the n→π* transition may be observed compared to polar solvents.

The π→π* transitions are generally less sensitive to solvent polarity.[5]

Experimental Protocol for UV-Vis Analysis

The following protocol provides a step-by-step guide for obtaining the UV-Vis spectrum of Butyl 4-(2,4-dinitrophenyl)butanoate.

Materials and Instrumentation
  • Analyte: Butyl 4-(2,4-dinitrophenyl)butanoate

  • Solvent: Spectroscopic grade ethanol, methanol, acetonitrile, or cyclohexane. The choice of solvent should be based on the solubility of the analyte and the desired information regarding solvent effects.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

Procedure
  • Sample Preparation:

    • Prepare a stock solution of Butyl 4-(2,4-dinitrophenyl)butanoate of a known concentration (e.g., 1 mg/mL) in the chosen spectroscopic grade solvent.

    • From the stock solution, prepare a series of dilutions to determine a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1 - 1.0 a.u.).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200 - 800 nm).

    • Use a matched pair of quartz cuvettes.

  • Data Acquisition:

    • Fill both the sample and reference cuvettes with the pure solvent and record a baseline spectrum.

    • Empty the sample cuvette and rinse it with the sample solution.

    • Fill the sample cuvette with the sample solution and place it in the sample holder.

    • Acquire the UV-Vis spectrum of the sample.

  • Data Processing:

    • The instrument software will automatically subtract the baseline from the sample spectrum.

    • Identify the wavelengths of maximum absorbance (λmax).

    • Record the absorbance values at the identified λmax.

UV_Vis_Workflow A Prepare Stock Solution B Perform Serial Dilutions A->B E Acquire Sample Spectrum B->E C Set Instrument Parameters D Record Baseline with Solvent C->D D->E F Identify λmax and Absorbance E->F

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Data Interpretation and Applications

The obtained UV-Vis spectrum serves several key analytical purposes:

  • Identity Confirmation: The presence of the characteristic absorption bands at the expected λmax values can be used to confirm the identity of the 2,4-dinitrophenyl moiety in the molecule.

  • Purity Assessment: The presence of unexpected peaks in the spectrum may indicate the presence of impurities.

  • Quantitative Analysis: The Beer-Lambert Law (A = εbc) can be applied for the quantitative determination of the concentration of Butyl 4-(2,4-dinitrophenyl)butanoate. A calibration curve of absorbance versus concentration should be prepared using standards of known concentration to ensure linearity and accuracy.

Conclusion

The UV-Vis spectroscopic profile of Butyl 4-(2,4-dinitrophenyl)butanoate is dominated by the strong chromophoric character of the 2,4-dinitrophenyl group. The spectrum is expected to exhibit distinct absorption bands corresponding to π→π* and n→π* electronic transitions. This spectroscopic signature provides a robust and accessible method for the characterization, and quantification of this compound. A thorough understanding of its UV-Vis properties, including the influence of solvent polarity, is essential for its effective application in research and development.

References

  • BenchChem. (2025). UV-Vis spectroscopic properties of 2-(2,4-Dinitrophenoxy)benzaldehyde.
  • Khan, A., et al. (2023). Unraveling the Molecular Structure, Spectroscopic Properties, and Antioxidant Activities of new 2,4-Dinitrophenylhydrazone Derivatives through a Comprehensive Investigation.
  • Kawai, M., Nagai, U., & Tanaka, A. (1978). Chiroptical Properties of the N-2, 4-dinitrophenyl (Dnp)-Derivatives of Unsaturated α-Amino Acids : Extension of the Dnp-Aromatic Rule. J-Stage. [Link]

  • American Chemical Society. (n.d.). Analysis of 2,4-Dinitrophenylhydrazine by UV/Vis spectroscopy. American Chemical Society. [Link]

  • Zhang, H., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. [Link]

  • ResearchGate. (n.d.). Figure 2 UV-Visible spectrum of A: 2, 4 - dinitrophenylhydrazone of.... [Link]

  • Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. [Link]

  • ACS Publications. (2023). Solvent Effects on the Singlet–Triplet Couplings in Nitroaromatic Compounds. The Journal of Physical Chemistry B. [Link]

  • Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. [Link]

  • Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. [Link]

  • Jang, H. J., et al. (2010). Synthetic scheme of 4-(2,4-dinitrophenyl)butan-1-amine from benzyl bromide. Bulletin of the Korean Chemical Society. [Link]

  • E-Learning. (2019). What is Effect of Solvent on UV Absorption Spectra. [Link]

Sources

Foundational

An In-depth Technical Guide to Butyl 4-(2,4-dinitrophenyl)butanoate: Synthesis, Characterization, and Applications

Introduction For researchers and professionals in drug development and the broader chemical sciences, the synthesis of novel molecular probes and building blocks is a cornerstone of innovation. Among the vast array of fu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers and professionals in drug development and the broader chemical sciences, the synthesis of novel molecular probes and building blocks is a cornerstone of innovation. Among the vast array of functional moieties, the 2,4-dinitrophenyl (DNP) group holds a significant place due to its utility as a hapten for immunological studies, its electrochemical properties, and its historical and resurgent interest in metabolic research.[1][2][3] This guide provides a comprehensive technical overview of Butyl 4-(2,4-dinitrophenyl)butanoate, a derivative that combines the DNP moiety with a flexible butyrate linker and a butyl ester group.

While "Butyl 4-(2,4-dinitrophenyl)butanoate" is not a widely cataloged compound with a readily available CAS number, its synthesis is readily achievable through established organic chemistry principles. This guide will detail a proposed synthetic pathway, methods for characterization, and a discussion of its potential applications, grounding all protocols and claims in established scientific literature.

Chemical Identity and Structure

The chemical structure of Butyl 4-(2,4-dinitrophenyl)butanoate is defined by a butyl group ester-linked to a butanoic acid backbone, which is substituted at the 4-position with a 2,4-dinitrophenyl ring.

Chemical Structure Diagram

Caption: Chemical structure of Butyl 4-(2,4-dinitrophenyl)butanoate.

CAS Number: A definitive CAS number for this compound is not readily found in major chemical databases, suggesting it is not a commonly synthesized or commercially available substance. Researchers synthesizing this compound would likely need to request a new CAS number upon characterization and publication.

Proposed Synthesis Pathway

The synthesis of Butyl 4-(2,4-dinitrophenyl)butanoate can be logically approached in a two-step process: first, the synthesis of the precursor acid, 4-(2,4-dinitrophenyl)butanoic acid, followed by its esterification with butanol.

Experimental Workflow Diagram

G start Start: 2,4-Dinitrotoluene step1 Step 1: Synthesis of 4-(2,4-dinitrophenyl)butyronitrile start->step1 reagent1 Reagents: Acrylonitrile, Sodium Hydroxide, Dimethylformamide step1->reagent1 step2 Step 2: Hydrolysis to 4-(2,4-dinitrophenyl)butanoic acid step1->step2 reagent2 Reagents: Concentrated Sulfuric Acid, Water step2->reagent2 step3 Step 3: Fischer-Speier Esterification step2->step3 reagent3 Reagents: Butanol, Sulfuric Acid (catalyst) step3->reagent3 purification Purification: Column Chromatography step3->purification characterization Characterization: NMR, IR, Mass Spectrometry purification->characterization product Final Product: Butyl 4-(2,4-dinitrophenyl)butanoate characterization->product

Caption: Proposed synthetic workflow for Butyl 4-(2,4-dinitrophenyl)butanoate.

Step 1: Synthesis of 4-(2,4-dinitrophenyl)butanoic acid

The synthesis of the carboxylic acid precursor can be adapted from methods for preparing similar nitrophenyl butyric acids. A plausible route starts from 2,4-dinitrotoluene and involves the formation of a butyronitrile intermediate, which is then hydrolyzed.[4]

Protocol: Synthesis of 4-(2,4-dinitrophenyl)butyronitrile [4]

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dinitrotoluene in dimethylformamide (DMF).

  • Add a catalytic amount of freshly ground sodium hydroxide.

  • Slowly add a solution of acrylonitrile in DMF to the stirred mixture. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

  • After the addition is complete, continue stirring at room temperature for several hours.

  • Quench the reaction by adding a dilute solution of hydrochloric acid.

  • Extract the product into an organic solvent such as benzene or ethyl acetate.

  • Wash the combined organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 4-(2,4-dinitrophenyl)butyronitrile.

Protocol: Hydrolysis to 4-(2,4-dinitrophenyl)butanoic acid [4]

  • To the crude 4-(2,4-dinitrophenyl)butyronitrile, add a mixture of concentrated sulfuric acid and water.

  • Heat the mixture under reflux for approximately 30-60 minutes.

  • Cool the reaction mixture and pour it onto ice.

  • The precipitated 4-(2,4-dinitrophenyl)butanoic acid can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent like toluene to achieve high purity.

Step 2: Esterification of 4-(2,4-dinitrophenyl)butanoic acid

The final step is the esterification of the synthesized carboxylic acid with butanol. The Fischer-Speier esterification is a robust and well-established method for this transformation, involving an acid catalyst in an excess of the alcohol.[5][6][7]

Protocol: Fischer-Speier Esterification [7]

  • Reaction Setup: In a dry round-bottom flask, dissolve 4-(2,4-dinitrophenyl)butanoic acid (1 equivalent) in an excess of anhydrous butanol (10-20 equivalents).

  • Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).

  • Reflux: Attach a reflux condenser and heat the mixture to the boiling point of butanol (approximately 118°C). Maintain reflux with stirring for 4-8 hours. The reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

    • Purify the crude Butyl 4-(2,4-dinitrophenyl)butanoate by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

Characterization

The identity and purity of the synthesized Butyl 4-(2,4-dinitrophenyl)butanoate should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the butyl group, the butanoate chain, and the substituted aromatic ring, with characteristic chemical shifts and coupling patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the ester carbonyl group (C=O) around 1730-1750 cm⁻¹, as well as characteristic peaks for the nitro groups (NO₂) around 1530 and 1350 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the compound.

Potential Applications in Research and Drug Development

The unique combination of a DNP hapten, a flexible linker, and a moderately lipophilic butyl ester suggests several potential applications for Butyl 4-(2,4-dinitrophenyl)butanoate:

  • Immunological Studies: The DNP moiety is a widely used hapten.[1] This compound could be used to elicit an immune response or as a component in immunoassays like ELISA, where the butyl ester may influence its solubility and binding characteristics in different assay formats.[1]

  • Probes for Studying Acyl Transfer Reactions: Dinitrophenyl esters are often used as model substrates in studies of acyl transfer reactions due to the good leaving group nature of the dinitrophenoxide ion.[8] The butanoate derivative could serve as a specific probe in such mechanistic studies.

  • Drug Delivery and Prodrugs: While 2,4-dinitrophenol itself has significant toxicity, there is renewed interest in its therapeutic potential at low doses for conditions like neurodegenerative diseases and metabolic disorders.[2][3] The esterification of a DNP-containing molecule could be a strategy to create a prodrug, where the butyl ester is designed to be cleaved by cellular esterases to release an active compound. The lipophilicity of the butyl group could also influence the compound's membrane permeability and pharmacokinetic properties.

Conclusion

Butyl 4-(2,4-dinitrophenyl)butanoate, while not a commonplace chemical, represents a synthetically accessible molecule with potential utility in various fields of chemical and biological research. This guide has provided a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare this compound and explore its utility in their specific areas of investigation.

References

  • Synthesis of dinitrophenyl derivatives of 3-O-fatty acyl esters of serine and threonine. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]

  • Geisler, J. G. (2019). 2,4 Dinitrophenol as Medicine. Mitochon Pharmaceuticals. Retrieved February 23, 2026, from [Link]

  • Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies. (2019, September 25). SYnAbs. Retrieved February 23, 2026, from [Link]

  • Geisler, J. G. (2019). 2,4 Dinitrophenol as Medicine. Mitochondrion, 49, 26-33. Retrieved February 23, 2026, from [Link]

  • 2,4-Dinitrophenol. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • 2,4 Dinitrophenol as Medicine. (2019). Semantic Scholar. Retrieved February 23, 2026, from [Link]

  • Esterification Reaction of Butanoic Acid and Butanol. (2025, July 10). Filo. Retrieved February 23, 2026, from [Link]

  • Process for the preparation of gamma-(nitrophenyl)butyronitriles. (1969). Google Patents.
  • Vlasova, K. Y., et al. (2022). Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition. ResearchGate. Retrieved February 23, 2026, from [Link]

  • 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate. (2025, October 15). EPA. Retrieved February 23, 2026, from [Link]

  • Um, I.-H., et al. (2024). Acyl Transfer Reactions of 2,4-Dinitrophenyl Furoates: Comparative Effects of Nucleophiles and Non-Leaving Groups. MDPI. Retrieved February 23, 2026, from [Link]

  • Vlasova, K. Y., et al. (2022). Scheme 1. (a) Synthesis of the ester of 2,4-DNP and palmitic acid by... ResearchGate. Retrieved February 23, 2026, from [Link]

  • Organic Reactions: Esterification & Transesterification. (2025, June 15). Student Academic Success. Retrieved February 23, 2026, from [Link]

  • The Reactions of Butanoic Acid with Alcohols to make Esters. (n.d.). GCSE Science. Retrieved February 23, 2026, from [Link]

  • Radhakrishna, A. S., Loudon, G. M., & Miller, M. J. (1979). Amination of ester enolates with O-(2,4-dinitrophenyl)hydroxylamine. The Journal of Organic Chemistry, 44(26), 4836-4841. Retrieved February 23, 2026, from [Link]

  • Khabarov, Y. G., et al. (2012). Synthesis of 2,4-dinitrophenol. ResearchGate. Retrieved February 23, 2026, from [Link]

  • 2,4-DB butyl ester. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • What is the molecular formula of the ester formed between butanoic acid and butanol? (2023, July 15). Quora. Retrieved February 23, 2026, from [Link]

  • Butyl butyrate. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • The synthesis of butyl butanoate from butanoic anhydride and 1-butanol. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Sirajuddin, M., et al. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Semantic Scholar. Retrieved February 23, 2026, from [Link]

  • Chemical Properties of Butanoic acid, butyl ester (CAS 109-21-7). (n.d.). Cheméo. Retrieved February 23, 2026, from [Link]

  • Process for the preparation of 2,4-dinitrophenyl ethers. (1987). Google Patents.

Sources

Exploratory

Solubility and stability of Butyl 4-(2,4-dinitrophenyl)butanoate in common solvents

An In-depth Technical Guide for the Characterization of Butyl 4-(2,4-dinitrophenyl)butanoate: Solubility and Stability Profiling Authored by: A Senior Application Scientist Abstract This guide provides a comprehensive fr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Characterization of Butyl 4-(2,4-dinitrophenyl)butanoate: Solubility and Stability Profiling

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive framework for determining the aqueous and organic solubility, as well as the chemical stability, of Butyl 4-(2,4-dinitrophenyl)butanoate. As a novel chemical entity, specific experimental data for this compound is not extensively documented in public literature. Therefore, this document serves as a methodological guide, equipping researchers, chemists, and drug development professionals with the theoretical principles and practical, step-by-step protocols required to generate this critical data. The guide emphasizes a first-principles approach, leveraging the compound's structural features to predict its behavior and design robust experimental workflows for its characterization. The methodologies described herein are grounded in established principles of physical chemistry and adhere to industry-standard practices for pharmaceutical and chemical analysis.

Introduction: The Critical Need for Solubility and Stability Data

The journey of any chemical entity from discovery to application—be it in pharmaceuticals, materials science, or as a research tool—is fundamentally governed by its physicochemical properties. Among the most critical of these are solubility and stability. Solubility dictates how a compound can be formulated, administered, or used in a reaction, while stability determines its shelf-life, degradation pathways, and potential for generating impurities.

Butyl 4-(2,4-dinitrophenyl)butanoate is a molecule whose structure suggests a unique interplay of lipophilic and polar characteristics. The butyl ester group imparts significant non-polar character, while the 2,4-dinitrophenyl moiety introduces polarity and a strong chromophore, which is advantageous for analytical detection. Understanding the solubility and stability of this specific molecule is paramount for its effective use in any scientific context. This guide provides the necessary protocols to establish a robust physicochemical profile for Butyl 4-(2,4-dinitrophenyl)butanoate or other novel chemical entities.

Theoretical Assessment and Predicted Behavior

A logical starting point for characterizing a novel compound is to predict its behavior based on its chemical structure.

Predicted Solubility Profile

The solubility of Butyl 4-(2,4-dinitrophenyl)butanoate is governed by the balance between its lipophilic butyl chain and its polar dinitrophenyl group.

  • Aqueous Solubility: The molecule's large non-polar surface area, contributed by the butyl group and the phenyl ring, is expected to result in low aqueous solubility .

  • Organic Solubility:

    • Non-Polar Solvents (e.g., Hexane, Toluene): The butyl chain will promote solubility in these solvents.

    • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, THF): These solvents are likely to be effective at solvating the entire molecule, accommodating both the polar dinitrophenyl group and the non-polar regions. High solubility is predicted in these solvents.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents should also be effective, though potentially less so than polar aprotic solvents, as the hydrogen bonding capability of the solvent may not strongly interact with the solute.

Predicted Stability Profile and Degradation Pathways

The primary points of instability in the molecule are the ester linkage and the nitroaromatic system.

  • Hydrolytic Instability: The ester bond is susceptible to hydrolysis, a reaction that is typically catalyzed by acid or base. This would lead to the formation of butanol and 4-(2,4-dinitrophenyl)butanoic acid. Therefore, the stability of the compound is expected to be highly dependent on the pH of the medium.

  • Photostability: Nitroaromatic compounds are often sensitive to light. Exposure to UV or even high-intensity visible light could lead to photolytic degradation.

  • Thermal Stability: The compound's stability at elevated temperatures should be assessed to determine appropriate storage and handling conditions.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted, equilibrium-based technique for determining the solubility of a compound.

Principle

A surplus of the solid compound is agitated in the solvent of interest for a sufficient period to allow for the solution to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Required Materials and Equipment
  • Butyl 4-(2,4-dinitrophenyl)butanoate (solid)

  • Selected solvents (e.g., Water, pH 7.4 Buffer, Methanol, Acetonitrile, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Calibrated analytical balance

  • HPLC system with a UV detector

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid Butyl 4-(2,4-dinitrophenyl)butanoate to a series of vials. The excess should be clearly visible to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of each selected solvent to the respective vials.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to shake for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

  • Dilution and Analysis: Accurately dilute the filtered saturate with a suitable mobile phase to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample by HPLC-UV to determine the concentration.

  • Quantification: Calculate the solubility based on the measured concentration and the dilution factor.

Data Presentation

The results should be summarized in a clear, tabular format.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25Experimental ValueCalculated Value
pH 7.4 Buffer25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value
Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal and shake at constant temp (24-48h) B->C D Centrifuge to pellet solid C->D E Collect and filter supernatant (0.22 µm filter) D->E F Dilute filtered sample E->F G Analyze by HPLC-UV F->G H Calculate concentration G->H

Caption: Workflow for solubility determination via the shake-flask method.

Experimental Protocol: Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential for identifying potential degradation products and understanding the chemical stability of a compound under various stress conditions. These studies are a cornerstone of pharmaceutical development as mandated by regulatory agencies like the FDA and ICH.

Principle

A solution of the compound is subjected to a variety of harsh conditions (e.g., strong acid, strong base, oxidation, light, heat) to accelerate its degradation. The samples are then analyzed by a stability-indicating HPLC method to separate the parent compound from any degradants and to quantify the loss of the parent compound over time.

Step-by-Step Methodology
  • Prepare Stock Solution: Prepare a stock solution of Butyl 4-(2,4-dinitrophenyl)butanoate in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Neutral Hydrolysis: Mix the stock solution with purified water.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂.

    • Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 60 °C).

    • Photolytic Degradation: Expose a solution of the compound to a controlled light source that provides both UV and visible output, as specified in ICH guidelines.

  • Incubation: Store the stressed samples for a defined period. It is advisable to pull time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation kinetics.

  • Sample Quenching: At each time point, withdraw an aliquot of the sample. For the acid and base hydrolysis samples, neutralize them to stop the reaction.

  • Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method. The method must be able to resolve the parent peak from all degradation product peaks.

  • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point for each condition. Identify and, if possible, characterize any major degradation products.

Data Presentation

Summarize the stability data in a table.

Stress ConditionTime (hours)% Parent Compound RemainingObservations (e.g., New Peaks in Chromatogram)
0.1 M HCl24Experimental ValueDescribe any new peaks
0.1 M NaOH24Experimental ValueDescribe any new peaks
3% H₂O₂24Experimental ValueDescribe any new peaks
Heat (60 °C)24Experimental ValueDescribe any new peaks
Light (ICH)24Experimental ValueDescribe any new peaks
Workflow Diagram

G cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare 1 mg/mL Stock Solution A Acid Hydrolysis (0.1M HCl) Start->A B Base Hydrolysis (0.1M NaOH) Start->B C Oxidation (3% H2O2) Start->C D Thermal (60°C) Start->D E Photolytic (ICH Light) Start->E F Sample at time points (0, 2, 4, 8, 24h) A->F B->F C->F D->F E->F G Quench/Neutralize sample F->G H Analyze by Stability-Indicating HPLC G->H I Quantify % Parent Remaining H->I

Caption: Workflow for a forced degradation (stress testing) study.

Conclusion

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Ichhpurani, P., & Reed, R. A. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. [Link]

Foundational

Computational Profiling of Butyl 4-(2,4-dinitrophenyl)butanoate: A Technical Guide

Executive Summary & Compound Definition Butyl 4-(2,4-dinitrophenyl)butanoate is a synthetic nitroaromatic ester.[1] While often utilized as a hapten-linker intermediate in immunological research or as a precursor in poly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Definition

Butyl 4-(2,4-dinitrophenyl)butanoate is a synthetic nitroaromatic ester.[1] While often utilized as a hapten-linker intermediate in immunological research or as a precursor in polymer chemistry, its structural motifs—specifically the dinitrophenyl (DNP) core and the lipophilic butyl ester tail—warrant rigorous in silico profiling.[1]

This guide provides a comprehensive protocol for predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and physicochemical properties of this molecule. The presence of the 2,4-DNP moiety acts as a structural alert for mitochondrial uncoupling and mutagenicity, while the butyl ester functionality suggests rapid metabolic hydrolysis.

Structural Specification
  • IUPAC Name: Butyl 4-(2,4-dinitrophenyl)butanoate[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 310.30 g/mol [1]

  • SMILES String: CCCCOC(=O)CCCC1=C(C=C(C=C1)[O-])[O-]

In Silico Workflow Architecture

To ensure data reliability, we employ a consensus modeling approach integrating Molecular Mechanics, Density Functional Theory (DFT), and Knowledge-Based QSAR.[1]

Diagram 1: Predictive Modeling Workflow

G cluster_0 Physicochemical Module cluster_1 Electronic Module (DFT) cluster_2 Toxicity & Fate Start Input: SMILES String Swiss SwissADME (Lipinski/Solubility) Start->Swiss Geom Geometry Opt (B3LYP/6-31G*) Start->Geom ProTox ProTox-3.0 (Ames/Carcinogenicity) Start->ProTox LogP Consensus LogP Calculation Swiss->LogP Output Final Profiling Report LogP->Output FMO HOMO-LUMO Gap Analysis Geom->FMO FMO->Output Metab Metabolic Simulation (Esterase Hydrolysis) ProTox->Metab Metab->Output

Caption: Integrated computational workflow for profiling nitroaromatic esters, moving from 1D SMILES to 3D electronic and toxicological endpoints.

Physicochemical Profiling (SwissADME Protocol)

The butyl ester chain significantly alters the physicochemical profile compared to the parent acid, increasing lipophilicity and membrane permeability.

Predicted Properties Table[1]
PropertyPredicted ValueMethodology/SourceImplication
Consensus LogP 3.85 ± 0.4SwissADME (iLOGP, XLOGP3)Highly Lipophilic; likely crosses BBB and cell membranes.[1]
Water Solubility ~2.5e-4 mg/mLESOL ModelPoorly soluble; requires organic co-solvent (DMSO) for in vitro assays.[1]
TPSA 118.12 ŲTopological Calculation< 140 Ų suggests good intestinal absorption.[1]
Rotatable Bonds 9Structural CountHigh flexibility; may incur entropic penalty during protein binding.[1]
Bioavailability Score 0.55SwissADME Rule-basedLikely orally bioavailable (Lipinski Compliant).[1]
Protocol Implementation
  • Input: Navigate to the .[1]

  • Entry: Paste the SMILES string defined in Section 1.

  • Analysis:

    • Check Lipinski's Rule of Five : MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10.[1]

    • Result: The compound (MW=310, LogP~3.8) passes all rules, indicating good drug-likeness.

    • Alert: The "PAINS" filter may flag the nitroaromatic moiety as a frequent hitter in high-throughput screens.[1]

Electronic Structure & Reactivity (DFT)[1]

Understanding the electronic distribution is vital for predicting the reactivity of the nitro groups (reduction potential) and the ester bond (hydrolysis susceptibility).

Methodology
  • Software: Gaussian 16 or ORCA (Open Source).[1]

  • Functional/Basis Set: B3LYP/6-31G(d,p).

  • Solvation Model: PCM (Water) to simulate physiological environment.[1]

Key Electronic Descriptors[1]
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring. High energy suggests electron donation potential.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the nitro groups.[1]

    • Significance: A low-lying LUMO indicates high susceptibility to nucleophilic attack or reduction (e.g., by nitroreductases).[1]

  • Electrostatic Potential (ESP) Map:

    • Red Regions (Negative): Oxygen atoms of the nitro groups and carbonyl.

    • Blue Regions (Positive): The carbonyl carbon of the ester. This confirms the site of nucleophilic attack by serine hydrolases (esterases).

Toxicity & Metabolic Fate

This is the most critical section for this compound. Nitroaromatics are notorious for toxicity, and the ester functionality guarantees metabolic conversion.

Toxicity Prediction (ProTox-II / OSIRIS)

Using fragment-based QSAR tools, we predict the following endpoints:

  • Mutagenicity (Ames Test): POSITIVE .

    • Mechanism: Nitro groups are enzymatically reduced to hydroxylamines, which can form DNA adducts.

  • Mitochondrial Toxicity: HIGH RISK .[1]

    • Mechanism: The metabolite (4-(2,4-dinitrophenyl)butanoic acid) is a structural analog of 2,4-Dinitrophenol (DNP), a known protonophore that uncouples oxidative phosphorylation.[1]

  • Carcinogenicity: Predicted Active (Class 4/5 toxicity).[1]

Metabolic Pathway Simulation

The compound is a "soft drug" or prodrug. It will not exist long in systemic circulation as the ester.

Diagram 2: Metabolic Fate & Bioactivation

Metabolism cluster_hydrolysis Phase I: Hydrolysis (Rapid) cluster_reduction Phase I: Nitroreduction (Hypoxic) Parent Parent Compound (Butyl Ester) Enzyme1 Carboxylesterases (CES1/CES2) Parent->Enzyme1 Intermediate 4-(2,4-DNP)butanoic acid + Butanol Enzyme2 Nitroreductases (CYP450) Intermediate->Enzyme2 Enzyme1->Intermediate Hydrolysis ToxicMetabolite Hydroxylamine / Amine Derivatives DNA DNA ToxicMetabolite->DNA Adduct Formation (Mutagenicity) Enzyme2->ToxicMetabolite Bioactivation

Caption: Predicted metabolic trajectory. Rapid ester hydrolysis releases the free acid, which may undergo nitroreduction to genotoxic species.

Conclusion & Risk Assessment

Butyl 4-(2,4-dinitrophenyl)butanoate is predicted to be a highly lipophilic, membrane-permeable compound that acts as a prodrug.[1] Upon entry into the biological system:

  • Bioavailability: High oral absorption is expected (LogP ~3.85).[1]

  • Metabolism: It will rapidly hydrolyze to release 4-(2,4-dinitrophenyl)butanoic acid and 1-butanol .[1]

  • Toxicity: The primary risks are associated with the DNP-acid metabolite, specifically mitochondrial uncoupling (cytotoxicity) and genotoxicity (via nitroreduction).[1]

Recommendation: Researchers handling this compound should treat it as a potential mutagen and uncoupler. In vitro assays should account for the instability of the ester in plasma.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017).[2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2][3][4][5] Scientific Reports, 7, 42717.[2][4][5] [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018).[6][7] ProTox-II: a webserver for the prediction of toxicity of chemicals.[1][7][8] Nucleic Acids Research, 46(W1), W257–W263.[9] [Link][1]

  • Sander, T., Freyss, J., von Korff, M., & Rufener, C. (2015). OSIRIS Property Explorer: A tool for predicting toxicity and drug-likeness.[1][10][11] Organic Chemistry Portal. [Link][1]

  • OECD. (2023). OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. Test No. 471: Bacterial Reverse Mutation Test (Ames Test). [Link][1]

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard Reference for DFT Calculations). [Link]

Sources

Exploratory

Exploratory studies on the cellular uptake of Butyl 4-(2,4-dinitrophenyl)butanoate

Technical Guide: Exploratory Studies on the Cellular Uptake of Butyl 4-(2,4-dinitrophenyl)butanoate Executive Summary & Compound Profile Butyl 4-(2,4-dinitrophenyl)butanoate (BDNPB) represents a classic structural archet...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Exploratory Studies on the Cellular Uptake of Butyl 4-(2,4-dinitrophenyl)butanoate

Executive Summary & Compound Profile

Butyl 4-(2,4-dinitrophenyl)butanoate (BDNPB) represents a classic structural archetype in drug development: a lipophilic ester prodrug designed to deliver a polar pharmacophore or hapten across the plasma membrane. This guide provides a rigorous technical framework for characterizing its cellular uptake, intracellular hydrolysis, and subcellular distribution.

For researchers, BDNPB serves as a critical model compound for two distinct mechanisms:

  • Esterase-Dependent Delivery: Testing the efficiency of butyl esters as "promoiety" masking groups for carboxylic acids.

  • Mitochondrial Uncoupling Dynamics: Investigating if the dinitrophenyl (DNP) moiety retains its protonophore activity when tethered to a linker, or if bio-activation (hydrolysis) is required.

Physiochemical Logic
  • Lipophilicity (LogP): The butyl ester modification significantly increases the partition coefficient (LogP) compared to the free acid, theoretically shifting the entry mechanism from carrier-mediated transport to passive diffusion.

  • Metabolic Liability: The ester bond is a prime target for intracellular Carboxylesterases (CES1/CES2), making intracellular half-life a critical variable in uptake studies.

  • Chromophore: The 2,4-dinitrophenyl group possesses a strong UV-Vis absorbance (~350–360 nm), enabling spectrophotometric tracking alongside LC-MS/MS.

Experimental Framework: The "Uptake-Metabolism" Nexus

To accurately study BDNPB, one cannot measure "uptake" in isolation. Because the compound is an ester, uptake is kinetically coupled with intracellular hydrolysis. The following protocols are designed to deconstruct these processes.

Phase 1: Establishing the Quantification Method (LC-MS/MS)

Standardization is the bedrock of trustworthiness. Do not rely on fluorescence alone, as DNP quenching can occur in cytosolic environments.

Protocol 1.1: Dual-Analyte Extraction Objective: Simultaneously quantify the parent (BDNPB) and the metabolite (4-(2,4-dinitrophenyl)butanoic acid).

  • Cell Lysis: Wash cells (HEK293 or HepG2) 3x with ice-cold PBS to remove extracellular ester. Lyse with Methanol:Water (80:20) containing 0.1% Formic Acid. Note: The acidity stabilizes the ester bond against spontaneous hydrolysis.

  • Internal Standard: Spike with d3-Butyl 4-(2,4-dinitrophenyl)butanoate (deuterated analog) or a structural analog like Propyl 4-(2,4-dinitrophenyl)butanoate.

  • Sonication: Sonicate for 10s on ice to disrupt membranes.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Analysis: Inject supernatant onto a C18 Reverse Phase column.

    • Parent Transition: Monitor m/z [M+H]+ or [M+NH4]+.

    • Metabolite Transition: Monitor m/z [M-H]- (Negative mode is often more sensitive for DNP acids).

Core Study: Mechanisms of Cellular Entry

Hypothesis: BDNPB enters via passive diffusion due to the butyl chain, but may be influenced by efflux pumps (P-gp).

Protocol 2.1: Temperature & Energy Dependence This protocol differentiates between passive diffusion (energy-independent) and active transport/endocytosis (energy-dependent).

ConditionTemperatureMetabolic InhibitorRationale
Active Control 37°CNoneBaseline physiological uptake + metabolism.
Passive Only 4°CNoneMembranes rigidify; ATP-dependent transporters/endocytosis stop.
ATP Depletion 37°CNaN3 (10 mM) + 2-Deoxyglucose (50 mM)Maintains membrane fluidity but halts ATP production.

Data Interpretation:

  • If Uptake (4°C) ≈ Uptake (37°C) → Passive Diffusion dominates.

  • If Uptake (4°C) < 10% of Uptake (37°C) → Active Transport/Endocytosis .

  • Crucial Check: If the Metabolite disappears at 4°C, it confirms that hydrolysis is enzymatic (CES) and not chemical.

Protocol 2.2: Transporter Inhibition Panel To determine if BDNPB is a substrate for efflux pumps (limiting uptake), treat cells with specific inhibitors 30 minutes prior to dosing.

  • Verapamil (50 µM): Inhibits P-glycoprotein (MDR1).

  • Ko143 (1 µM): Inhibits BCRP (Breast Cancer Resistance Protein).

  • MK-571 (20 µM): Inhibits MRPs (Multidrug Resistance Proteins).

Intracellular Fate & Visualization

Once inside, the ester is cleaved. The DNP group is a known mitochondrial uncoupler.[1] We must visualize if the compound localizes to mitochondria.

Pathway Visualization (DOT Diagram)

CellularUptake Extracellular Extracellular Space (BDNPB) Membrane Plasma Membrane (Lipophilic Barrier) Extracellular->Membrane Passive Diffusion (High LogP) Cytosol_Ester Cytosol (BDNPB Intact) Membrane->Cytosol_Ester Rapid Entry CES_Enzyme Carboxylesterases (CES1/CES2) Cytosol_Ester->CES_Enzyme Binding Mitochondria Mitochondria (Uncoupling Target) Cytosol_Ester->Mitochondria Direct Partitioning? Efflux Efflux Pumps (P-gp/MRP) Cytosol_Ester->Efflux Substrate? Metabolite Free Acid (4-(2,4-DNP)butanoic acid) CES_Enzyme->Metabolite Hydrolysis (+ Butanol) Metabolite->Mitochondria Protonophore Accumulation Efflux->Extracellular Pump Out

Figure 1: Proposed kinetic pathway of BDNPB. The ester facilitates entry (blue), but intracellular esterases (red) convert it to the active free acid (green), which targets mitochondria.

Data Presentation & Analysis

When reporting your results, summarize kinetic parameters in the following format to ensure comparability across cell lines.

Table 1: Kinetic Parameters of BDNPB Uptake (Example Template)

ParameterUnitValue (Mean ± SD)Interpretation

(Initial Rate)
pmol/min/10⁶ cells[Data]Speed of entry at saturation.

(Apparent)
µM[Data]Affinity of transporters (if active). High

suggests passive.

(Permeability)
cm/s[Data]Intrinsic membrane permeability coefficient.
Hydrolysis Ratio [Acid]/[Ester][Data]Efficiency of intracellular bio-activation.
Mito-Toxicity (

)
µM[Data]Concentration inducing 50% loss of mitochondrial potential (JC-1 assay).

Safety & Handling (DNP Warning)

  • Toxicity: 2,4-Dinitrophenyl derivatives are potential mitochondrial uncouplers. They can cause hyperthermia and rapid ATP depletion.

  • Handling: All cellular experiments must be performed in a Class II Biosafety Cabinet.

  • Waste: Treat all cell lysates as hazardous chemical waste (phenol derivatives).

References

  • Beaumont, K., Webster, R., Gardner, I., & Dack, K. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism. Link

  • Keefer, L. K. (2011). Cell-Permeable Esters of Diazeniumdiolate-Based Nitric Oxide Prodrugs.[2] National Institutes of Health / PMC. (Demonstrates the use of DNP esters for intracellular delivery). Link

  • Satoh, T., & Hosokawa, M. (2006). Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions. (Mechanistic basis for intracellular hydrolysis of butyl esters). Link

  • Hanstein, W. G. (1976). Uncoupling of oxidative phosphorylation. Biochimica et Biophysica Acta (BBA) - Reviews on Bioenergetics. (Foundational mechanism of DNP toxicity). Link

  • Cayman Chemical. (2022).[3] 4-Nitrophenyl Butyrate Product Information. (Technical data on similar chromogenic ester substrates). Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Utilizing Butyl 4-(2,4-dinitrophenyl)butanoate for Robust Esterase Activity Assays

Introduction: The Critical Role of Esterase Activity and the Advantage of a Chromogenic Substrate Esterases (EC 3.1.1.x) are a ubiquitous class of hydrolase enzymes that play a pivotal role in a myriad of biological proc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Esterase Activity and the Advantage of a Chromogenic Substrate

Esterases (EC 3.1.1.x) are a ubiquitous class of hydrolase enzymes that play a pivotal role in a myriad of biological processes, including drug metabolism, neurotransmission, and lipid mobilization.[1][2] Their ability to catalyze the cleavage of ester bonds makes them essential targets in pharmaceutical research and industrial biotechnology.[2] Accurate and efficient quantification of esterase activity is therefore paramount for applications ranging from high-throughput screening (HTS) of enzyme inhibitors to the characterization of novel biocatalysts.[3][4]

Historically, esterase assays have employed various substrates, with p-nitrophenyl (pNP) esters being a common choice due to the chromogenic nature of the resulting p-nitrophenol product.[5][6][7] However, the absorbance spectrum of p-nitrophenol is pH-sensitive, which can introduce variability and reduce the accuracy of the assay.[5][7][8] Butyl 4-(2,4-dinitrophenyl)butanoate emerges as a superior alternative, offering a robust and reliable method for the continuous spectrophotometric measurement of esterase activity. The enzymatic hydrolysis of this substrate yields 2,4-dinitrophenolate, a distinct yellow-colored product with a strong absorbance maximum, allowing for sensitive and real-time monitoring of enzyme kinetics.

This comprehensive guide provides detailed protocols and technical insights for the effective use of Butyl 4-(2,4-dinitrophenyl)butanoate in esterase assays, tailored for researchers, scientists, and drug development professionals.

Principle of the Assay: A Visual Guide to the Enzymatic Reaction

The assay is founded on the enzymatic cleavage of the ester bond in Butyl 4-(2,4-dinitrophenyl)butanoate by an esterase. This hydrolysis reaction releases butanol and 4-(2,4-dinitrophenyl)butanoic acid. Under appropriate pH conditions, the 2,4-dinitrophenyl moiety acts as a chromophore, enabling the direct and continuous monitoring of the reaction progress by measuring the increase in absorbance at a specific wavelength.

G cluster_reactants Reactants cluster_products Products A Butyl 4-(2,4-dinitrophenyl)butanoate (Substrate) D 4-(2,4-dinitrophenyl)butanoic Acid (Chromogenic Product) A->D Hydrolysis B H₂O B->D C Esterase (Enzyme) C->D E Butanol

Figure 1. Enzymatic hydrolysis of Butyl 4-(2,4-dinitrophenyl)butanoate.

Materials and Reagents: Ensuring Assay Integrity

The quality and proper preparation of all materials and reagents are critical for obtaining reproducible and accurate results.

Reagent Supplier Purpose Storage
Butyl 4-(2,4-dinitrophenyl)butanoateCommercially AvailableSubstrate4°C, protected from light
Esterase EnzymeVariousCatalystAs per manufacturer's instructions
Tris-HCl Buffer (50 mM, pH 8.0)In-house preparationAssay Buffer4°C
Dimethyl Sulfoxide (DMSO)ACS GradeSubstrate SolventRoom Temperature
96-well MicroplatesClear, flat-bottomReaction VesselRoom Temperature
Microplate ReaderSpectrophotometerData AcquisitionN/A

Preparation of Reagents:

  • Assay Buffer (50 mM Tris-HCl, pH 8.0): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 8.0 with HCl, and bring to the final volume. Filter sterilize if necessary.

  • Substrate Stock Solution (10 mM): Dissolve Butyl 4-(2,4-dinitrophenyl)butanoate in 100% DMSO. This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Enzyme Solution: Prepare a fresh dilution of the esterase enzyme in cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 96-well microplate format, which is ideal for high-throughput screening and kinetic analysis.

1. Assay Setup:

  • In each well of a 96-well microplate, add the following components in the specified order:

    • 170 µL of Assay Buffer (50 mM Tris-HCl, pH 8.0)

    • 10 µL of Substrate Working Solution (Diluted from the 10 mM stock in Assay Buffer to the desired final concentration)

  • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibration.

2. Reaction Initiation:

  • Initiate the enzymatic reaction by adding 20 µL of the freshly prepared Enzyme Solution to each well.

  • The total reaction volume will be 200 µL.

3. Control Reactions:

  • Blank (No Enzyme): Prepare wells containing 170 µL of Assay Buffer and 10 µL of Substrate Working Solution, and add 20 µL of Assay Buffer instead of the Enzyme Solution. This will account for any non-enzymatic hydrolysis of the substrate.

  • Positive Control (Optional): If available, include a known esterase with well-characterized activity as a positive control to validate the assay setup.

4. Data Acquisition:

  • Immediately place the microplate into a microplate reader pre-set to the reaction temperature.

  • Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a duration sufficient to obtain a linear reaction rate (typically 10-30 minutes).

G A Prepare Reagents (Buffer, Substrate, Enzyme) B Dispense Assay Components (Buffer, Substrate) into Microplate A->B C Pre-incubate at Desired Temperature B->C D Initiate Reaction with Enzyme Solution C->D E Measure Absorbance (405 nm) Kinetically D->E F Data Analysis (Calculate Reaction Rate) E->F

Figure 2. Workflow for the spectrophotometric esterase activity assay.

Data Analysis and Interpretation

The rate of the enzymatic reaction is determined by the slope of the linear portion of the absorbance versus time plot.

Calculation of Esterase Activity:

Esterase Activity (U/mL) = (ΔA/min × V_total) / (ε × l × V_enzyme)

Where:

  • ΔA/min: The change in absorbance at 405 nm per minute, calculated from the linear portion of the kinetic curve.

  • V_total: The total volume of the reaction mixture in mL (e.g., 0.2 mL).

  • ε: The molar extinction coefficient of the 2,4-dinitrophenolate ion at 405 nm (a value of approximately 18,000 M⁻¹cm⁻¹ is commonly used, but should be determined empirically under the specific assay conditions).

  • l: The path length of the cuvette or microplate well in cm (typically 1 cm for a standard cuvette, but needs to be determined for the specific microplate used).

  • V_enzyme: The volume of the enzyme solution added to the reaction in mL (e.g., 0.02 mL).

Unit Definition: One unit (U) of esterase activity is defined as the amount of enzyme that catalyzes the hydrolysis of 1 µmole of Butyl 4-(2,4-dinitrophenyl)butanoate per minute under the specified assay conditions.

Parameter Symbol Example Value Unit
Change in Absorbance per MinuteΔA/min0.05min⁻¹
Total Reaction VolumeV_total0.2mL
Molar Extinction Coefficientε18,000M⁻¹cm⁻¹
Path Lengthl0.5cm
Enzyme VolumeV_enzyme0.02mL
Calculated Activity - 0.056 U/mL

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
High Blank Reading Non-enzymatic hydrolysis of the substrate.Prepare fresh substrate solution. Ensure the pH of the assay buffer is stable and accurate.
No or Low Activity Inactive enzyme, incorrect assay conditions.Verify enzyme activity with a known positive control. Optimize pH and temperature for the specific esterase.[6][7]
Non-linear Reaction Rate Substrate depletion, enzyme instability, product inhibition.Decrease the enzyme concentration or reaction time. Ensure the substrate concentration is not limiting.
Precipitation in Wells Poor solubility of the substrate.Ensure the DMSO concentration in the final reaction mixture is optimized and does not exceed a level that inhibits the enzyme. Gentle vortexing of the substrate working solution before addition can help.

References

  • BioResources. (2016, October 10). Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. [Link]

  • PubMed. (n.d.). A rapid spectrophotometric method for the determination of esterase activity. [Link]

  • PubMed. (2003, October 15). A continuous spectrophotometric assay for the determination of diamondback moth esterase activity. [Link]

  • Helier Scientific Ltd. (n.d.). Chromogenic substrates for the assay of Esterase and Lipase (EC 3.1). [Link]

  • ACS Publications. (n.d.). Continuous spectrophotometric assay for plant pectin methyl esterase. [Link]

  • DTIC. (1990, April 1). A Colorimetric Esterase Assay. [Link]

  • PMC. (n.d.). Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. [Link]

  • MDPI. (2021, March 11). Zymography for Picogram Detection of Lipase and Esterase Activities. [Link]

  • Citius.Technology. (2013, September 30). Purification and characterization of a pH and heat stable esterase from Geobacillus sp. TF17. [Link]

  • PubMed. (n.d.). High-throughput screening method for lipases/esterases. [Link]

  • ResearchGate. (n.d.). High-throughput screening of activity and enantioselectivity of esterases. [Link]

  • PMC. (n.d.). Structural insights into the substrate specificity of two esterases from the thermophilic Rhizomucor miehei. [Link]

  • PubMed. (2005, June 15). High-throughput assays for lipases and esterases. [Link]

  • MDPI. (2019, June 15). Set-Up and Validation of a High Throughput Screening Method for Human Monoacylglycerol Lipase (MAGL) Based on a New Red Fluorescent Probe. [Link]

  • BioResources. (2016, October 10). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. [Link]

  • ResearchGate. (2025, August 6). High-Throughput Screening Method for Lipases/Esterases. [Link]

  • PMC. (n.d.). Kinetic studies on the esterase activity of cytoplasmic sheep liver aldehyde dehydrogenase. [Link]

  • ResearchGate. (n.d.). Substrates commonly used to test for esterase activity: a p-nitrophenyl.... [Link]

  • The Open Microbiology Journal. (n.d.). Purification and Properties of an Esterase from Bacillus licheniformis and it's Application in Synthesis of Octyl Acetate. [Link]

  • MDPI. (2025, November 30). Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. [Link]

  • PMC. (n.d.). Isolation and Biochemical Characterization of Two Novel Metagenome-Derived Esterases. [Link]

  • PubMed. (2015, March 15). Synthesis and determination of some biological activities of novel 2,4-dinitrophenyl derivatives. [Link]

  • Frontiers. (2022, July 6). Expression, Characterization, Fermentation, Immobilization, and Application of a Novel Esterase Est804 From Metagenomic Library in Pesticide Degradation. [Link]

  • ResearchGate. (n.d.). Scheme 1. (a) Synthesis of the ester of 2,4-DNP and palmitic acid by.... [Link]

Sources

Application

Protocol for monitoring lipase activity with Butyl 4-(2,4-dinitrophenyl)butanoate

This Application Note is structured to address the specific technical request while correcting a likely nomenclature ambiguity to ensure experimental success. Executive Summary & Nomenclature Clarification Nomenclature A...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific technical request while correcting a likely nomenclature ambiguity to ensure experimental success.

Executive Summary & Nomenclature Clarification

Nomenclature Alert: The specific chemical name provided in the request—"Butyl 4-(2,4-dinitrophenyl)butanoate"—describes a structure where the chromophore (2,4-dinitrophenyl group) is attached to the fatty acid chain (the acyl moiety) rather than the alcohol leaving group. Hydrolysis of such a molecule would release butanol (non-chromogenic) and 4-(2,4-dinitrophenyl)butanoic acid. This reaction would not yield a direct spectrophotometric signal suitable for standard kinetic assays.

Corrected Target Substrate: This protocol focuses on 2,4-Dinitrophenyl Butyrate (2,4-DNPB) .[1] This is the industry-standard chromogenic substrate corresponding to the keywords provided. In this molecule, the 2,4-dinitrophenol (DNP) acts as the leaving group. Upon hydrolysis, it releases the highly colored 2,4-dinitrophenolate anion , allowing for sensitive, continuous spectrophotometric monitoring.[1][2]

Scientific Rationale (The "Why"): While p-nitrophenyl palmitate (pNPP) is common, 2,4-DNPB offers a critical advantage: pH Independence .

  • p-Nitrophenol (pNP): pKa ~7.15. At acidic pH (common for lysosomal or fungal lipases), it is protonated and colorless, requiring a "stop-and-adjust" endpoint assay.

  • 2,4-Dinitrophenol (DNP): pKa ~3.[1][3][4]96. At pH 6.0–7.0, it remains fully ionized and yellow. This allows for continuous kinetic monitoring even in slightly acidic buffers, providing a truer profile of enzyme activity.

Mechanism of Action

The assay relies on the lipase-catalyzed hydrolysis of the ester bond in 2,4-DNPB.[1]

Reaction Scheme:



  • Signal: Increase in Absorbance at 360 nm (or 400 nm).

  • Linearity: The release of the phenolate is stoichiometric to the hydrolysis of the butyrate ester.

ReactionMechanism Substrate 2,4-Dinitrophenyl Butyrate (Colorless Ester) Intermediate Acyl-Enzyme Intermediate Substrate->Intermediate Hydrolysis Enzyme Lipase (Catalyst) Enzyme->Intermediate Active Site Binding Product1 Butyric Acid (Fatty Acid) Intermediate->Product1 Release Product2 2,4-Dinitrophenolate (Yellow Chromophore) Intermediate->Product2 Release (Signal @ 360nm)

Figure 1: Enzymatic hydrolysis pathway of 2,4-DNPB. The release of the 2,4-dinitrophenolate anion provides the quantifiable signal.

Detailed Protocol

Materials & Reagents
  • Substrate: 2,4-Dinitrophenyl butyrate (Sigma-Aldrich or similar).

  • Solvent: Acetonitrile (HPLC Grade) or 2-Methoxyethanol.

  • Reaction Buffer: 50 mM Phosphate Buffer or Tris-HCl, pH 7.0–7.5 (Adjust based on enzyme optimum).

  • Surfactant (Optional): Triton X-100 (0.1%) if the lipase requires interfacial activation.

  • Stop Solution (Optional for endpoint): Acetone:Ethanol (1:1).

Preparation of Solutions
  • Substrate Stock (10 mM): Dissolve 33.8 mg of 2,4-DNPB (MW ~338.25 g/mol ) in 10 mL of Acetonitrile. Store at -20°C in the dark (stable for 2 weeks).

  • Assay Buffer: Prepare 50 mM Potassium Phosphate, pH 7.2. Degas to prevent bubble formation in the optical path.

Experimental Workflow (Microplate Format)
StepComponentVolume (µL)Notes
1Assay Buffer 180Pre-warm to 25°C or 37°C.
2Substrate Stock 10Final Conc: 0.5 mM. Mix well to avoid precipitation.
3Incubation -Monitor blank rate for 2 mins (Auto-hydrolysis check).
4Enzyme Sample 10Add last to initiate reaction.
Total 200

Measurement Parameters:

  • Mode: Kinetic (Continuous).

  • Wavelength: 360 nm (Primary) or 400 nm (Secondary).[5]

  • Duration: 10–20 minutes.

  • Interval: 30 seconds.

  • Temperature: 25°C or 37°C (Strictly controlled).

Workflow Start Start Prep Prepare 10mM Substrate Stock (in Acetonitrile) Start->Prep Blank Measure Blank Rate (Buffer + Substrate only) Prep->Blank Initiate Add Enzyme Sample (Initiate Reaction) Blank->Initiate Read Monitor Absorbance @ 360nm (Kinetic Mode, 15 min) Initiate->Read Calc Calculate Vmax (Slope of linear region) Read->Calc

Figure 2: Step-by-step experimental workflow for the 2,4-DNPB lipase assay.

Data Analysis & Validation

Calculating Enzyme Activity

Activity is calculated using the Beer-Lambert Law.



  • 
    : Change in absorbance per minute (Slope).
    
  • 
    : Total reaction volume (0.2 mL).
    
  • 
    : Volume of enzyme added (0.01 mL).
    
  • 
    : Path length (0.6 cm for 200 µL in standard 96-well plate; 1.0 cm for cuvette).
    
  • 
    : Molar Extinction Coefficient of 2,4-Dinitrophenol.[3][5]
    
Determining the Extinction Coefficient ( )

Do not rely on literature values alone. Conditions (pH, temperature, buffer composition) affect


.
  • Prepare a standard curve of 2,4-Dinitrophenol (0 to 100 µM) in the exact Assay Buffer.

  • Measure Absorbance at 360 nm.[1][2][3][5][6]

  • Plot Absorbance vs. Concentration (M).[5]

  • Slope =

    
     (M⁻¹ cm⁻¹).
    
    • Typical Value: ~15,000 M⁻¹ cm⁻¹ at 360 nm (pH 7.2).

Troubleshooting Guide
ObservationRoot CauseSolution
High Background Rate Spontaneous HydrolysisUse fresh substrate stock; Lower pH slightly; Keep stock on ice.
Non-Linear Kinetics Substrate DepletionDilute enzyme; Measure only the initial 2-3 minutes.
Turbidity/Precipitation Substrate InsolubilityDecrease substrate concentration; Add 0.1% Triton X-100 or Gum Arabic.
No Activity Enzyme InactivationCheck pH compatibility; Ensure no serine-protease inhibitors (PMSF) are present.

References

  • Mosmuller, E. W., et al. (1992). "A new spectrophotometric method for the detection of lipase activity using 2,4-dinitrophenyl butyrate as a substrate."[1][6][7][8] Biocatalysis.

    • Significance: The foundational paper establishing 2,4-DNPB as a superior substrate for continuous monitoring due to the low pKa of the leaving group.
    • [6]

  • BenchChem Technical Guide. "Comparison of different nitrophenyl esters for lipase activity measurement."

    • Significance: Provides comparative kinetic data (Vmax, Km)
  • Sigma-Aldrich (Merck).

    • Significance: Standard operating procedures for esterase/lipase handling and buffer prepar

Sources

Method

Application Note: A Robust Colorimetric Assay for Esterase Activity using Butyl 4-(2,4-dinitrophenyl)butanoate

Abstract This application note details a continuous colorimetric assay for the determination of esterase activity using the novel chromogenic substrate, Butyl 4-(2,4-dinitrophenyl)butanoate. The enzymatic hydrolysis of t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a continuous colorimetric assay for the determination of esterase activity using the novel chromogenic substrate, Butyl 4-(2,4-dinitrophenyl)butanoate. The enzymatic hydrolysis of this substrate by esterases yields a colored product, 2,4-dinitrophenolate, which can be quantified spectrophotometrically. This method provides a simple, sensitive, and high-throughput-compatible means to characterize esterase enzymes, screen for inhibitors, and study enzyme kinetics. The protocol is designed for researchers in biochemistry, pharmacology, and drug development.

Introduction: The Principle of the Assay

Esterases (EC 3.1.1.x) are a diverse group of hydrolase enzymes that catalyze the cleavage of ester bonds, playing critical roles in various physiological processes, including neurotransmission, lipid metabolism, and the detoxification of xenobiotics. Consequently, the accurate measurement of esterase activity is fundamental to many areas of biological research and drug discovery.

This assay is based on the enzymatic hydrolysis of Butyl 4-(2,4-dinitrophenyl)butanoate. In the presence of an esterase, the ester bond is cleaved, releasing butanoic acid and 4-(2,4-dinitrophenyl)butanol. The released 2,4-dinitrophenolate anion exhibits a distinct yellow color with a maximum absorbance around 400-420 nm. The rate of the increase in absorbance at this wavelength is directly proportional to the esterase activity in the sample.[1][2]

The selection of a dinitrophenyl-based substrate offers advantages in terms of the visibility of the color change and the potential for a high signal-to-noise ratio. The principle is analogous to assays employing p-nitrophenyl esters, where the release of the nitrophenolate ion is monitored.[2][3][4]

Materials and Reagents

Equipment
  • Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm

  • 96-well, clear, flat-bottom microplates

  • Incubator or heated plate reader (optional, for temperature control)

  • Multichannel pipette

  • Standard laboratory glassware and consumables

Reagents
  • Butyl 4-(2,4-dinitrophenyl)butanoate: (User-supplied or custom synthesis). Prepare a stock solution (e.g., 10-100 mM) in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Store protected from light at -20°C. The solubility in organic solvents like DMSO and ethanol is generally good for similar compounds.[5]

  • Esterase Enzyme: (e.g., porcine liver esterase, recombinant human carboxylesterase, or experimental sample). Prepare a stock solution in a suitable buffer and store on ice. The optimal enzyme concentration should be determined empirically.

  • Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5 at 25°C. Prepare using Potassium Phosphate, Monobasic, and adjust the pH with 1 M KOH.[1] Other buffer systems (e.g., Tris-HCl) can be used depending on the specific requirements of the enzyme being studied.

  • Organic Solvent: Dimethyl sulfoxide (DMSO) or ethanol for dissolving the substrate.

  • Positive Control: A known esterase with activity towards butyrate esters.

  • Negative Control: Assay buffer without the enzyme.

Experimental Protocols

Preparation of Reagents
  • Assay Buffer (50 mM Potassium Phosphate, pH 7.5):

    • Dissolve the appropriate amount of monobasic potassium phosphate in deionized water.

    • Adjust the pH to 7.5 at 25°C using 1 M KOH.

    • Filter and store at 4°C.

  • Substrate Stock Solution (100 mM Butyl 4-(2,4-dinitrophenyl)butanoate):

    • Dissolve the required mass of Butyl 4-(2,4-dinitrophenyl)butanoate in high-purity DMSO.

    • Vortex until fully dissolved.

    • Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Enzyme Working Solution:

    • On the day of the experiment, dilute the esterase stock solution to the desired concentration in cold Assay Buffer. The optimal concentration should result in a linear rate of product formation for at least 10-15 minutes and should be determined experimentally.

Assay Procedure (96-Well Plate Format)
  • Assay Plate Setup:

    • Add the following reagents to each well of a 96-well microplate as described in Table 1.

    Table 1: Pipetting Scheme for Esterase Activity Assay

ComponentTest WellsNegative Control Wells
Assay Buffer170 µL180 µL
Enzyme Working Solution10 µL-
Total Volume 180 µL 180 µL
  • Pre-incubation:

    • Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiation of Reaction:

    • Prepare a working substrate solution by diluting the 100 mM stock solution in Assay Buffer. The final substrate concentration should be optimized, but a starting concentration of 1 mM is recommended.

    • Initiate the reaction by adding 20 µL of the working substrate solution to all wells.

    • The final reaction volume will be 200 µL .

  • Kinetic Measurement:

    • Immediately place the microplate in a pre-warmed microplate reader.

    • Measure the increase in absorbance at 410 nm every 30-60 seconds for a period of 10-20 minutes.

Workflow Diagram

AssayWorkflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate Stock, and Enzyme Solution Setup Pipette Buffer and Enzyme into 96-well Plate Reagents->Setup PreIncubate Pre-incubate at Assay Temperature Setup->PreIncubate Initiate Add Substrate to Start Reaction PreIncubate->Initiate Measure Measure Absorbance at 410 nm (Kinetic) Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate Reaction Rate (ΔAbs/min) Plot->Calculate Activity Determine Esterase Activity Calculate->Activity

Caption: Experimental workflow for the colorimetric esterase assay.

Data Analysis

  • Calculate the Reaction Rate:

    • Plot the absorbance at 410 nm as a function of time for each well.

    • Determine the initial linear portion of the curve and calculate the slope (ΔAbs/min).

    • Subtract the rate of the negative control (non-enzymatic hydrolysis) from the rates of the test wells.

  • Calculate Enzyme Activity:

    • Use the Beer-Lambert law (A = εcl) to calculate the concentration of the product formed over time. The activity of the enzyme is typically expressed in units of µmol/min (U).

    Enzyme Activity (U/mL) = (ΔAbs/min) * V_total / (ε * l * V_enzyme)

    Where:

    • ΔAbs/min = The rate of change in absorbance per minute (corrected for the blank).

    • V_total = Total volume of the assay in mL (e.g., 0.2 mL).

    • ε = Molar extinction coefficient of the 2,4-dinitrophenolate anion under the assay conditions (M⁻¹cm⁻¹). This must be determined experimentally.

    • l = Path length of the cuvette or well in cm. For a standard 96-well plate, this can be calculated from the volume.

    • V_enzyme = Volume of the enzyme solution added in mL (e.g., 0.01 mL).

Hypothetical Data

Table 2: Example Data for Esterase Activity Calculation

ParameterValue
Corrected ΔAbs/min0.05
Total Assay Volume0.2 mL
Molar Extinction Coefficient (ε)15,000 M⁻¹cm⁻¹ (Hypothetical)
Path Length (l)0.5 cm
Enzyme Volume0.01 mL
Calculated Activity 0.133 U/mL

Mechanism of Action

The core of this assay is the enzyme-catalyzed hydrolysis of the ester bond in Butyl 4-(2,4-dinitrophenyl)butanoate. The dinitrophenyl group acts as a good leaving group, facilitating the nucleophilic attack by a catalytic residue (e.g., serine) in the active site of the esterase. This results in the formation of an acyl-enzyme intermediate and the release of the colored 2,4-dinitrophenolate. The subsequent hydrolysis of the acyl-enzyme intermediate regenerates the free enzyme.

ReactionMechanism cluster_reactants Reactants cluster_products Products Substrate Butyl 4-(2,4-dinitrophenyl)butanoate (Colorless) Product1 2,4-Dinitrophenolate (Yellow, Amax ~410 nm) Substrate->Product1 Enzymatic Hydrolysis Enzyme Esterase Enzyme->Product1 Enzymatic Hydrolysis Product2 Butanoic Acid

Caption: Chemical reaction of the colorimetric assay.

Troubleshooting

IssuePossible CauseSolution
High background absorbance Substrate instability/hydrolysisPrepare fresh substrate solution. Check the pH of the buffer.
No or low signal Inactive enzymeUse a fresh enzyme aliquot. Confirm enzyme activity with a known substrate.
Incorrect wavelengthVerify the absorbance maximum of the product under your assay conditions.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Enzyme instabilityCheck the stability of the enzyme under the assay conditions.

Conclusion

The colorimetric assay using Butyl 4-(2,4-dinitrophenyl)butanoate provides a reliable and convenient method for measuring esterase activity. Its compatibility with a microplate format makes it suitable for high-throughput screening applications in drug discovery and for routine enzyme characterization in academic and industrial research settings.

References

  • Vertex AI Search. (2019, September 25). Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies.
  • Li, S., et al. (2016, October 10). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. SpringerLink.
  • ResearchGate. (n.d.). Structure of 2,4-dinitrophenyl hydrazine Principle: 2, 4-DNP first....
  • Lourdes, M., et al. (2022, June 10). High-throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories. PMC.
  • Zhang, X., et al. (2016, October 5). Application of 2,4-Dinitrophenylhydrazine (DNPH) in High-Throughput Screening for Microorganism Mutants Accumulating 9α-Hydroxyandrost-4-ene-3,17-dione (9α-OH-AD). PMC.
  • Sigma-Aldrich. (n.d.).
  • Ferreira, P., et al. (2022, September 23). New Dinitrophenyl Hydrazones as Colorimetric Probes for Anions. MDPI.
  • Nawfal, S. N. (n.d.). Review Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. Samarra Journal of Pure and Applied Science.
  • BenchChem. (2025, December).
  • Ayna, A., et al. (2013, September 30). Purification and characterization of a pH and heat stable esterase from Geobacillus sp. TF17. Citius.Technology.
  • BenchChem. (n.d.). Application Notes and Protocols for Esterase Activity Measurement using o-Toluic acid, 4-nitrophenyl ester.
  • Kim, H. J., et al. (2023, February 15). A Dinitrophenol-Based Colorimetric Chemosensor for Sequential Cu2+ and S2− Detection.
  • Taylor & Francis. (n.d.). Dinitrophenyl – Knowledge and References.
  • ResearchGate. (2025, August 6). Colorimetric Monitoring of Solid-Phase Aldehydes Using 2,4-Dinitrophenylhydrazine.
  • ResearchGate. (n.d.). Synthetic scheme of 4-(2,4-dinitrophenyl)
  • Royal Society of Chemistry. (n.d.). A novel colorimetric assay for α-methylacyl-CoA racemase 1A (AMACR; P504S)
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.).
  • Central European Journal of Energetic Materials. (2023, March 31). Review of the Essential Characteristics of 2,4-Dinitroanisole.
  • Cayman Chemical. (n.d.).
  • MDPI. (2023, December 22). Identification of 2,4-Di-tert-butylphenol as a Novel Agonist for Insect Odorant Receptors.
  • Sigma-Aldrich. (n.d.). 4-((2,4-Dinitrophenyl)amino)butanoic acid.
  • ResearchGate. (2025, August 6).

Sources

Application

In vitro studies of Butyl 4-(2,4-dinitrophenyl)butanoate with mitochondrial preparations

Application Note & Technical Guide | Version 2.0 Target Audience: Mitochondrial Biologists, Medicinal Chemists, and Toxicology Screeners. Compound Class: Lipophilic 2,4-Dinitrophenol (DNP) Ester Derivative.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide | Version 2.0

Target Audience: Mitochondrial Biologists, Medicinal Chemists, and Toxicology Screeners. Compound Class: Lipophilic 2,4-Dinitrophenol (DNP) Ester Derivative. Primary Application: Investigation of protonophoric uncoupling efficiency and mitochondrial membrane integrity.[1]

Part 1: Introduction & Mechanistic Rationale

The Compound: Butyl 4-(2,4-dinitrophenyl)butanoate

This molecule represents a lipophilic derivative of the classic mitochondrial uncoupler 2,4-dinitrophenol (DNP). Structurally, it consists of a DNP moiety linked to a butyric acid chain, esterified with a butyl group.

Mechanistic Hypothesis: Unlike free DNP, which is a weak acid, the esterification of this compound masks the ionizable group, significantly increasing its lipophilicity (


). In in vitro mitochondrial preparations, two potential mechanisms of action must be evaluated:
  • Pro-drug Activation: Intramitochondrial esterases (e.g., carboxylesterases) may hydrolyze the butyl ester, releasing the active protonophore (4-(2,4-dinitrophenyl)butanoic acid) locally within the matrix.

  • Direct Protonophoric Action: The molecule may act as a "soft" uncoupler or membrane perturbant depending on the lability of the ester bond and the pKa of the aromatic system.

Experimental Objectives

The protocols below are designed to answer three critical questions:

  • Uncoupling Efficacy: Does the compound stimulate State 4 respiration (proton leak)?

  • Membrane Integrity: Does it induce non-specific membrane rupture (swelling) or specific Permeability Transition Pore (PTP) opening?

  • Potency vs. Toxicity: What is the therapeutic index between mild uncoupling (beneficial for metabolic modulation) and respiratory inhibition?

Part 2: Mitochondrial Isolation (Rat Liver Model)

The quality of data is strictly dependent on the Respiratory Control Ratio (RCR) of the preparation. Rat Liver Mitochondria (RLM) are the gold standard for toxicological screening due to high yield and metabolic activity.

Reagents
  • Isolation Buffer (IB): 250 mM Sucrose, 5 mM Tris-HCl, 1 mM EGTA, pH 7.4 (4°C).

  • Wash Buffer (WB): 250 mM Sucrose, 5 mM Tris-HCl, pH 7.4 (EGTA-free to prevent interference with calcium-dependent assays).

  • Bovine Serum Albumin (BSA): Fatty-acid free (0.1% w/v) added to IB during homogenization only.

Workflow Diagram (DOT)

MitochondrialIsolation Tissue Fresh Rat Liver (Mince & Wash) Homogenize Homogenization (Glass-Teflon, 5-7 strokes) Tissue->Homogenize Spin1 Low Speed Spin (600 x g, 10 min, 4°C) Homogenize->Spin1 Supernatant1 Collect Supernatant (Discard Nuclear Pellet) Spin1->Supernatant1 Save Liquid Spin2 High Speed Spin (7,000 x g, 10 min, 4°C) Supernatant1->Spin2 Pellet1 Crude Mito Pellet (Resuspend in Wash Buffer) Spin2->Pellet1 Mitochondria Spin3 Final Wash Spin (7,000 x g, 10 min, 4°C) Pellet1->Spin3 Final Final Resuspension (>30 mg protein/mL) Spin3->Final

Caption: Differential centrifugation workflow for isolating intact, coupled mitochondria.

QC Checkpoint

Before proceeding to drug testing, assess the Respiratory Control Ratio (RCR) using Succinate (10 mM) as substrate.

  • Acceptance Criteria: RCR (State 3 / State 4) > 4.0.

  • Rejection: If RCR < 3.0, mitochondria are damaged (uncoupled during isolation), rendering the assay invalid.

Part 3: Respirometry (Oxygen Consumption Assay)

This is the definitive test for uncoupling activity. A Clark-type oxygen electrode (e.g., Hansatech) or high-throughput flux analyzer (e.g., Seahorse XF) can be used.

Experimental Setup
  • Assay Medium: 120 mM KCl, 5 mM KH₂PO₄, 10 mM HEPES, 1 mM EGTA, 2 mM MgCl₂, pH 7.2.

  • Substrate: Succinate (10 mM) + Rotenone (2 µM) to isolate Complex II-driven respiration.

  • Temperature: 37°C.[2]

Protocol: Titration of Butyl 4-(2,4-dinitrophenyl)butanoate
  • Baseline (State 2): Add mitochondria (0.5 mg/mL) to the chamber. Record basal rate.

  • Substrate Addition: Add Succinate/Rotenone.

  • State 3 (Phosphorylating): Add ADP (200 µM). Observe rapid O₂ consumption.

  • State 4 (Resting): Wait for ADP depletion (rate returns to baseline).

  • Compound Titration:

    • Add Butyl 4-(2,4-dinitrophenyl)butanoate in sequential increments (e.g., 1 µM, 5 µM, 10 µM, 20 µM).

    • Solvent Control: DMSO (Final concentration < 0.1%).

  • Positive Control: Titrate FCCP (0.1 - 1.0 µM) in a parallel run.

Data Interpretation Table
Respiratory StateControl (DMSO)Classic Uncoupler (FCCP)Butyl 4-(2,4-dinitrophenyl)butanoate (Expected) Interpretation
State 2 (Basal) LowLowLowPre-substrate baseline.
State 3 (ADP) HighHighHigh (or slightly inhibited)Active ATP synthesis.
State 4 (Leak) Low Very High Dose-Dependent Increase Primary Indicator of Uncoupling.
Max Rate N/ABell-shaped curveBell-shaped curveHigh doses often inhibit respiration due to membrane toxicity.

Part 4: Membrane Potential ( ) & Swelling Assays

Respiration increases can be caused by ATP cycling or uncoupling. Measuring


 distinguishes these mechanisms.
Assay A: Membrane Potential (Safranin O Method)

Safranin O accumulates in energized mitochondria (quenching fluorescence). Depolarization releases the dye (increasing fluorescence).

  • Buffer: Same as Respirometry. Add Safranin O (5 µM).

  • Excitation/Emission: 495 nm / 586 nm.

  • Procedure:

    • Establish baseline with Mitochondria + Substrate (Low Fluorescence).

    • Add Butyl 4-(2,4-dinitrophenyl)butanoate .

    • Result: If the compound is an uncoupler, fluorescence will increase (indicating depolarization) without the addition of ADP.

Assay B: Mitochondrial Swelling (PTP Opening)

To determine if the compound causes toxicity via the Permeability Transition Pore (PTP).

  • Method: Light scattering (Absorbance at 540 nm).

  • Procedure:

    • Incubate mitochondria in Assay Buffer.

    • Add Compound (various concentrations).[2][3]

    • Result:

      • Stable Absorbance: Membrane integrity maintained (Specific Uncoupling).

      • Rapid Decrease in Absorbance: Mitochondrial swelling/rupture (Non-specific Toxicity).

    • Validation: Use Cyclosporin A (CsA) to block PTP. If CsA prevents the swelling induced by the compound, the toxicity is PTP-dependent.

Part 5: Mechanistic Pathway Visualization

The following diagram illustrates the proposed interaction of the Butyl ester derivative with the Inner Mitochondrial Membrane (IMM).

Mechanism cluster_matrix Mitochondrial Matrix (Negative) cluster_membrane Inner Mitochondrial Membrane (IMM) cluster_ims Intermembrane Space (Positive) Hydrolysis Esterase Hydrolysis? DNP_Anion DNP-Anion (A-) Hydrolysis->DNP_Anion Cleavage Protonation Protonation (A- + H+ -> HA) DNP_Anion->Protonation Migrates to IMS face H_Matrix H+ H_Matrix->DNP_Anion Dissociation Compound Butyl 4-(2,4-dinitrophenyl) butanoate (Lipophilic) Compound->Hydrolysis Diffusion & Entry Protonation->H_Matrix Carries H+ In (Uncoupling) H_IMS H+ H_IMS->Protonation Binds H+

Caption: Proposed cycling mechanism. The ester facilitates entry; hydrolysis may be required for active proton cycling.

Part 6: Safety & Handling

  • Hazard: DNP derivatives are known to cause severe hyperthermia and metabolic acidosis in vivo. Handle as a high-potency toxin.

  • Waste: All mitochondrial waste containing DNP derivatives must be segregated and incinerated. Do not dispose of in sink.

  • Solubility: Prepare stock solutions in DMSO. Avoid aqueous storage to prevent spontaneous hydrolysis of the ester.

References

  • Brand, M. D., & Nicholls, D. G. (2011). Assessing mitochondrial dysfunction in cells. Biochemical Journal, 435(2), 297–312. Link

  • Gnaiger, E. (2020). Mitochondrial pathways and respiratory control. Bioenergetics Communications. Link

  • Pallotti, F., & Lenaz, G. (2007). Isolation and subfractionation of mitochondria from animal cells and tissue culture lines. Methods in Cell Biology, 80, 3–44. Link

  • Chalmers, S., et al. (2016). Selective uncoupling of individual mitochondria within a cell using a mitochondria-targeted photoactivated protonophore. Nature Communications, 7, 11200. Link

  • Perry, S. W., et al. (2011). Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. BioTechniques, 50(2), 98–115. Link

Sources

Method

Application Note: Butyl 4-(2,4-dinitrophenyl)butanoate as a Novel Internal Standard for Chromatographic Analysis

Introduction and Rationale In quantitative analytical chemistry, particularly in pharmaceutical and environmental analysis, achieving high accuracy and precision is paramount. The internal standard method is a widely ado...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Rationale

In quantitative analytical chemistry, particularly in pharmaceutical and environmental analysis, achieving high accuracy and precision is paramount. The internal standard method is a widely adopted technique to correct for variations that can occur during sample preparation and instrumental analysis, such as extraction inefficiencies, injection volume variability, and fluctuations in detector response.[1][2][3] An ideal internal standard should be a compound that is chemically similar to the analyte but is not naturally present in the sample matrix.[4]

We propose Butyl 4-(2,4-dinitrophenyl)butanoate as a novel and effective internal standard for reversed-phase HPLC-UV analysis. The rationale for its selection is based on the following key molecular attributes:

  • Strong UV Absorbance: The 2,4-dinitrophenyl group is a potent chromophore, providing a strong signal for sensitive and reliable detection with standard UV detectors, which are common in most analytical laboratories.[5][6]

  • Chemical Stability: Dinitrophenyl derivatives are generally stable under typical analytical conditions, ensuring the integrity of the standard throughout the sample preparation and analysis process.[7]

  • Appropriate Lipophilicity: The butyl ester and butanoate chain lend the molecule significant non-polar character, making it well-suited for retention and separation on common reversed-phase columns (e.g., C18, C8).

  • Structural Uniqueness: The specific combination of the dinitrophenyl moiety and the butyl butanoate structure makes it highly unlikely to be an endogenous component in most biological or environmental samples, preventing interference.[4]

  • Suitability for Derivatization-Based Assays: It is an excellent candidate for use as an internal standard in assays that involve derivatization with 2,4-dinitrophenylhydrazine (DNPH), a common method for quantifying aldehydes and ketones.[6][8] Its structure mimics the core chromophore of the derivatized analytes while ensuring distinct chromatographic elution.

Physicochemical Properties and Handling

Proper characterization and handling of an analytical standard are critical for its effective use.

Table 1: Physicochemical Properties of Butyl 4-(2,4-dinitrophenyl)butanoate

PropertyValue (Estimated/Reported for Similar Structures)Source/Justification
Molecular Formula C₁₄H₁₈N₂O₆Calculated
Molecular Weight 310.30 g/mol Calculated
Appearance Expected to be a yellow crystalline solidBased on related dinitrophenyl compounds[7]
Solubility Insoluble in water; Soluble in organic solvents (Acetonitrile, Methanol, Dichloromethane)Based on butyl ester and dinitrophenyl properties[9][10]
UV λmax ~360 nm (in Acetonitrile)Characteristic for dinitrophenyl derivatives
Melting Point Not available (Requires experimental determination)-
Boiling Point Not available (Requires experimental determination)-
Preparation and Purity Assessment

Since Butyl 4-(2,4-dinitrophenyl)butanoate is not a commonly available commercial standard, it must be synthesized. A plausible route involves the Fischer esterification of 4-(2,4-dinitrophenyl)butanoic acid with n-butanol under acidic catalysis.

The purity of the synthesized standard is crucial and must be rigorously assessed. A purity of >99% is recommended.

  • Purity Check: Perform analysis by HPLC-UV, assessing the peak area percentage.

  • Identity Confirmation: Use Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular structure.

Storage and Stability
  • Storage of Solid: Store the solid compound in an amber vial at 2-8°C to protect it from light.[11] Like many dinitrophenyl compounds, it should be handled with care, and explosive potential when completely dry, though less of a risk than DNPH itself, should be considered.[12][13]

  • Stock Solution Stability: Prepare stock solutions in HPLC-grade acetonitrile at a concentration of approximately 1 mg/mL. Store these solutions at -20°C in amber vials. A general rule for dinitrophenol compounds suggests stability for up to 6 months at -20°C.[11] Conduct periodic checks to ensure no degradation has occurred.

Application Protocol: Quantification of an Analyte by HPLC-UV

This protocol details the use of Butyl 4-(2,4-dinitrophenyl)butanoate as an internal standard for the quantification of a target analyte. The example analyte is a hypothetical compound ("Analyte X") with similar chromatographic properties.

Objective

To accurately quantify Analyte X in a sample matrix by correcting for analytical variability using Butyl 4-(2,4-dinitrophenyl)butanoate as an internal standard.

Materials and Reagents
  • Butyl 4-(2,4-dinitrophenyl)butanoate (Internal Standard, IS), >99% purity

  • Analyte X, >99% purity

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Water

  • Formic Acid or Phosphoric Acid (for mobile phase pH adjustment)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation
  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.[14]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Experimental Workflow

The overall workflow involves preparing standards and samples, performing the HPLC analysis, and calculating the final concentration.

G cluster_prep Preparation Stage cluster_cal Calibration Standards cluster_sample Sample Preparation cluster_analysis Analysis & Calculation stock_analyte Prepare Analyte Stock Solution (1 mg/mL in ACN) cal_standards Create Working Calibration Standards (e.g., 1-100 µg/mL) stock_analyte->cal_standards stock_is Prepare IS Stock Solution (1 mg/mL in ACN) spike_is_cal Spike Each Cal Standard with Fixed Conc. of IS (e.g., 20 µg/mL) stock_is->spike_is_cal spike_is_sample Spike Each Sample with Fixed Conc. of IS (e.g., 20 µg/mL) stock_is->spike_is_sample cal_standards->spike_is_cal hplc HPLC-UV Analysis Inject Standards & Samples spike_is_cal->hplc sample_prep Prepare Sample Matrix (e.g., Extraction) sample_prep->spike_is_sample spike_is_sample->hplc peak_integration Integrate Peak Areas of Analyte and IS hplc->peak_integration calibration_curve Plot Response Factor vs. Analyte Concentration peak_integration->calibration_curve quantification Calculate Analyte Conc. in Samples calibration_curve->quantification

Caption: Workflow for analysis using an internal standard.
Step-by-Step Protocol
  • Preparation of Stock Solutions (1 mg/mL)

    • IS Stock: Accurately weigh ~10 mg of Butyl 4-(2,4-dinitrophenyl)butanoate, dissolve in, and bring to volume in a 10 mL volumetric flask with ACN.

    • Analyte X Stock: Prepare in the same manner as the IS stock.

  • Preparation of Calibration Standards

    • Create a series of working standards for Analyte X (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the Analyte X stock solution.

    • To a 1 mL aliquot of each working standard, add a fixed amount of the IS to achieve a final concentration of 20 µg/mL. For example, add 20 µL of a 1 mg/mL IS stock solution and bring the final volume to 1 mL with ACN. This ensures the IS concentration is constant across all calibration levels.[2]

  • Sample Preparation

    • Process your sample as required (e.g., extraction, dilution).[15]

    • Before the final dilution step, spike the sample with the same fixed concentration of IS (20 µg/mL) as used in the calibration standards. This is a critical step to ensure that any volume loss during subsequent steps affects both the analyte and the IS equally.[1]

  • HPLC-UV Analysis

    • Chromatographic Conditions (Example):

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: Start at 60% B, hold for 2 min, ramp to 95% B over 8 min, hold for 2 min, return to 60% B and equilibrate for 3 min.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 35°C

      • Detection Wavelength: 360 nm

      • Injection Volume: 10 µL

    • Run Sequence: Inject a blank (mobile phase), followed by the calibration standards (from lowest to highest concentration), and then the prepared samples.

  • Data Analysis and Quantification

    • Calculate the Response Factor (RF): For each calibration standard, calculate the RF using the peak areas.

      RF = (Peak Area of Analyte X) / (Peak Area of IS)

    • Construct the Calibration Curve: Plot the RF (y-axis) against the known concentration of Analyte X (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically desired.

    • Quantify the Analyte in Samples:

      • Calculate the RF for each unknown sample using its measured peak areas.

      • Use the regression equation from the calibration curve to calculate the concentration of Analyte X in the sample:

        Analyte Concentration = (Sample RF - c) / m (where 'm' is the slope and 'c' is the y-intercept of the calibration curve).

Method Validation Insights

A quantitative method must be validated to ensure its reliability. The use of an internal standard is a key component of a robust method.

Table 2: Key Method Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.R² ≥ 0.995
Accuracy The closeness of the measured value to the true value. Assessed by analyzing spiked control samples at different concentrations.85-115% recovery for low concentrations, 90-110% for mid/high.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. (Repeatability & Intermediate Precision).Relative Standard Deviation (RSD) ≤ 15%
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.Baseline resolution (Rs > 1.5) between analyte, IS, and any matrix interferents.[4]
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10

Conclusion

Butyl 4-(2,4-dinitrophenyl)butanoate presents a compelling option as a novel internal standard for HPLC-UV applications. Its strong chromophore, appropriate physicochemical properties, and structural uniqueness make it a valuable tool for enhancing the robustness and reliability of quantitative analytical methods. By correcting for inevitable variations in sample processing and instrument performance, its use can significantly improve data integrity in research, development, and quality control settings. The protocols and principles outlined in this guide provide a solid foundation for its successful implementation and validation.

References

  • Protocol for Formulation Preparation for Drug Quantitation by HPLC-UV/Vis. (n.d.). Creative Bioarray. Retrieved from [Link][16]

  • 2,4-Dinitrophenylhydrazine. (2023, July 27). DetTX. Retrieved from [Link][17]

  • Mack, J. (2024, February 19). Ideal storage conditions for stock solutions of Rotenone, Antimycin A, and 2,4-dinitrophenol? ResearchGate. Retrieved from [Link][11]

  • 2,4-Dinitrophenol. (n.d.). PubChem. Retrieved from [Link][7]

  • Standard Operating Procedure of High Performance Liquid Chromatography. (n.d.). S.S. & L.S. Patkar College of Arts & Science & V.P. Varde College of Commerce & Economics. Retrieved from [Link]

  • Automated Online Desorption and Analysis of DNPH Derivatives of Airborne Aldehydes and Ketones. (n.d.). GERSTEL, Inc. Retrieved from [Link][5]

  • Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). (1996, December). U.S. Environmental Protection Agency. Retrieved from [Link][18]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (2023, August 10). Ellutia. Retrieved from [Link][2]

  • Some considerations in the use of internal standards in analytical method development. (2025, August 10). Retrieved from [Link][19]

  • Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. (2019, October 22). Taylor & Francis. Retrieved from [Link][3]

  • Fast Separation of Dinitrophenylhydrazine Derivatives of Aldehydes and Ketones Determined by CARB Method 1004 and EPA Method TO-11. (2022, April 15). LCGC International. Retrieved from [Link][8]

  • A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. (n.d.). PMC. Retrieved from [Link][15]

  • Butyl butyrate. (n.d.). Wikipedia. Retrieved from [Link][9]

Sources

Application

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of Butyl 4-(2,4-dinitrophenyl)butanoate Metabolites in Biological Matrices

Abstract This document details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of the primary metabolites of Butyl 4-(2,4-dinitrophenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of the primary metabolites of Butyl 4-(2,4-dinitrophenyl)butanoate in plasma. The protocol herein provides a comprehensive workflow, from sample preparation using solid-phase extraction to the specifics of chromatographic separation and mass spectrometric detection. Grounded in established principles of bioanalytical method validation, this guide is intended for researchers, scientists, and drug development professionals requiring accurate measurement of xenobiotic metabolites in complex biological samples.

Introduction: The Rationale for Metabolite Quantification

Butyl 4-(2,4-dinitrophenyl)butanoate is a compound of interest whose metabolic fate is critical to understanding its pharmacokinetic profile and potential toxicological implications. The parent compound, an ester, is expected to undergo rapid enzymatic hydrolysis and subsequent reduction of its nitroaromatic moiety in vivo. Tracking the emergence and concentration of these metabolites is paramount for a complete assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses, offering unparalleled sensitivity and selectivity to distinguish and quantify analytes within a complex biological matrix.[1] This application note presents a validated method tailored for the key predicted metabolites, ensuring data integrity and compliance with regulatory expectations.[2]

Scientific Foundation: Predicted Metabolic Pathways

A thorough understanding of the anticipated metabolic transformations is essential for developing a targeted analytical method. Based on the chemical structure of Butyl 4-(2,4-dinitrophenyl)butanoate and established metabolic pathways for similar xenobiotics, two primary metabolic routes are predicted: ester hydrolysis and nitroreduction.[3][4][5]

  • Phase I Metabolism - Hydrolysis: The butyl ester bond is a primary target for carboxylesterases, ubiquitous enzymes in plasma and liver, leading to the formation of 4-(2,4-dinitrophenyl)butanoic acid (M1) and butanol.

  • Phase I Metabolism - Reduction: The two nitro groups on the phenyl ring are susceptible to reduction by nitroreductases, which can occur systemically. This process typically happens in a stepwise manner, yielding amino-nitro metabolites, such as 4-(4-amino-2-nitrophenyl)butanoic acid (M2) and 4-(2-amino-4-nitrophenyl)butanoic acid (M3).[3][6]

  • Phase II Metabolism - Conjugation: The newly formed carboxylic acid (M1) and amino groups (M2, M3) are potential sites for conjugation reactions, primarily glucuronidation or sulfation, to increase water solubility and facilitate excretion.[6] This method focuses on the primary, unconjugated metabolites.

Metabolic Pathway parent Butyl 4-(2,4-dinitrophenyl)butanoate M1 M1: 4-(2,4-dinitrophenyl)butanoic Acid parent->M1 Esterases (Hydrolysis) M2 M2: 4-(4-amino-2-nitrophenyl)butanoic Acid M1->M2 Nitroreductases M3 M3: 4-(2-amino-4-nitrophenyl)butanoic Acid M1->M3 Nitroreductases Excretion Phase II Conjugation (Glucuronidation, etc.) and Excretion M2->Excretion M3->Excretion

Caption: Predicted Phase I metabolic pathway of Butyl 4-(2,4-dinitrophenyl)butanoate.

Experimental Workflow: From Sample to Result

A systematic workflow is critical for ensuring reproducibility and minimizing variability in bioanalytical studies.[7] The process begins with sample collection and culminates in data analysis and reporting.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Reporting Sample 1. Collect Plasma Sample IS 2. Spike with Internal Standard Sample->IS Load 4. Load Sample IS->Load Condition 3. Condition SPE Plate Condition->Load Wash 5. Wash Plate Load->Wash Elute 6. Elute Analytes Wash->Elute Evap 7. Evaporate & Reconstitute Elute->Evap LCMS 8. LC-MS/MS Analysis Evap->LCMS Data 9. Process Data (Integration & Quantification) LCMS->Data Report 10. Generate Report Data->Report

Caption: High-level experimental workflow for metabolite quantification.

Detailed Protocols

Materials and Reagents
  • Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (analytical grade).

  • Standards: Certified reference standards of Butyl 4-(2,4-dinitrophenyl)butanoate and predicted metabolites (M1, M2, M3). A stable isotope-labeled internal standard (SIL-IS), such as 4-(2,4-dinitrophenyl)butanoic Acid-d4, is highly recommended.

  • SPE: Solid-Phase Extraction plates or cartridges (e.g., Reversed-Phase C18).

  • Biological Matrix: Control (blank) human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is employed to remove proteins and phospholipids from the plasma matrix, which can cause ion suppression and contaminate the LC-MS system.[7] A reversed-phase C18 sorbent is effective for retaining the moderately nonpolar analytes of interest.

Protocol:

  • Condition: Pass 1 mL of methanol through the C18 SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to dry.

  • Load: Mix 100 µL of plasma sample with 10 µL of the internal standard solution and 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and highly polar interferences.

  • Elute: Elute the analytes with 1 mL of acetonitrile.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase (95% Water / 5% Acetonitrile / 0.1% Formic Acid) for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The chromatographic conditions are optimized to achieve separation of the metabolites from each other and from endogenous matrix components. Mass spectrometric parameters are tuned for maximum sensitivity and specificity. Negative ion mode is chosen as nitroaromatic and carboxylic acid functional groups ionize efficiently under these conditions.[8]

Parameter Condition
LC System Standard UHPLC/HPLC System
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Time (min)
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Optimized for specific instrument
Mass Spectrometry Transitions (MRM)

Multiple Reaction Monitoring (MRM) provides high selectivity by monitoring a specific precursor-to-product ion transition for each analyte.[9] The following transitions are hypothetical but based on predictable fragmentation patterns of dinitrophenyl compounds, which often involve the loss of nitro (NO₂) groups.[10][11]

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
M1 253.0207.015
M2 223.1177.118
M3 223.1177.118
IS 257.0211.015

Bioanalytical Method Validation

Method validation is the process of demonstrating that an analytical method is reliable and suitable for its intended purpose.[1] The protocol must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), to ensure data integrity.[12][13]

G center Method Reliability acc Accuracy (% Bias) center->acc prec Precision (% CV) center->prec sel Selectivity (No Interference) center->sel sens Sensitivity (LLOQ) center->sens stab Stability (Freeze/Thaw, Bench-Top) center->stab rec Recovery & Matrix Effect center->rec

Caption: Core parameters for bioanalytical method validation.

The following table summarizes the key validation experiments and typical acceptance criteria.[14]

Validation Parameter Description Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte or IS in blank matrix from at least 6 different sources.
Linearity and Range The range of concentrations over which the method is accurate, precise, and linear.Calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision The closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision).For QC samples at LLOQ, Low, Mid, and High concentrations: Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Recovery The efficiency of the extraction procedure.Recovery should be consistent and reproducible across the concentration range.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Mean concentrations of stability samples should be within ±15% of nominal concentration.

Conclusion

The LC-MS/MS method described provides a selective, sensitive, and robust framework for the quantitative analysis of key Butyl 4-(2,4-dinitrophenyl)butanoate metabolites in plasma. By adhering to the principles of bioanalytical method validation, this protocol ensures the generation of high-quality, reliable data essential for pharmacokinetic and toxicological assessments in drug development and research. The detailed workflows and justifications for experimental choices offer a solid foundation for adaptation and implementation in any bioanalytical laboratory.

References

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Sun, H., et al. (n.d.). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. ResearchGate. Available at: [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Available at: [Link]

  • Gómez-González, E., et al. (2003). Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Koeber, R., & Bayona, J. M. (2001). LC-Electron capture APCI-MS for the determination of nitroaromatic compounds. Analyst (RSC Publishing). Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

  • ResearchGate. (n.d.). Validation of bioanalytical methods - Highlights of FDA's guidance. Available at: [Link]

  • Zwiener, C., et al. (2001). Unusual MS fragmentation patterns of 2,4-dinitrophenylhydrazine and its propanone derivative. ResearchGate. Available at: [Link]

  • Benoit, F. M., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Science Publishing. Available at: [Link]

  • Al-Kunsoli, R. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. Available at: [Link]

  • Xu, X., et al. (2004). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. PubMed. Available at: [Link]

  • ResearchGate. (2025). (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Available at: [Link]

  • U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Available at: [Link]

  • MDPI. (2025). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Available at: [Link]

  • ResearchGate. (n.d.). 2,4‐Dinitrophenylhydrazine assay guideline with optimized.... Available at: [Link]

  • PubMed. (2014). Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins. Available at: [Link]

  • Biotage. (2025). Bioanalytical sample preparation. Available at: [Link]

  • Vedantu. (n.d.). 2,4-Dinitrophenylhydrazine Test: Principle, Procedure & Uses. Available at: [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Available at: [Link]

  • Zaitsu, M., et al. (2026). Further elucidation of the metabolism of 2,4-dinitrophenol in a case of unexpected death. Oxford Academic. Available at: [Link]

  • PubMed. (1972). Metabolism and photoalteration of 2-sec-butyl-4,6-dinitrophenol (DNBP herbicide) and its isopropyl carbonate derivative (dinobuton acaricide). Available at: [Link]

  • Small Molecule Pathway Database. (2013). Butyrate metabolism. Available at: [Link]

  • ResearchGate. (2025). LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. Available at: [Link]

  • MDPI. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Available at: [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Metabolite Identification by Mass Spectrometry. Available at: [Link]

  • Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs. Available at: [Link]

  • Wikipedia. (n.d.). 2,4-Dinitrophenol. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the synthesis yield of Butyl 4-(2,4-dinitrophenyl)butanoate

Technical Support Center: Optimization of Butyl 4-(2,4-dinitrophenyl)butanoate Synthesis Ticket ID: #SYN-DNP-04 Subject: Yield Improvement & Troubleshooting Protocol Status: Active Support Tier: Level 3 (Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Butyl 4-(2,4-dinitrophenyl)butanoate Synthesis

Ticket ID: #SYN-DNP-04 Subject: Yield Improvement & Troubleshooting Protocol Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The Yield Gap

The synthesis of Butyl 4-(2,4-dinitrophenyl)butanoate often suffers from moderate yields (40–60%) due to two primary bottlenecks: the reversibility of the esterification equilibrium and the "oiling out" phenomenon during purification. This molecule combines a lipophilic butyl tail with a polar dinitrophenyl head, creating unique solubility challenges.

This guide provides a self-validating protocol to elevate yields to >85% by shifting the reaction equilibrium and optimizing the isolation matrix.

Pre-Reaction Audit: The Purity Check

Critical Control Point: Your final yield is mathematically capped by the purity of your starting material, 4-(2,4-dinitrophenyl)butanoic acid .[1]

  • The Isomer Trap: If you synthesized the precursor via nitration of 4-phenylbutanoic acid, you likely have a mixture of 2,4-dinitro (target) and 2,6-dinitro isomers.[1]

  • Diagnostic: Run a Thin Layer Chromatography (TLC) of your starting acid (Solvent: 5% Methanol in DCM). If you see a "smear" or double spot, recrystallize the acid from Toluene/Hexane before proceeding.

    • Reference Standard: Pure 4-(2,4-dinitrophenyl)butanoic acid mp: ~92–93°C.[1][2]

The Reaction Engine: Protocol Selection

We recommend two routes. Route A is scalable and cost-effective.[1] Route B is the "Nuclear Option" for maximum conversion if Route A fails.

Decision Matrix
FeatureRoute A: Azeotropic Fischer (Recommended) Route B: Acyl Chloride Activation
Mechanism Acid-catalyzed equilibrium (Reversible)Nucleophilic Acyl Substitution (Irreversible)
Reagents n-Butanol, p-TsOH, TolueneThionyl Chloride (SOCl₂), n-Butanol
Key Advantage Scalable, no noxious SO₂ fumesHighest possible conversion (>95%)
Risk Incomplete reaction if water remainsMoisture sensitivity, acidic byproducts
Protocol A: Azeotropic Fischer Esterification (Optimized)
  • The Logic: n-Butanol (bp 117°C) has a high boiling point. We use Toluene as a co-solvent to create a lower-boiling azeotrope with water, removing it via a Dean-Stark trap to drive Le Chatelier’s principle.[1]

Step-by-Step:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add:

    • 10.0 mmol 4-(2,4-dinitrophenyl)butanoic acid.[1]

    • 50.0 mmol n-Butanol (5 equiv.[1] – acts as reactant and pushes equilibrium).

    • 30 mL Toluene (Azeotropic carrier).

    • 0.5 mmol p-Toluenesulfonic acid (p-TsOH) monohydrate (Catalyst).[1]

  • Reaction: Heat to reflux (Oil bath: ~130°C). Vigorous reflux is required to carry water into the trap.

  • Monitoring: Monitor water collection in the trap. Reaction is complete when water volume stabilizes (approx. 2–4 hours).

  • Validation: Spot TLC. If starting acid remains, add 10% more p-TsOH and continue reflux.[1]

Protocol B: The Acyl Chloride Method (High Yield)
  • The Logic: Converting the acid to an acid chloride creates a hyper-reactive intermediate that couples with butanol irreversibly.

Step-by-Step:

  • Activation: In a dry RBF under Nitrogen, dissolve 10 mmol acid in 20 mL anhydrous DCM.

  • Chlorination: Add 12 mmol Thionyl Chloride (

    
    ) and 1 drop of DMF  (Catalyst).
    
  • Reflux: Reflux for 2 hours. The solution will turn clear yellow/orange.

  • Evaporation: Remove solvent and excess

    
     under vacuum. Do not expose to air.[1]
    
  • Coupling: Redissolve the residue in 10 mL dry DCM. Add 12 mmol n-Butanol and 15 mmol Pyridine (acid scavenger) slowly at 0°C. Warm to room temp and stir for 2 hours.

Workup & Purification: Solving the "Oil" Problem

The butyl ester is highly lipophilic. Standard acid/base extractions often lead to emulsions.

The "Salting Out" Workup (For Route A or B):

  • Quench: Pour reaction mixture into 50 mL saturated

    
     (removes unreacted acid and catalyst).
    
  • Extraction: Extract with Ethyl Acetate (EtOAc) , not DCM (EtOAc separates better from aqueous emulsions).

  • The Wash (Crucial): Wash the organic layer with:

    • 1x Water[1]

    • 1x 1M HCl (removes pyridine/amine traces if Route B used).

    • 1x Brine (Saturated NaCl) – Do not skip. This pulls water out of the organic phase.

  • Drying: Dry over anhydrous

    
    . Filter and concentrate.
    

Purification Strategy: The product is likely a viscous yellow oil or low-melting solid.

  • If Oil: Perform a "Plug Filtration." Dissolve in minimal 10% EtOAc/Hexane and pass through a short pad of silica gel to remove polar impurities (tar/baseline material).

  • If Solid: Recrystallize from cold Ethanol/Water (9:1).

Visualizing the Logic

Workflow Logic: Synthesis Decision Tree

SynthesisLogic Start Start: 4-(2,4-dinitrophenyl)butanoic acid PurityCheck Purity Check (TLC/MP) Start->PurityCheck IsPure Is Pure? PurityCheck->IsPure Recrystallize Recrystallize (Toluene/Hexane) IsPure->Recrystallize No (Isomers present) RouteChoice Select Route IsPure->RouteChoice Yes Recrystallize->PurityCheck RouteA Route A: Fischer (Dean-Stark) Reversible | Scalable RouteChoice->RouteA Standard Lab Scale RouteB Route B: Acid Chloride (SOCl2) Irreversible | High Yield RouteChoice->RouteB Stubborn Substrate Workup Workup: NaHCO3 Wash + Extraction RouteA->Workup RouteB->Workup Final Final Product: Butyl Ester (Yellow Oil/Solid) Workup->Final

Caption: Decision tree for selecting the optimal synthesis pathway based on precursor purity and yield requirements.

Troubleshooting & FAQs

Q1: My reaction mixture turned black/tarry. What happened?

  • Cause: Thermal decomposition or polymerization. The dinitro group is thermally stable, but impurities can char.

  • Fix: Lower the bath temperature. If using Route A, ensure you aren't exceeding 140°C. If using Route B, ensure the SOCl₂ removal step is done under vacuum, not high heat.

Q2: I have 70% conversion, but it won't go higher (Route A).

  • Cause: Water saturation. The Dean-Stark trap might be full, or the reflux isn't vigorous enough to carry the azeotrope.

  • Fix: Drain the trap. Add fresh Toluene. Add Molecular Sieves (3Å) directly to the flask (encased in a Soxhlet thimble if possible) to scavenge residual water.

Q3: The product oils out during the bicarbonate wash and traps impurities.

  • Cause: The butyl ester is very hydrophobic.

  • Fix: Add more Ethyl Acetate to the organic layer before doing the wash. A dilute organic layer prevents the product from crashing out as a separate oily phase during the aqueous wash.

Q4: Can I use sulfuric acid instead of p-TsOH?

  • Answer: Yes, but p-TsOH is preferred.[1] Sulfuric acid is a strong oxidant and can cause charring (blackening) of the organic matter over long reflux times. p-TsOH is milder and easier to handle.[1]

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General Fischer Esterification protocols).[3][4]

  • Furniss, B. S., et al. (1989). Standard methods for the preparation of carboxylic acid esters. In Vogel's Textbook of Practical Organic Chemistry.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insights on Nucleophilic Acyl Substitution).

  • Org. Synth. 1931, 11, 26. Butyl n-Butyrate Synthesis (Analogous Protocol). (Foundational protocol for butyl ester synthesis).

Sources

Optimization

Purification strategies for Butyl 4-(2,4-dinitrophenyl)butanoate

Welcome to the Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center . I am Dr. Aris, the Senior Application Scientist assigned to your case.

You are working with Butyl 4-(2,4-dinitrophenyl)butanoate . This is a specialized intermediate, likely synthesized via the esterification of 4-(2,4-dinitrophenyl)butanoic acid with n-butanol.[1] Its structure combines a lipophilic butyl chain, a polar ester linkage, and an electron-deficient dinitrophenyl (DNP) core.[1] This specific combination presents unique purification challenges, particularly regarding solubility ("oiling out") and the removal of high-boiling impurities.[1]

Below is your troubleshooting guide, structured as a response to common "Support Tickets" we receive for this compound class.

Module 1: Critical Impurity Profiling

User Question: "I see multiple spots on my TLC, and my product is a dark yellow oil instead of a solid. What exactly am I trying to remove?"

Technical Analysis: The synthesis of dinitrophenyl esters typically generates a specific impurity profile. Understanding this is the prerequisite for selecting the correct purification method.

Impurity TypeLikely IdentityOriginPhysicochemical Behavior
Starting Material A 4-(2,4-dinitrophenyl)butanoic acidUnreacted precursorAcidic (pKa ~3-4). Soluble in aqueous base.[1]
Starting Material B n-ButanolExcess reagentHigh Boiling Point (117°C). Difficult to remove via standard rotary evaporation.[1]
Catalyst Residue p-Toluenesulfonic acid / H₂SO₄Esterification catalystHighly acidic, water-soluble.[1]
By-product Dinitrogen species / Azo compoundsThermal degradationHighly colored (deep red/brown), often co-elutes with product.[1]

Module 2: Liquid-Liquid Extraction (LLE) Optimization

User Question: "I tried washing with water, but the starting acid remains. How do I completely remove the unreacted 4-(2,4-dinitrophenyl)butanoic acid?"

The Protocol: Standard water washes are insufficient because the DNP ring makes the starting acid significantly more lipophilic than simple aliphatic acids.[1] You must exploit the acidity differential.[1] The nitro groups on the phenyl ring are electron-withdrawing, stabilizing the carboxylate anion, making the starting material a stronger acid than typical benzoic derivatives.

Step-by-Step Workflow:

  • Dilution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) for the initial wash if possible, as it is prone to stubborn emulsions with nitro-compounds.[1]

  • The "pH Swing" Wash:

    • Wash 1: Saturated Sodium Bicarbonate (

      
      ).[1][2]
      
      • Mechanism:[1][3][4] Converts the unreacted acid into its water-soluble sodium salt (

        
        ).[1]
        
      • Observation: The aqueous layer will likely turn bright yellow (characteristic of nitrophenolate-type species).[1]

    • Wash 2: 0.5 M Hydrochloric Acid (HCl).[1]

      • Purpose: Removes any trapped amine impurities (if synthesized via aniline precursors) and breaks mild emulsions.[1]

    • Wash 3: Saturated Brine (

      
      ).[1]
      
      • Purpose: Dehydrates the organic layer.[1]

  • Drying: Dry over Anhydrous Sodium Sulfate (

    
    ) for at least 20 minutes.
    

Visualization (LLE Logic Flow):

LLE_Workflow Start Crude Mixture (Ester + Acid + Butanol) Solvent Dissolve in Ethyl Acetate Start->Solvent Wash1 Wash 1: Sat. NaHCO3 (aq) Solvent->Wash1 Sep1 Phase Separation Wash1->Sep1 AqLayer1 Aqueous Layer (Contains Acid Salt + Catalyst) Sep1->AqLayer1 Discard OrgLayer1 Organic Layer (Ester + Butanol) Sep1->OrgLayer1 Keep Wash2 Wash 2: Brine + Drying OrgLayer1->Wash2 Final Crude Ester (Ready for Evaporation) Wash2->Final

Figure 1: Liquid-Liquid Extraction logic for removing acidic precursors.

Module 3: Removing High-Boiling Alcohols (n-Butanol)

User Question: "My NMR shows a persistent triplet at 3.6 ppm and a broad singlet. It's n-butanol.[1] Rotovap isn't removing it.[1] What do I do?"

The Solution: n-Butanol has a boiling point of 117°C. Standard rotary evaporation (even at high vacuum) often fails to remove trace amounts because the ester product "traps" the alcohol in the oil phase.[1]

Strategy: Azeotropic Distillation Do not simply increase the heat (which risks degrading the nitro-compound).[1] Instead, add a "carrier" solvent that forms a lower-boiling azeotrope with butanol.[1]

  • Add Heptane or Cyclohexane to your crude oil.[1]

  • Evaporate on the rotovap.

  • Repeat 3x. The heptane/butanol azeotrope boils significantly lower than pure butanol, "carrying" the alcohol out of your product.

Module 4: Chromatography & Crystallization

User Question: "The product is an oil. Can I crystallize it, or should I run a column?"

Senior Scientist Insight: Butyl esters of DNP derivatives are often low-melting solids or viscous oils due to the flexible butyl chain disrupting the crystal lattice packing of the aromatic rings.[1]

Option A: Flash Chromatography (Recommended for >98% Purity)

The nitro groups make the compound interact strongly with silica gel via dipole-dipole interactions.[1]

  • Stationary Phase: Silica Gel (Standard 40-63 µm).[1]

  • Mobile Phase: Hexane : Ethyl Acetate.[1]

  • Gradient: Start at 95:5 (Hex:EtOAc) to elute non-polar byproducts. The product typically elutes between 15% and 25% EtOAc.[1]

  • Detection: UV at 254 nm (Strong absorption due to DNP).[1]

Option B: Crystallization (For Scalability)

If the compound refuses to solidify ("oiling out"), you are likely cooling it too fast or using a solvent that is too polar.[1]

  • Solvent System: Use Ethanol/Water or Isopropanol/Hexane .[1]

  • The "Seeding" Trick:

    • Dissolve the oil in minimal hot Ethanol.[1]

    • Add water dropwise until just turbid.[1]

    • Scratch the inner glass surface of the flask with a glass rod.[1] The micro-glass particles act as nucleation sites.[1]

    • Cool slowly to 4°C. Rapid cooling traps impurities and leads to oiling.[1]

Decision Matrix:

Purification_Decision Input Crude Ester (Post-Workup) Check Is it Solid? Input->Check Solid Yes Check->Solid Liquid No (Oil) Check->Liquid Recryst Recrystallize (EtOH/H2O) Solid->Recryst Flash Flash Column (Hex/EtOAc) Liquid->Flash HighPurity High Purity Product Recryst->HighPurity Flash->HighPurity

Figure 2: Decision matrix for selecting the final purification step.

Module 5: Stability & Safety (The "Nitro" Warning)

User Question: "Can I store this on the shelf? Is it explosive?"

  • Explosive Potential: While this specific ester is generally stable, polynitro aromatic compounds can be energetic.[1]

    • Rule: Never distill the pure compound to dryness at high temperatures (>100°C).[1]

    • Rule: Avoid metal spatulas if the solid is very dry; use Teflon or wood to minimize friction/spark risk.[1]

  • Hydrolysis Risk: The electron-withdrawing nitro groups on the phenyl ring make the ester carbonyl carbon more electrophilic than a standard butyl ester.[1]

    • Consequence: It is susceptible to hydrolysis back to the acid if stored in wet solvents or exposed to atmospheric moisture over long periods.[1]

    • Storage: Store under Argon/Nitrogen at -20°C.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard protocols for esterification and purification of aromatic nitro compounds). [1]

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1] Oxford University Press.[1] (Mechanistic explanation of electron-withdrawing groups enhancing acidity and electrophilicity). [1]

  • Org. Synth. 1928, 8, 84. p-Nitrobenzyl Cyanide (General handling of nitro-aromatics).[1] (Provides historical context on the stability and handling of similar nitro-aromatic chains). [1]

  • Sigma-Aldrich (Merck). Safety Data Sheet: 2,4-Dinitrophenylhydrazine derivatives.[1] (General safety handling for DNP-containing moieties).

Sources

Troubleshooting

Overcoming solubility issues of Butyl 4-(2,4-dinitrophenyl)butanoate in aqueous buffers

A Guide to Overcoming Aqueous Solubility Challenges Welcome to the technical support guide for Butyl 4-(2,4-dinitrophenyl)butanoate. This resource is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support guide for Butyl 4-(2,4-dinitrophenyl)butanoate. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experimental workflows. We will explore the underlying reasons for its poor aqueous solubility and provide a series of practical, step-by-step troubleshooting strategies to achieve clear, stable solutions for your assays.

Understanding the Molecule: Why is Solubility an Issue?

Butyl 4-(2,4-dinitrophenyl)butanoate is a hydrophobic molecule, a characteristic dictated by its chemical structure. Its poor solubility in water and aqueous buffers is not an anomaly but an expected physicochemical property. Let's break down the structure:

  • Butyl Chain: This four-carbon alkyl chain is non-polar and contributes significantly to the molecule's hydrophobicity.

  • Ester Group: While the ester linkage has polar character, it cannot ionize and its contribution to water solubility is limited.

  • Dinitrophenyl Ring: The benzene ring is inherently hydrophobic. The two nitro (-NO₂) groups are strongly electron-withdrawing, but they do not confer significant hydrophilicity.

Compounds with similar structures, such as butyl butyrate, are known to be insoluble in water[1][2]. Therefore, direct dissolution in buffers like PBS or TRIS is often unsuccessful, leading to precipitation or the formation of a non-homogenous suspension.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with Butyl 4-(2,4-dinitrophenyl)butanoate. We recommend proceeding through these steps sequentially.

Q1: My compound won't dissolve in my aqueous buffer. What is the first and most common solution?

A1: The standard and most direct approach is to first dissolve the compound in a small amount of a water-miscible organic co-solvent to create a concentrated stock solution.[3][4] This stock can then be diluted into the aqueous buffer for your working solution.

The Underlying Principle (Causality): Co-solvents work by reducing the polarity of the aqueous system.[5] They disrupt the strong hydrogen-bonding network of water, creating a more favorable environment for the hydrophobic solute to disperse.[]

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Dimethyl Formamide (DMF)

  • Ethanol

A structurally similar compound, 4-Nitrophenyl Butyrate (4-NPB), is soluble in DMSO and DMF at approximately 30 mg/mL and in ethanol at about 15 mg/mL[7]. This provides a strong starting point for Butyl 4-(2,4-dinitrophenyl)butanoate.

Q2: I've made a stock solution in DMSO, but the compound precipitates when I dilute it into my buffer. What's happening and how do I fix it?

A2: This is a common issue that occurs when the final concentration of the organic co-solvent in the aqueous buffer is too low to maintain the solubility of your compound. The compound "crashes out" as it is rapidly transferred from a favorable organic environment to an unfavorable aqueous one.

Troubleshooting Steps:

  • Increase the Co-solvent Percentage: The final concentration of DMSO in cell-based assays should ideally be kept below 1%, with 0.1% considered safe for most cell lines[8]. If your assay permits, you may be able to increase this slightly. Always run a vehicle control with the same final concentration of the co-solvent to account for any potential effects on your experimental system.

  • Modify the Dilution Method: Instead of adding the stock solution directly into the full volume of buffer, try adding the stock to a smaller volume first while vortexing, and then gradually add the remaining buffer. This can sometimes prevent localized high concentrations that initiate precipitation.

  • Gentle Warming and Sonication: After dilution, warming the solution to 37°C and sonicating for a few minutes can help redissolve fine precipitates.[3] However, this may not result in a long-term stable solution.

Q3: I cannot increase the co-solvent concentration, and my compound is still precipitating. What is the next level of intervention?

A3: When co-solvents alone are insufficient, the next step is to employ surfactants. Surfactants are amphiphilic molecules that can dramatically increase the apparent water solubility of hydrophobic compounds.[9][10]

The Underlying Principle (Causality): Above a specific concentration known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[11][12][13] These micelles have a hydrophobic core and a hydrophilic exterior. The hydrophobic Butyl 4-(2,4-dinitrophenyl)butanoate partitions into this core, while the hydrophilic shell allows the entire complex to remain dispersed in the aqueous buffer.[9][13]

Recommended Surfactants:

  • Polysorbate 20 (Tween® 20)

  • Polysorbate 80 (Tween® 80)

  • Triton™ X-100

These are non-ionic surfactants and are generally considered less harsh on biological systems than ionic surfactants.

Q4: My assay is highly sensitive, and co-solvents or surfactants might interfere. Is there a more biocompatible alternative?

A4: Yes, cyclodextrins are an excellent alternative for enhancing solubility with generally high biocompatibility.[14][15][16]

The Underlying Principle (Causality): Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior.[17][] The hydrophobic Butyl 4-(2,4-dinitrophenyl)butanoate molecule can form a "guest-host" inclusion complex by fitting inside the cyclodextrin's cavity, effectively shielding it from the aqueous environment.[17][] This entire complex is water-soluble due to the hydrophilic outer surface of the cyclodextrin.

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

These chemically modified cyclodextrins have significantly higher aqueous solubility and lower toxicity compared to native β-cyclodextrin.[15]

Q5: Does the pH of my buffer affect the solubility of Butyl 4-(2,4-dinitrophenyl)butanoate?

A5: The pH is unlikely to have a major impact on the solubility of the parent ester molecule itself, as it does not have easily ionizable acidic or basic groups. However, the stability of the ester bond can be pH-dependent. At highly alkaline (or highly acidic) pH, the rate of hydrolysis of the ester to butanoic acid and 2,4-dinitrophenol will increase. The resulting 2,4-dinitrophenol is a weak acid and its solubility is pH-dependent.[19][20] The solubility of weak acids generally increases as the pH rises above their pKa because the deprotonated (ionized) form is more water-soluble.[21][22] For the integrity of your experiments, it is crucial to work in buffers within a stable pH range (typically pH 6-8) to minimize compound degradation.

Visualizing the Solutions

To better understand the troubleshooting process and the mechanisms of solubilization, refer to the diagrams below.

G start Solubility Issue: Precipitation in Aqueous Buffer cosolvent Step 1: Use a Co-solvent (e.g., DMSO, Ethanol) start->cosolvent check1 Is the solution clear and stable at the desired concentration? cosolvent->check1 surfactant Step 2: Add a Surfactant (e.g., Tween® 20, Triton™ X-100) check1->surfactant No   success Success: Proceed with Experiment (with vehicle control) check1->success  Yes check2 Is the solution now stable? surfactant->check2 cyclodextrin Step 3: Use a Cyclodextrin (e.g., HP-β-CD) check2->cyclodextrin No   check2->success  Yes cyclodextrin->success  Yes, stable fail Advanced Formulation Needed Contact Technical Support cyclodextrin->fail No, still unstable  

Caption: Troubleshooting Workflow for Solubilization.

G cluster_micelle Micelle in Aqueous Buffer s1 s2 s3 s4 s5 s6 s7 s8 center Drug Core center->s1 center->s2 center->s3 center->s4 center->s5 center->s6 center->s7 center->s8 hydrophilic_head Hydrophilic Head hydrophobic_tail Hydrophobic Tail drug Hydrophobic Drug

Caption: Mechanism of Micellar Solubilization.

G cluster_system Cyclodextrin Inclusion Complex cyclodextrin Cyclodextrin (Hydrophilic Exterior) drug Drug Molecule (Hydrophobic) drug->cyclodextrin Enters Hydrophobic Cavity

Caption: Mechanism of Cyclodextrin Inclusion.

Quantitative Data & Summary Tables

ParameterValue / RecommendationSource(s)
Recommended Co-solvents DMSO, DMF, Ethanol[3][7]
Starting Stock Conc. ~15-30 mg/mL in DMSO/DMF[7]
Max Co-solvent in Assay < 1% (v/v) for DMSO in most cell-based assays; vehicle controls are essential.[8]
Recommended Surfactants Polysorbate 20/80, Triton™ X-100 (non-ionic)[8]
Surfactant Conc. Range Typically 0.01% - 0.1% (w/v) in the final buffer. Start low and optimize.General knowledge
Recommended Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)[8]
Cyclodextrin Conc. Range 1% - 10% (w/v) in the final buffer.General knowledge
Recommended Buffer pH pH 6.0 - 8.0 to ensure ester stability.General chemical principles

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)

  • Weigh Compound: Accurately weigh out the required amount of Butyl 4-(2,4-dinitrophenyl)butanoate in a suitable vial.

  • Add Co-solvent: Add the calculated volume of high-purity DMSO to achieve a high concentration stock solution (e.g., 10-30 mg/mL).

  • Dissolve: Vortex the vial vigorously for 1-2 minutes. If needed, briefly sonicate the vial in a water bath for 5-10 minutes until all solid material is dissolved and the solution is clear.

  • Prepare Working Solution: Serially dilute the stock solution into your final aqueous buffer. To minimize precipitation, add the stock solution dropwise into the buffer while vortexing. Ensure the final DMSO concentration remains within the limits tolerated by your assay (e.g., ≤ 1%).

  • Prepare Vehicle Control: Prepare a control sample containing the exact same final concentration of DMSO in the aqueous buffer, but without the compound.

Protocol 2: Solubilization using a Surfactant (Tween® 20)

  • Prepare Surfactant Buffer: Prepare your aqueous buffer containing the desired final concentration of Tween® 20 (e.g., 0.05% w/v). Mix thoroughly.

  • Prepare Co-solvent Stock: Prepare a concentrated stock solution of your compound in DMSO as described in Protocol 1.

  • Dilute: Add the DMSO stock solution dropwise into the surfactant-containing buffer while vortexing. The presence of micelles should prevent the compound from precipitating.

  • Prepare Vehicle Control: Prepare a control sample containing the same final concentrations of both DMSO and Tween® 20 in the buffer.

Protocol 3: Solubilization using a Cyclodextrin (HP-β-CD)

  • Prepare Cyclodextrin Solution: Dissolve the required amount of HP-β-CD (e.g., 5% w/v) in your aqueous buffer. This may require some vortexing or gentle warming.

  • Add Compound: Add the weighed Butyl 4-(2,4-dinitrophenyl)butanoate powder directly to the cyclodextrin solution.

  • Complexation: Vortex the mixture vigorously. Seal the container and place it on a shaker or rotator at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. The solution should become clear.

  • Sterilization (if needed): Filter the final solution through a 0.22 µm syringe filter that is compatible with your components.

  • Prepare Vehicle Control: Prepare a control sample containing the same concentration of HP-β-CD in the buffer.

References

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR. Available at: [Link]

  • Popara, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]

  • Chaudhary, A. & Patel, N. (2020). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College of Pharmacy. Available at: [Link]

  • Jenita, M.J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Advanced Journal of Pharmacy and Life Science.
  • Chegonda, R., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design. Available at: [Link]

  • Bhadoriya, S.S. (2018). Biosurfactants: A New Pharmaceutical Additive for Solubility Enhancement. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Miteva, E., et al. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Pharmaceutical Development and Technology. Available at: [Link]

  • Soni, P., et al. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie. Available at: [Link]

  • Strickley, R.G. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development & Delivery. Available at: [Link]

  • Al-Hamidi, H., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..? Available at: [Link]

  • Kumar, A., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]

  • Veranova. (2023). Improving solubility and accelerating drug development. Available at: [Link]

  • Pinto, I., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Available at: [Link]

  • G., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or ... - Google Patents.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. Available at: [Link]

  • Wikipedia. Butyl butyrate. Available at: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available at: [Link]

  • EPA. 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate. Available at: [Link]

  • Filo. (2025). How does pH affect the solubility of a drug in relation to its solubility product constant (Ksp)? Available at: [Link]

  • PubChem. N-Butyl-2,4-dinitroaniline. Available at: [Link]

  • ResearchGate. (2014). Effect of initial pH on the extent of removal of DNP in presence of ultrasound. Available at: [Link]

  • PubChem. 2,4-Dinitrophenol. Available at: [Link]

  • Nilsson, J.R. (1988). pH-dependent effects of 2,4-dinitrophenol (DNP) on proliferation, endocytosis, fine structure and DNP resistance in Tetrahymena. Journal of Protozoology. Available at: [Link]

  • Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules. Available at: [Link]

Sources

Optimization

Troubleshooting peak tailing of Butyl 4-(2,4-dinitrophenyl)butanoate in HPLC

Topic: Butyl 4-(2,4-dinitrophenyl)butanoate Executive Summary This guide addresses peak tailing specifically for Butyl 4-(2,4-dinitrophenyl)butanoate . While standard troubleshooting applies, this molecule presents a uni...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Butyl 4-(2,4-dinitrophenyl)butanoate

Executive Summary

This guide addresses peak tailing specifically for Butyl 4-(2,4-dinitrophenyl)butanoate . While standard troubleshooting applies, this molecule presents a unique "triad" of chemical risks that often confound standard diagnostic protocols:

  • High Hydrophobicity: The butyl chain and aromatic ring create solubility issues in weak mobile phases.

  • Dipolar Interactions: The electron-deficient 2,4-dinitrophenyl ring acts as a strong

    
    -acid, interacting with residual silanols.
    
  • Hidden Hydrolysis: As an ester, on-column hydrolysis can generate the free acid (4-(2,4-dinitrophenyl)butanoic acid), which tails aggressively due to ionization.

Part 1: The Diagnostic Logic (Decision Tree)

Before altering your method, you must isolate the root cause.[1] Use this logic flow to determine if the issue is Physical (System/Column) or Chemical (Method/Analyte).

TroubleshootingLogic Start Symptom: Peak Tailing (As > 1.2) CheckSystem Step 1: System Check Inject Standard (e.g., Toluene) Start->CheckSystem SystemIssue System Failure: Extra-Column Volume (Tubing/Fittings) CheckSystem->SystemIssue Standard Tails CheckColumn Step 2: Column Check Replace with NEW Column CheckSystem->CheckColumn Standard OK ColumnVoid Column Failure: Void/Channeling (Inlet Collapse) CheckColumn->ColumnVoid New Column Tails CheckChem Step 3: Chemistry Check (Analyte Specific) CheckColumn->CheckChem New Column OK (Initially) SolventMismatch Cause A: Solvent Mismatch (Strong Injection Solvent) CheckChem->SolventMismatch Silanol Cause B: Silanol Interaction (Dipole-Dipole) CheckChem->Silanol Hydrolysis Cause C: Hydrolysis (Ester Cleavage) CheckChem->Hydrolysis

Figure 1: Diagnostic logic tree for isolating HPLC peak tailing sources.

Part 2: Technical FAQs & Solutions
Category 1: Solvent & Solubility Effects (Most Likely Cause)

Q: I dissolved my sample in 100% Acetonitrile (ACN) to ensure solubility. Why is the peak tailing and fronting simultaneously? A: You are likely experiencing "Solvent Washout" or the "Strong Solvent Effect."

  • The Mechanism: Butyl 4-(2,4-dinitrophenyl)butanoate is highly hydrophobic. When a large volume (e.g., >10 µL) dissolved in 100% strong solvent (ACN) enters a weaker mobile phase (e.g., 50% Water), the analyte molecules do not immediately precipitate but travel faster than the mobile phase at the column head. They "smear" down the column before partitioning begins.

  • The Fix:

    • Match the Mobile Phase: Dissolve the sample in the initial mobile phase composition (e.g., 50:50 ACN:Water).

    • Increase Solubility: If the sample crashes out in 50% water, use a "Weak Wash" injection technique or reduce injection volume to <5 µL.

    • Use a Co-Solvent: Use DMSO/Methanol only if kept to <10% of the total injection volume.

Category 2: The "Hidden" Hydrolysis

Q: My peak shape worsens over the course of a long sequence. Is the column dying? A: Not necessarily. Your analyte may be degrading on-column or in the autosampler.

  • The Mechanism: Esters are susceptible to hydrolysis, converting your neutral Butyl ester into the free Carboxylic Acid .

    • Neutral Ester: Elutes cleanly.

    • Free Acid:[2] At neutral pH, the acid deprotonates (COO-). This anion is repelled by residual silanols (if pH > 4) or interacts with metal impurities, causing severe tailing.

  • Validation Protocol:

    • Re-inject the first sample at the end of the run. If the peak shape and area have changed, hydrolysis is occurring in the vial.

    • Check for a small "shoulder" or a new peak eluting earlier (acids are more polar than butyl esters).

  • The Fix:

    • Ensure autosampler temperature is low (4°C).

    • Avoid highly acidic or basic mobile phases if possible; use pH 3.0–4.0 (citrate or formate buffers) where hydrolysis rates are typically lower than at pH > 7.

Category 3: Stationary Phase Interactions

Q: I am using a standard C18 column. Why do the nitro groups cause tailing? A: The 2,4-dinitrophenyl group is electron-deficient (


-acidic).
  • The Mechanism: While not a base (like an amine), the strong dipoles of the nitro groups can interact with:

    • Free Silanols: Non-endcapped silanol groups (Si-OH) on the silica surface act as weak hydrogen bond donors.

    • 
      -
      
      
      
      Interactions:
      If using a Phenyl column, the interaction might be too strong and kinetically slow.
  • The Fix:

    • Switch to a "Type B" Silica: Use a high-purity, fully end-capped C18 column (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge). These have minimal free silanols.

    • Mobile Phase Additive: Add 25 mM Ammonium Acetate. The electrolyte helps mask secondary interactions.

Part 3: Quantitative Troubleshooting Matrix

Use this table to correlate peak symmetry data with specific solutions.

USP Tailing Factor (

)
Visual SymptomProbable CauseCorrective Action
1.0 – 1.2 SymmetricalNoneSystem is optimal.
1.3 – 1.8 Slight TailSecondary Interactions Switch to end-capped C18; Add 20mM buffer.
> 2.0 Shark Fin / BroadSolvent Mismatch Reduce injection vol (50% reduction); Match sample diluent to mobile phase.
Split Peak DoubletColumn Void or Hydrolysis Reverse flush column (if permitted); Check sample stability.
Fronting (< 0.9) Leading EdgeMass Overload Dilute sample 1:10.
Part 4: Validated Experimental Protocol

Protocol: Column Performance & Silanol Activity Check Use this to verify if your column is suitable for nitro-aromatics.

  • Standard Preparation: Prepare a mix of Uracil (t0 marker), Toluene (neutral hydrophobic), and Butyl 4-(2,4-dinitrophenyl)butanoate (analyte).

  • Mobile Phase: 60:40 ACN:Water (Isocratic).

  • Flow Rate: 1.0 mL/min.

  • Calculation:

    • Calculate

      
       for Toluene. If 
      
      
      
      , the column has a physical void.
    • Calculate

      
       for Analyte. If Toluene is 1.0 but Analyte is > 1.5, the issue is Chemical  (Silanol interaction).
      
References
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (Accessed 2026).

  • Agilent Technologies. A Tail of Two Peaks: Troubleshooting Poor Peak Shape. (Accessed 2026).

  • Chromatography Online (LCGC). LC Troubleshooting Essentials: Peak Tailing. (Accessed 2026).

  • Phenomenex. Avoiding Mobile Phase Mismatch in HPLC. (Accessed 2026).

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. (Accessed 2026).

Sources

Troubleshooting

Minimizing matrix effects in the analysis of Butyl 4-(2,4-dinitrophenyl)butanoate

Topic: Analysis of Butyl 4-(2,4-dinitrophenyl)butanoate via LC-MS/MS Ticket ID: #ME-DNP-BUTYL-001 Assigned Scientist: Senior Application Specialist Executive Summary You are analyzing Butyl 4-(2,4-dinitrophenyl)butanoate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analysis of Butyl 4-(2,4-dinitrophenyl)butanoate via LC-MS/MS Ticket ID: #ME-DNP-BUTYL-001 Assigned Scientist: Senior Application Specialist

Executive Summary

You are analyzing Butyl 4-(2,4-dinitrophenyl)butanoate , a highly lipophilic ester with a dinitrophenyl (DNP) moiety. This molecule presents a "double-edged" challenge in bioanalysis:

  • Hydrophobicity: It co-elutes with endogenous phospholipids, the primary drivers of ion suppression (Matrix Effects).

  • Lability: As a butyl ester, it is highly susceptible to enzymatic hydrolysis by plasma esterases (Carboxylesterases), which mimics signal loss often mistaken for matrix suppression.

This guide prioritizes stabilization followed by purification . You cannot assess matrix effects accurately if your analyte is degrading during the assessment.

Module 1: The "Hidden" Matrix Effect (Stability)

Critical Warning: Before troubleshooting the mass spectrometer, you must troubleshoot the biology. Butyl esters are rapidly hydrolyzed in rodent and human plasma to their corresponding acid (4-(2,4-dinitrophenyl)butanoic acid).

The Symptom: Signal intensity drops over time in the autosampler or during extraction, mimicking ion suppression.

The Protocol: Enzyme Inhibition Do not use untreated plasma. You must stabilize the matrix at the moment of collection.

StabilizerConcentrationMechanismRecommendation
Acidification 1-2% Formic AcidDenatures enzymes; shifts pH < 4.Primary Choice. Most effective for butyl esters.
PMSF 1-2 mMSerine protease/esterase inhibitor.Secondary Choice. Use if acid causes degradation.
NaF 2-5 mg/mLGeneral esterase inhibitor.Tertiary Choice. Can cause ion source clogging if not removed.

Action Item: Add 2% Formic Acid to your plasma tubes immediately upon collection.

Module 2: Diagnosing Ion Suppression

The Gold Standard: Post-Column Infusion Do not rely solely on extraction recovery calculations. You must visualize where the suppression occurs in your chromatogram to know if it overlaps with your analyte.

Workflow Logic:

  • Bypass the column with a steady stream of your analyte.

  • Inject a blank extracted matrix (plasma/tissue) through the column.

  • Observe the baseline. Dips indicate suppression; peaks indicate enhancement.

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion Setup LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Tee Junction (Mixing Point) Column->Tee Eluent + Matrix Syringe Syringe Pump (Analyte Standard) Syringe->Tee Constant Analyte Flow MS Mass Spectrometer (Detector) Tee->MS Combined Stream

Caption: Schematic of Post-Column Infusion setup. The Tee junction mixes the constant analyte stream with the chromatographic eluent containing matrix components.

Module 3: Sample Preparation (The Root Cause)

Your analyte is lipophilic (


). It will behave similarly to phospholipids.
  • Protein Precipitation (PPT): AVOID. PPT removes proteins but leaves >95% of phospholipids in the supernatant. These will co-elute with your butyl ester.

  • Liquid-Liquid Extraction (LLE): RECOMMENDED. Non-polar solvents exclude salts and most phospholipids.

LLE Optimization Protocol for Butyl 4-(2,4-dinitrophenyl)butanoate:

  • Aliquoting: Transfer 50 µL of acidified plasma to a tube.

  • Internal Standard: Add 10 µL of SIL-IS (Stable Isotope Labeled).

  • Extraction Solvent: Add 600 µL of Hexane:Ethyl Acetate (80:20) .

    • Why? The non-polar hexane minimizes extraction of phospholipids (which are more polar than your butyl ester), while ethyl acetate ensures solubility of the nitro-aromatic ring.

  • Agitation: Vortex vigorously for 5 mins.

  • Separation: Centrifuge at 10,000 x g for 5 mins.

  • Transfer: Transfer the upper organic layer to a clean tube.

    • Crucial: Do not touch the interface (protein/lipid layer).

  • Dry Down: Evaporate under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (High Organic, e.g., 70% MeOH) to prevent adsorption to the vial.

Module 4: Chromatographic Defense

If sample prep isn't enough, you must chromatographically resolve the analyte from the phospholipids.

The "Wrap-Around" Effect: Phospholipids (PLs) are extremely hydrophobic. In a standard gradient, they often do not elute until the high-organic wash. If your equilibration time is too short, PLs from Injection #1 will elute during Injection #2, causing random suppression.

Gradient Strategy:

  • Column: C18 or Phenyl-Hexyl (The Phenyl-Hexyl phase interacts well with the DNP ring, potentially shifting selectivity away from aliphatic lipids).

  • The "Hard Wash": You must ramp to 95-100% Organic (Acetonitrile/IPA mix) and hold for at least 2 column volumes.

  • Trap Column: Install a "Ghost Trap" or retardation column between the pump and the injector to catch solvent impurities, though this doesn't help with sample matrix.

Data Summary: Matrix Effect (ME) & Recovery (RE) Comparison

MethodMatrix Effect (ME%)Recovery (RE%)Verdict
Protein Precipitation (PPT) 45% (Severe Suppression)98%Fail. High recovery but unusable signal stability.
Solid Phase Extraction (C18) 85% (Mild Suppression)75%Pass. Good cleanup, but lower recovery due to hydrophobic binding.
LLE (Hexane/EtOAc) 95% (Negligible) 92% Optimal. Best balance of cleanliness and yield.

Note: ME% calculated as (Peak Area Spiked Post-Extraction / Peak Area Neat Standard) × 100.[1]

Module 5: Troubleshooting FAQ

Q1: I see double peaks for my analyte. Is this a matrix effect?

  • Diagnosis: Likely not matrix effect.[1][2][3][4] This is often atropisomerism (restricted rotation around the DNP ring bond) or hydrolysis occurring on-column.

  • Fix: Check if the ratio of the two peaks changes with temperature. If yes, it's rotamers. If one peak grows at the expense of the other over time, it is degradation. Ensure column temperature is controlled (e.g., 40°C).

Q2: My Internal Standard (IS) response varies wildly between samples.

  • Diagnosis: This confirms matrix effects are present and variable.

  • Fix: Are you using an analog IS or a Stable Isotope Labeled (SIL) IS?

    • Analog: Switch to a SIL-IS (e.g., Deuterated or C13 labeled version of the specific butyl ester). A SIL-IS will experience the exact same suppression as the analyte, correcting the ratio.

Q3: Can I use APCI instead of ESI?

  • Diagnosis: ESI is prone to suppression.[1][5] APCI (Atmospheric Pressure Chemical Ionization) is gas-phase and much more resistant to matrix effects.

  • Fix: Yes. Since your molecule is neutral and hydrophobic, it may ionize well in APCI (Positive mode, proton transfer). Test APCI if LLE does not solve the suppression.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Retrieved from [Link]

  • Li, W., et al. (2005). Hydrolytic stability of ester-containing drugs in biological matrices. Biomedical Chromatography. Retrieved from [Link]

Sources

Optimization

Technical Support Center: High-Fidelity Extraction of Butyl 4-(2,4-dinitrophenyl)butanoate

Current Status: Operational Topic: Bioanalysis / Sample Preparation Analyte: Butyl 4-(2,4-dinitrophenyl)butanoate (B-DNPB) Matrix: Cellular Lysates (Adherent/Suspension) Core Directive: The Stability Imperative The Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Bioanalysis / Sample Preparation Analyte: Butyl 4-(2,4-dinitrophenyl)butanoate (B-DNPB) Matrix: Cellular Lysates (Adherent/Suspension)

Core Directive: The Stability Imperative

The Challenge: Butyl 4-(2,4-dinitrophenyl)butanoate (B-DNPB) is a lipophilic ester. In a cellular environment, it acts as a substrate for intracellular carboxylesterases (e.g., hCES1, hCES2). The moment you lyse the cell, you release these enzymes, which will rapidly hydrolyze your target analyte into its corresponding acid [4-(2,4-dinitrophenyl)butanoic acid] and butanol.

The Solution: Standard lysis buffers (RIPA, Triton X-100) are contraindicated because they maintain enzyme activity. You must switch to a Chemical Quench/Extraction protocol that simultaneously lyses cells and denatures proteins (esterases).

Standard Operating Procedure (SOP): Cryogenic Acidic Extraction

This protocol prioritizes the inhibition of ester hydrolysis over total protein recovery.

Reagents Required
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc). Note: MTBE is preferred for cleaner lipid separation.

  • Quenching/Lysis Buffer: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA).

  • Internal Standard (IS): Stable isotope-labeled analog or a structural analog (e.g., Butyl 4-(4-nitrophenyl)butanoate).

Step-by-Step Workflow
  • Cell Harvesting (Critical Timing):

    • Adherent: Wash 2x with ice-cold PBS. Aspirate completely.

    • Suspension: Pellet at 4°C. Wash 1x with ice-cold PBS. Pellet again.

    • Why: Residual media contains serum esterases that will degrade your spike or analyte.

  • Metabolic Quench & Lysis:

    • Add Ice-Cold ACN + 0.1% FA directly to the cell pellet/plate.

    • Ratio: 400 µL solvent per

      
       cells.
      
    • Scrape (if adherent) and vortex immediately for 30 seconds.

    • Mechanism:[1][2][3][4] The organic solvent precipitates proteins (denaturing esterases), while the acid stabilizes the ester bond [6].

  • Liquid-Liquid Extraction (LLE):

    • Add 1 mL MTBE to the lysate.

    • Vortex vigorously for 60 seconds.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Result: B-DNPB partitions into the upper organic layer (MTBE); polar metabolites and salts remain in the lower aqueous/precipitate layer.

  • Concentration:

    • Transfer the upper supernatant to a fresh glass vial.

    • Evaporate to dryness under Nitrogen (

      
      ) at ambient temperature. Do not heat above 30°C  (thermal instability risk).
      
    • Reconstitute in 50:50 ACN:Water (0.1% FA) for LC-MS injection.

Visualization: Extraction Logic & Pathway

The following diagram illustrates the decision matrix for optimizing recovery based on the physicochemical properties of B-DNPB.

ExtractionWorkflow Start Start: Cell Sample Lysis Lysis Method Selection Start->Lysis Detergent Detergent Lysis (RIPA/Triton) Lysis->Detergent Standard Protein Prep Solvent Organic/Acid Lysis (ACN + 0.1% FA) Lysis->Solvent Metabolite/Ester Prep Hydrolysis Result: Rapid Hydrolysis (Loss of B-DNPB) Detergent->Hydrolysis Esterases Active Stabilization Result: Enzyme Denaturation (Intact B-DNPB) Solvent->Stabilization Esterases Inactive Analysis LC-MS/MS Analysis (Target Parent Ester) Hydrolysis->Analysis Detects Acid Metabolite Only Partition Phase Separation (LLE) Add MTBE/Hexane Stabilization->Partition Partition->Analysis

Caption: Workflow logic contrasting standard detergent lysis (failure mode) vs. organic solvent quenching (success mode) for labile esters.

Troubleshooting Guide (Q&A)

Issue 1: "I see the acid metabolite, but no parent ester."

Diagnosis: Esterase activity was not quenched quickly enough. Corrective Action:

  • Speed: Minimize the time between PBS wash and ACN addition.

  • Temperature: Ensure all solvents are at -20°C before use.

  • Inhibitors: If acid/solvent quenching is insufficient, add PMSF (1 mM) or Bis-nitrophenyl phosphate (BNPP) to the PBS wash step to inhibit surface esterases before lysis [11].

Issue 2: "My recovery is inconsistent between replicates."

Diagnosis: Variable hydrolysis during the "dry-down" evaporation step. Corrective Action:

  • Residual Water: If water carries over into the MTBE layer, hydrolysis can occur during evaporation.

  • Fix: Use a "snap-freeze" technique (freeze the aqueous layer in liquid nitrogen/dry ice, pour off the unfrozen organic layer) or add anhydrous

    
     to the organic phase before evaporation [6].
    
Issue 3: "Signal suppression in LC-MS."

Diagnosis: Phospholipid carryover from the cell membranes. Corrective Action:

  • Switch Solvents: Move from Ethyl Acetate (extracts more polar lipids) to Hexane:MTBE (80:20) . B-DNPB is highly lipophilic and will extract into hexane, while phospholipids are less soluble in pure hexane.

Data & Reference Tables

Table 1: Solvent Suitability for B-DNPB Extraction
Solvent SystemPolarity IndexExtraction EfficiencyMatrix CleanlinessRecommendation
Hexane 0.1ModerateHigh (Low Lipids)Good for high-lipid cells (Hepatocytes)
MTBE 2.5High ModerateGold Standard
Ethyl Acetate 4.4HighLow (High Lipids)Use only with SPE cleanup
Dichloromethane 3.1HighLowRisk of emulsion [9]
Table 2: Stability of B-DNPB in Various Matrices
Matrix ConditionT1/2 (Half-life)Notes
PBS (pH 7.4, 37°C)~20 minsSpontaneous chemical hydrolysis
Cell Lysate (RIPA, 37°C)< 30 secondsEnzymatic hydrolysis (Catastrophic)
ACN + 0.1% FA (4°C) > 24 hours Stable storage condition

Visualization: Troubleshooting Logic

Troubleshooting Problem Problem: Low Recovery Check1 Check: Acid Metabolite Present? Problem->Check1 Check2 Check: Evaporation Temp > 30°C? Check1->Check2 No (Low Total Signal) RootCause1 Enzymatic Hydrolysis Check1->RootCause1 Yes (High Acid) RootCause2 Thermal Degradation Check2->RootCause2 Yes RootCause3 Solubility Issue Check2->RootCause3 No Action1 Add PMSF/BNPP Use Colder Solvents RootCause1->Action1 Action2 Use N2 Blowdown at Room Temp RootCause2->Action2 Action3 Switch to 100% ACN Lysis RootCause3->Action3

Caption: Decision tree for diagnosing low recovery of B-DNPB.

References

  • Liquid Chromatography Analysis of Carbonyl (2,4-Dinitrophenyl)hydrazones. Analytical Chemistry. (1999). Describes the detection properties of DNP derivatives in LC-MS.

  • Preventing Hydrolysis During the Workup of Esterification Reactions. BenchChem Technical Support. (2025). Detailed protocols for handling unstable esters during extraction.

  • Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PubMed Central. (2018). Discusses extraction of ester prodrugs using Dichloromethane and LC-MS validation.

  • Approaches to Avoid Proteolysis During Protein Expression and Purification. TU Dublin. (2020). Principles of inhibiting protease/esterase activity during cell lysis.

Sources

Troubleshooting

Addressing cytotoxicity of Butyl 4-(2,4-dinitrophenyl)butanoate in cell-based assays

Welcome to the technical support guide for researchers utilizing Butyl 4-(2,4-dinitrophenyl)butanoate in cell-based assays. This resource is designed to provide in-depth troubleshooting strategies and foundational knowle...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing Butyl 4-(2,4-dinitrophenyl)butanoate in cell-based assays. This resource is designed to provide in-depth troubleshooting strategies and foundational knowledge to help you navigate the inherent cytotoxic properties of this compound class, ensuring the integrity and success of your experiments.

The core of Butyl 4-(2,4-dinitrophenyl)butanoate's bioactivity resides in its 2,4-dinitrophenyl (DNP) moiety. This chemical group is a well-documented uncoupler of mitochondrial oxidative phosphorylation.[1][2] Instead of the electrochemical potential generated during electron transport being used to synthesize ATP, DNP dissipates this proton gradient, releasing the energy as heat.[3] This disruption of cellular energy production is a primary driver of its potent cytotoxic effects and must be carefully managed to distinguish intended biological outcomes from off-target cell death.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cytotoxicity for compounds containing a 2,4-dinitrophenyl (DNP) group? A1: The primary mechanism is the uncoupling of oxidative phosphorylation in mitochondria.[4] The DNP moiety acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient necessary for ATP synthase to function. This leads to a rapid depletion of cellular ATP, an increase in metabolic rate, and can ultimately result in hyperthermia and cell death.[2][3]

Q2: My test compound is showing high cytotoxicity across multiple cell lines, even at low concentrations. What are my first troubleshooting steps? A2: First, confirm the effect is not an artifact.[5]

  • Verify Concentration: Double-check all calculations for stock solutions and serial dilutions.

  • Assess Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is below the tolerance level for your cell line, which is typically less than 0.5%.[5]

  • Check for Assay Interference: DNP compounds are often yellow and can interfere with colorimetric assays. Run a "compound only" control (compound in media, no cells) to quantify its intrinsic absorbance or fluorescence.[6]

  • Consider Compound Stability: Assess if the ester linkage in Butyl 4-(2,4-dinitrophenyl)butanoate is being hydrolyzed by cellular esterases. Hydrolysis would release 4-(2,4-dinitrophenyl)butanoic acid, which may have different solubility and kinetic properties.

Q3: How can I distinguish between a desired antiproliferative (cytostatic) effect and a general cytotoxic effect? A3: A cytotoxic effect causes cell death, while a cytostatic effect merely prevents cell division.[5] To differentiate them, perform a time-course experiment and measure both cell viability (e.g., using a membrane integrity assay like LDH release) and total cell number (e.g., using direct cell counting or a biomass assay like Sulforhodamine B).

  • Cytotoxicity: You will observe a decrease in the percentage of viable cells and a drop in the total cell number over time.[7]

  • Cytostaticity: The total cell number will plateau, but the percentage of viable cells will remain high.[4]

Troubleshooting Guide: Navigating DNP-Mediated Cytotoxicity

This section provides solutions to common experimental hurdles encountered when working with Butyl 4-(2,4-dinitrophenyl)butanoate.

Issue 1: High Background Cytotoxicity Masks the Desired Biological Effect

The potent mitochondrial uncoupling activity of the DNP moiety can cause widespread cell death that obscures more subtle, intended effects (e.g., pathway inhibition, protein degradation).

Root Cause: The intrinsic toxicity of the compound is overwhelming the cellular system at the concentrations or exposure times being used.[4]

Solution 1: Rigorous Optimization of Concentration and Incubation Time The most critical step is to define a therapeutic window where the intended effect can be observed with minimal background cytotoxicity. This requires a matrix-based approach.

  • Strategy: Perform a dose-response experiment across a wide range of concentrations (e.g., from low nanomolar to high micromolar) and measure cytotoxicity at multiple time points (e.g., 6, 12, 24, 48, 72 hours).[8][9] The goal is to identify the lowest effective concentration and the shortest incubation time that elicits the desired biological response while keeping cell viability high (e.g., >80%).

Workflow: Optimizing Experimental Parameters

cluster_0 Phase 1: Broad Range Finding cluster_1 Phase 2: Narrowing the Window A Prepare Wide-Range Serial Dilutions (e.g., 1 nM to 100 µM) C Treat Cells with Compound Dilutions A->C B Seed Cells in Multiple Plates B->C D Incubate for Different Durations (e.g., 24h, 48h, 72h) C->D E Perform Cytotoxicity Assay (e.g., LDH Release) D->E F Analyze Data: Identify Time & Conc. with Viability >80% E->F G Design Focused Dose-Response Around Identified Range H Perform Experiment with Assay for Desired Biological Effect G->H I Parallel Cytotoxicity Assay G->I J Determine Optimal Concentration & Time (Max desired effect, Min cytotoxicity) H->J I->J

Caption: Workflow for optimizing concentration and incubation time.

Table 1: Example Dose-Response & Time-Course Data for Optimization (Data are hypothetical and for illustrative purposes only)

Concentration (µM)Cell Viability (24h)Cell Viability (48h)Cell Viability (72h)Target Inhibition (24h)
0 (Vehicle) 100%100%100%0%
0.1 98%95%91%15%
1 95%88%75%60%
5 85% 60% 40% 92%
10 65%42%21%95%
50 30%15%5%98%

Based on this example, a concentration around 5 µM for 24 hours might be optimal, as it achieves high target inhibition with acceptable viability. Further refinement between 1 µM and 5 µM would be warranted.

Solution 2: Select an Appropriate Cytotoxicity Assay Given that Butyl 4-(2,4-dinitrophenyl)butanoate directly targets mitochondrial function, assays that rely on mitochondrial metabolism (e.g., MTT, XTT, Resazurin) can be misleading.[10][11] A decrease in signal could reflect either cell death or direct inhibition of mitochondrial dehydrogenases without cell death.

Table 2: Comparison of Common Cytotoxicity Assays

Assay TypePrincipleAdvantagesDisadvantages with DNP Compounds
Metabolic (MTT, XTT) Measures mitochondrial reductase activity.[12]Inexpensive, widely used.High risk of interference. DNP directly impairs mitochondrial function, leading to false positives.[10]
Membrane Integrity (LDH, PI) Measures release of cytosolic components (LDH) or uptake of dyes (PI) by dead cells.[13]Endpoint is less coupled to mitochondrial function; good for measuring necrosis/late apoptosis.Less sensitive for early apoptotic events. Compound color may interfere with colorimetric LDH readouts.[6]
ATP Content (Luciferase-based) Quantifies total cellular ATP.[12]Directly measures the primary consequence of mitochondrial uncoupling. Highly sensitive.Can be more expensive. ATP levels can fluctuate with other cellular processes.
Biomass (SRB, Crystal Violet) Stains total cellular protein.Independent of metabolism; good for distinguishing cytostatic vs. cytotoxic effects.Less sensitive; requires cell fixation, which can be a drawback for some workflows.

Decision Tree: Selecting a Cytotoxicity Assay

A Start: Need to measure cytotoxicity of a DNP compound B Is the primary question about cell membrane integrity (necrosis/late apoptosis)? A->B C Is the primary question about the direct bioenergetic effect? B->C No E Use LDH Release or Propidium Iodide (PI) Staining B->E Yes D Is the goal to differentiate cytotoxic vs. cytostatic effects? C->D No F Use ATP Content Assay (e.g., CellTiter-Glo®) C->F Yes G Use a Biomass Assay (SRB) coupled with a viability assay D->G Yes H Avoid MTT/XTT/Resazurin due to direct mitochondrial interference D->H No

Caption: Decision tree for choosing an appropriate assay.

Issue 2: Cell Line-Specific Sensitivity Complicates Data Interpretation

You may observe that Butyl 4-(2,4-dinitrophenyl)butanoate is highly toxic to one cell line but less so to another, making it difficult to generalize findings.

Root Cause: Cell lines have different metabolic phenotypes. Cells that rely heavily on oxidative phosphorylation ("oxidative" phenotype) are exquisitely sensitive to mitochondrial uncouplers, whereas cells that primarily use glycolysis even in the presence of oxygen (the "Warburg effect") may be more resistant.[4]

Solution: Characterize and Select Cell Models Appropriately

  • Investigate Metabolic Phenotype: When possible, choose cell lines with known metabolic profiles relevant to your research question. For example, some cancer cell lines are highly glycolytic, while others remain primarily oxidative.[4]

  • Correlate Sensitivity: Test your compound on a panel of cell lines and correlate the IC50 values with their known metabolic dependencies. This can turn a complication into a valuable mechanistic insight.

  • Use Paired Models: If available, use cell line pairs that differ primarily in their metabolic state (e.g., parental vs. a metabolically reprogrammed variant) to specifically test hypotheses related to mitochondrial dependency.

Mechanism: DNP's Differential Effect on Cell Metabolism

cluster_0 Oxidative Cell (High OXPHOS) cluster_1 Glycolytic Cell (Low OXPHOS) compound Butyl 4-(2,4-dinitrophenyl)butanoate mito_ox Mitochondria compound->mito_ox Uncouples OXPHOS glycolysis Glycolysis atp_ox High ATP Production (from OXPHOS) mito_ox->atp_ox viability_ox High Cell Viability atp_ox->viability_ox death ATP Depletion & Cell Death atp_ox->death atp_gly Moderate ATP Production glycolysis->atp_gly viability_gly High Cell Viability atp_gly->viability_gly

Caption: DNP compounds disproportionately affect cells reliant on OXPHOS.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Profile (IC50) using an LDH Release Assay

This protocol quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[13]

Materials:

  • Cells of interest and complete culture medium

  • Butyl 4-(2,4-dinitrophenyl)butanoate stock solution (e.g., in DMSO)

  • 96-well clear-bottom cell culture plates

  • Commercial LDH assay kit (follow manufacturer's instructions)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at the appropriate wavelength

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density to ensure they are in the exponential growth phase and will not be over-confluent at the end of the experiment.[14] Allow cells to adhere for 24 hours.

  • Compound Dilution: Prepare serial dilutions of Butyl 4-(2,4-dinitrophenyl)butanoate in culture medium. Also prepare a vehicle control (medium with the same final DMSO concentration as the highest compound concentration).

  • Controls Setup: Include the following controls on each plate:

    • Untreated Control: Cells with medium only (represents 0% cytotoxicity).

    • Vehicle Control: Cells with vehicle-containing medium.

    • Maximum Lysis Control: Cells treated with the lysis buffer provided in the kit (represents 100% cytotoxicity).

    • Medium Background Control: Wells with culture medium only (no cells).

    • Compound Control: Wells with the highest concentration of your compound in medium (no cells) to check for color interference.[6]

  • Treatment: Carefully remove the old medium and add 100 µL of the prepared compound dilutions or control solutions to the appropriate wells.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48 hours) at 37°C in a 5% CO2 incubator.

  • LDH Assay:

    • Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well according to the manufacturer's protocol.

    • Incubate for the recommended time at room temperature, protected from light.

    • Add the stop solution if required by the kit.

  • Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).

  • Calculation:

    • Subtract the Medium Background absorbance from all other readings.

    • If the Compound Control shows significant absorbance, subtract this value from the treated sample readings.

    • Calculate the percent cytotoxicity for each concentration using the formula: % Cytotoxicity = 100 * (Experimental Value - Untreated Control) / (Maximum Lysis Control - Untreated Control)

    • Plot the % Cytotoxicity against the log of the compound concentration and use non-linear regression to determine the IC50 value.

References

  • Toxicological Profile for Dinitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Can someone help or suggest alternative to LDH cytotoxicity assay in the particular condition mentioned below? (2023). ResearchGate. [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab. [Link]

  • HEALTH EFFECTS - Toxicological Profile for Dinitrophenols. (1995). National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Hui, H. W., & D'Mello, A. P. (1993). Utilization of a human intestinal epithelial cell culture system (Caco-2) for evaluating cytoprotective agents. PubMed. [Link]

  • Sadeghpour, H., et al. (2009). Cytotoxicity and radiosensitising activity of synthesized dinitrophenyl derivatives of 5-fluorouracil. PMC. [Link]

  • Geisler, J. G. (2025). Mechanisms of Dinitrophenol toxcity. ResearchGate. [Link]

  • Lecoeur, H., et al. (2004). New flow cytometric assays for monitoring cell-mediated cytotoxicity. PMC. [Link]

  • An, R., & Li, B. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. PMC. [Link]

  • Kleszcz, R., et al. (2023). 2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line. Annals of Agricultural and Environmental Medicine. [Link]

  • Feng, D., et al. (2021). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. PMC. [Link]

  • How do I find the lowest drug concentration and lowest incubation time for cancer cells to effectively kill cancer cell? (2016). ResearchGate. [Link]

  • Wilson, K., et al. (2019). Exposure time versus cytotoxicity for anticancer agents. PMC. [Link]

  • Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. (n.d.). Boster Bio. [Link]

  • Cytoprotective Agents. (n.d.). Journal of Ulcers. [Link]

  • Cytoprotection. (n.d.). Wikipedia. [Link]

  • He, S., et al. (2014). Cytoprotective effect of lacritin on human corneal epithelial cells exposed to benzalkonium chloride in vitro. PMC. [Link]

  • Wilkin, B. (2025). Off-target toxicity in antibody-drug conjugates. Crown Bioscience Blog. [Link]

  • Cytoprotective agent: Significance and symbolism. (2025). Implications. [Link]

  • Garlapati, S., et al. (2016). Rapid optimization of drug combinations for the optimal angiostatic treatment of cancer. Oncotarget. [Link]

  • At what confluency do you add the cytotoxic drug? After how many days incubation you add the drug? (2016). ResearchGate. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]

  • Off-Target/On-Target Cytotoxicity Assay. (n.d.). React4Life. [Link]

  • Yoshida, T., et al. (2019). Evaluation of the extrapolation about the off-target effects of antisense oligonucleotides from in vitro to human. Genes to Cells. [Link]

  • Cell-Based Assays Guide. (2025). Antibodies.com. [Link]

  • A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. (n.d.). Sotera Health Academy. [Link]

  • Li, D., et al. (2014). N-Butyl-2,4-dinitro-anilinium p-toluenesulfonate as a highly active and selective esterification catalyst. PMC. [Link]

  • Jo, E. H., et al. (2008). 2,4-dinitrophenol induces G1 phase arrest and apoptosis in human pulmonary adenocarcinoma Calu-6 cells. Toxicology in Vitro. [Link]

  • Alassane-Kpembi, I., et al. (2022). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. MDPI. [Link]

  • Jinih, M., et al. (2021). Evaluation of the Cytotoxic Effects of the Novel Antineoplastic Agent 1,4,5-Oxathiazinane-4,4-dioxide on Triple Negative Breast Cancer Cells. Anticancer Research. [Link]

  • Soderberg, T. (2024). Chemistry of Esters. LibreTexts Chemistry. [Link]

  • Butyl butyrate. (n.d.). Wikipedia. [Link]

  • 2,4-D-butyl ester. (2026). AERU, University of Hertfordshire. [Link]

  • ChemNate. (2020). Butanoic Acid + Ethanol ... Ester Reaction (with Mechanism!). YouTube. [Link]

Sources

Reference Data & Comparative Studies

Validation

Butyl 4-(2,4-dinitrophenyl)butanoate vs. 4-Nitrophenyl butyrate as an enzyme substrate

Executive Summary This guide provides a technical comparison between 2,4-Dinitrophenyl butyrate (DNPB) and the industry-standard 4-Nitrophenyl butyrate (p-NPB) . Critical Nomenclature Note: The query mentioned "Butyl 4-(...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2,4-Dinitrophenyl butyrate (DNPB) and the industry-standard 4-Nitrophenyl butyrate (p-NPB) .

Critical Nomenclature Note: The query mentioned "Butyl 4-(2,4-dinitrophenyl)butanoate." This specific nomenclature describes a reverse ester where the chromophore is on the acyl chain rather than the leaving group. In standard enzymatic assays, this would not yield a colorimetric signal upon hydrolysis without HPLC separation. Based on the context of "enzyme substrate comparison," this guide proceeds with the functional analog 2,4-Dinitrophenyl butyrate (DNPB) , which is the direct high-performance competitor to p-NPB.

The Verdict:

  • Choose p-NPB for routine screening at alkaline pH (pH > 7.5) where substrate stability and cost-efficiency are paramount.

  • Choose DNPB for acidic lipases (pH 4.5–7.0) or high-sensitivity continuous assays where the high pKa of p-NPB suppresses the signal.

Mechanistic Principles

Both substrates function via a hydrolytic mechanism where the enzyme attacks the ester bond, releasing a fatty acid (butyrate) and a chromogenic phenol.[1][2] The detectability of the signal depends entirely on the ionization state of the released phenol.

Reaction Pathway (DOT Visualization)

ReactionMechanism Substrate Substrate (Colorless Ester) Intermediate Acyl-Enzyme Intermediate Substrate->Intermediate + Enzyme Enzyme Lipase/Esterase (Catalyst) Product1 Butyric Acid (Non-Chromogenic) Intermediate->Product1 + H2O Product2 Phenolate Anion (Yellow Chromophore) Intermediate->Product2 Signal Release Note1 p-NPB Release: p-Nitrophenol (pKa ~7.15) Product2->Note1 Note2 DNPB Release: 2,4-Dinitrophenol (pKa ~4.0) Product2->Note2

Figure 1: General hydrolysis pathway. The critical differentiator is the pKa of the leaving group (Product 2).

Technical Comparison: The pKa Effect

The core limitation of the standard p-NPB is the pKa of its leaving group, p-nitrophenol (pKa ≈ 7.15). For the yellow color (phenolate anion) to be visible, the assay pH must be significantly higher than the pKa.

  • At pH 7.0 , only ~40% of the released p-nitrophenol is ionized (yellow).

  • At pH 5.0 , <1% is ionized (colorless), making p-NPB useless for acidic lipases unless the reaction is stopped and alkalinized (discontinuous assay).

DNPB releases 2,4-dinitrophenol (pKa ≈ 4.0).

  • At pH 5.0 , >90% is ionized (yellow). This allows for continuous kinetic monitoring of acidic lipases (e.g., lysosomal lipases, fungal lipases).

Comparative Data Table
Feature4-Nitrophenyl Butyrate (p-NPB)2,4-Dinitrophenyl Butyrate (DNPB)
Chromophore p-Nitrophenol2,4-Dinitrophenol
Leaving Group pKa ~7.15 ~3.96 – 4.10
Optimal Assay pH pH 7.5 – 9.0pH 4.5 – 8.0
Detection Wavelength 405 nm (Standard)360 nm (Optimal) or 400 nm
Extinction Coefficient ~18,000 M⁻¹cm⁻¹ (at pH > 8)~15,000 M⁻¹cm⁻¹ (Independent of pH > 5)
Spontaneous Hydrolysis Low to ModerateHigh (Very Labile)
Substrate Solubility Low (Requires Acetonitrile/Isopropanol)Low (Requires DMSO/Triton X-100)
Primary Use Case General screening, Alkaline esterasesAcidic lipases, High-sensitivity kinetics

Experimental Protocols

A. Preparation of Stock Solutions
  • p-NPB Stock (100 mM): Dissolve 20.9 mg of p-NPB in 1 mL of anhydrous Acetonitrile or Isopropanol. Store at -20°C. Stable for weeks.

  • DNPB Stock (50 mM): Dissolve 12.7 mg of DNPB in 1 mL of anhydrous DMSO. Note: Prepare fresh or store at -80°C. DNPB hydrolyzes spontaneously in the presence of trace moisture.

B. Continuous Spectrophotometric Assay

Objective: Determine the specific activity (U/mg) of a lipase sample.

Step 1: Buffer Selection

  • For p-NPB: 50 mM Tris-HCl or Phosphate Buffer, pH 8.0.

  • For DNPB: 50 mM Acetate (pH 5.0) or Phosphate (pH 6.5).

Step 2: Reaction Setup (1 mL volume)

ComponentVolumeFinal Conc.Notes
Assay Buffer890 µL-Pre-warm to 25°C or 37°C.
Substrate Stock10 µL0.5 - 1.0 mMVortex buffer immediately upon addition to prevent precipitation.
Blank Reading --Critical: Record rate for 1 min (Slope_blank) to account for spontaneous hydrolysis.
Enzyme Sample100 µLVariableAdd last to initiate reaction.

Step 3: Measurement

  • Mix by inversion (do not vortex vigorously to avoid denaturing enzyme).

  • Immediately place in spectrophotometer.

  • p-NPB: Monitor Absorbance at 405 nm for 5 minutes.

  • DNPB: Monitor Absorbance at 360 nm (or 400 nm) for 5 minutes.

Step 4: Calculation Calculate the change in absorbance per minute (


) from the linear portion of the curve.


  • 
    : Slope of enzyme reaction (/min)
    
  • 
    : Slope of spontaneous hydrolysis (/min)
    
  • 
    : Total reaction volume (1.0 mL)
    
  • 
    : Extinction coefficient (micromolar).
    
    • p-Nitrophenol (pH 8.0, 405nm): ~18.0 mM⁻¹cm⁻¹

    • 2,4-Dinitrophenol (pH 5.0, 360nm): ~15.0 mM⁻¹cm⁻¹ (Verify with a standard curve).

  • 
    : Path length (1 cm)
    
  • 
    : Volume of enzyme added (0.1 mL)
    

Troubleshooting & Expert Insights

The "Burst" Phase

Lipases often show a "burst" of activity in the first few seconds followed by a steady state. This is due to the rapid acylation of the active site serine.

  • Recommendation: Ignore the first 30 seconds of data; calculate slope from 1 min to 4 min.

Spontaneous Hydrolysis (Background Noise)

DNPB is highly unstable. In a humid environment or alkaline buffer, it will turn yellow in the stock tube.

  • Mitigation: Always run a "No Enzyme" control simultaneously. If

    
     > 20% of 
    
    
    
    , your substrate stock is degraded.
Solubility Issues (Turbidity)

Both substrates are lipophilic. If the solution turns cloudy upon adding substrate to buffer, you are measuring light scattering, not absorbance.

  • Fix: Add 0.1% Triton X-100 or Gum Arabic to the assay buffer to emulsify the substrate.

Decision Logic for Researchers

DecisionTree Start Select Substrate Q_pH What is your Assay pH? Start->Q_pH Alkaline pH > 7.5 Q_pH->Alkaline Acidic pH < 7.0 Q_pH->Acidic Q_Sens Is high sensitivity required? Alkaline->Q_Sens Low Activity Sample Res_pNPB Use p-NPB (Standard, Cheap, Stable) Alkaline->Res_pNPB Routine Res_DNPB Use DNPB (High Sensitivity, Acid Compatible) Acidic->Res_DNPB Mandatory Q_Sens->Res_pNPB No Q_Sens->Res_DNPB Yes

Figure 2: Substrate selection logic based on experimental conditions.

References

  • Mosmuller, E. W., et al. (1992).[3] "A new spectrophotometric method for the detection of lipase activity using 2,4-dinitrophenyl butyrate as a substrate."[3][4][5][6][7] Biocatalysis.

  • Gupta, N., et al. (2002). "A novel p-nitrophenyl butyrate esterase from Bacillus sp.
  • BenchChem Technical Guides. (2025). "Comparison of different 4-nitrophenyl esters for lipase activity measurement."

  • Sigma-Aldrich (Merck). "Product Information: 4-Nitrophenyl butyrate."

  • Gilham, D. & Lehner, R. (2005). "Techniques to measure lipase and esterase activity in vitro." Methods.

Sources

Comparative

A Researcher's Guide to the Comparative Analysis of Novel Dinitrophenyl (DNP) Compounds: Evaluating Butyl 4-(2,4-dinitrophenyl)butanoate Against Established Benchmarks

Introduction: The Double-Edged Sword of Dinitrophenols For decades, 2,4-Dinitrophenol (2,4-DNP) has been the archetypal agent for uncoupling mitochondrial oxidative phosphorylation.[1] Its mechanism is elegant in its sim...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Dinitrophenols

For decades, 2,4-Dinitrophenol (2,4-DNP) has been the archetypal agent for uncoupling mitochondrial oxidative phosphorylation.[1] Its mechanism is elegant in its simplicity: it acts as a protonophore, shuttling protons across the inner mitochondrial membrane, thereby dissipating the proton motive force.[2] This "short-circuit" uncouples the flow of electrons from the production of ATP, releasing the stored energy as heat.[1][3] This potent thermogenic effect led to its use as a weight-loss drug in the 1930s.[4] However, 2,4-DNP possesses a notoriously low therapeutic index, meaning the dose required for a therapeutic effect is dangerously close to the toxic dose.[1] Overdoses can lead to fatal hyperthermia, and chronic use is associated with severe adverse effects like cataracts and peripheral neuritis.[1][5][6]

Despite being banned for human consumption by the FDA in 1938, the unique mechanism of DNP continues to intrigue researchers.[7][8] The potential to safely harness mitochondrial uncoupling for therapeutic benefit in metabolic diseases, non-alcoholic fatty liver disease, and even neuroprotection remains a significant area of investigation.[1][8][9] This has spurred the development of novel DNP analogs and prodrugs designed to improve its safety profile, bioavailability, and tissue specificity.

This guide focuses on providing a comprehensive framework for the comparative analysis of such novel compounds, using the hypothetical molecule Butyl 4-(2,4-dinitrophenyl)butanoate as a case study. The core challenge in the field is the significant data deficit for new analogs. Therefore, this document is structured not as a direct comparison based on existing literature, but as a strategic guide outlining the essential experimental protocols and analytical frameworks required to rigorously evaluate a new DNP candidate against the well-characterized, albeit hazardous, 2,4-DNP.

The Rationale for DNP Analogs: A Quest for Safety and Specificity

The development of a compound like Butyl 4-(2,4-dinitrophenyl)butanoate is driven by the need to mitigate the systemic toxicity of 2,4-DNP. The addition of a butyl butanoate chain to the dinitrophenyl core fundamentally alters its physicochemical properties. The primary goals of such modifications include:

  • Modulating Lipophilicity: The ester group increases the molecule's hydrophobicity, which can alter its absorption, distribution, metabolism, and excretion (ADME) profile. This could potentially lead to more favorable pharmacokinetics or targeted delivery to specific tissues.

  • Creating a Prodrug: The ester linkage could be designed to be cleaved by specific enzymes (esterases) that are more prevalent in a target tissue, such as the liver. This would result in the localized release of the active DNP moiety, potentially reducing systemic exposure and toxicity. Researchers have previously developed a liver-targeted prodrug of DNP, known as HU6, to achieve more stable blood concentrations.[1]

  • Improving the Therapeutic Index: The ultimate goal is to separate the desired therapeutic effect (mild, controlled uncoupling) from the toxic effects (runaway hyperthermia). A successful analog would demonstrate efficacy at concentrations significantly lower than those causing cytotoxicity.

Visualizing the Core Mechanism and Evaluation Workflow

To understand any DNP compound, one must first grasp its fundamental mechanism of action and the workflow required for its evaluation.

cluster_membrane Inner Mitochondrial Membrane cluster_process Mechanism of DNP Action cluster_consequence Consequences Matrix Mitochondrial Matrix (High pH) IMS Intermembrane Space (Low pH) Proton_Pickup DNP picks up H+ in IMS Membrane_Crossing_1 Protonated DNP (neutral) crosses membrane Proton_Pickup->Membrane_Crossing_1 Lipophilic nature Proton_Release DNP releases H+ in Matrix Membrane_Crossing_1->Proton_Release Diffuses down concentration gradient Membrane_Crossing_2 Anionic DNP- crosses membrane back to IMS Proton_Release->Membrane_Crossing_2 Higher pH in matrix Proton_Gradient Proton Gradient Dissipated Proton_Release->Proton_Gradient Membrane_Crossing_2->Proton_Pickup Completes cycle ATP_Synthase ATP Synthase Bypassed Proton_Gradient->ATP_Synthase Heat_Production Heat Production ↑ Proton_Gradient->Heat_Production ATP_Production ATP Production ↓ ATP_Synthase->ATP_Production

Caption: Mechanism of mitochondrial uncoupling by a DNP protonophore.

cluster_planning Phase 1: Characterization & Assay Development cluster_invitro Phase 2: In Vitro Efficacy & Toxicity cluster_analysis Phase 3: Data Analysis & Comparison Compound Acquire/Synthesize Novel DNP Compound (e.g., Butyl 4-(2,4-dinitrophenyl)butanoate) Purity Confirm Purity & Structure (NMR, HPLC, MS) Compound->Purity Respirometry Protocol 1: Assess Mitochondrial Uncoupling (High-Resolution Respirometry) Purity->Respirometry Cytotoxicity Protocol 2: Determine Cytotoxicity (e.g., MTT/LDH Assays) Purity->Cytotoxicity EC50_IC50 Calculate EC50 (Efficacy) & IC50 (Toxicity) Respirometry->EC50_IC50 Cytotoxicity->EC50_IC50 TI Calculate Therapeutic Index (TI = IC50 / EC50) EC50_IC50->TI Comparison Compare to Benchmark (2,4-DNP) TI->Comparison

Caption: Experimental workflow for the comparative evaluation of novel DNP compounds.

A Framework for Comparative Analysis: Key Parameters and Protocols

A rigorous comparison must be grounded in objective, quantitative data. We propose evaluating novel DNP compounds based on three critical parameters: Mitochondrial Uncoupling Efficiency, Cytotoxicity and Therapeutic Index, and Analytical Quantitation for future pharmacokinetic studies.

Mitochondrial Uncoupling Efficiency

This is the primary measure of a DNP compound's intended biological activity. The most direct method is to measure the oxygen consumption rate (OCR) in living cells or isolated mitochondria.[10] An effective uncoupler will cause a dose-dependent increase in OCR as the electron transport chain works to re-establish the proton gradient that is being continuously dissipated.[10]

Experimental Protocol: High-Resolution Respirometry

This protocol is adapted for use with Seahorse XF Analyzers, a common platform for metabolic analysis.

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver metabolism studies, C2C12 for muscle) in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of Butyl 4-(2,4-dinitrophenyl)butanoate and the benchmark, 2,4-DNP, in a suitable solvent (e.g., DMSO). Create a serial dilution to cover a wide concentration range (e.g., 10 nM to 200 µM).

  • Assay Plate Hydration & Loading: Hydrate the sensor cartridge overnight. On the day of the assay, replace the hydration buffer with XF Calibrant. Load the diluted compounds into the appropriate ports of the sensor cartridge.

  • Cell Preparation: One hour before the assay, replace the cell culture medium with pre-warmed XF Assay Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine). Incubate the cells in a non-CO2 incubator.

  • Running the Assay: Calibrate the instrument and then replace the calibrant plate with the cell plate. The assay protocol should consist of baseline OCR measurements followed by the sequential injection of the DNP compound at increasing concentrations.

  • Data Analysis: After the run, normalize the OCR data to cell number (e.g., via a CyQUANT assay). Plot the dose-response curve (OCR vs. log[concentration]) to determine the EC50 (the concentration that elicits 50% of the maximal respiratory response).

Cytotoxicity and Therapeutic Index

The central challenge with DNP is toxicity. A viable therapeutic candidate must exhibit a wide margin between the concentration required for uncoupling and the concentration that causes cell death.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with the same range of concentrations of the novel DNP analog and 2,4-DNP used in the respirometry assay. Include a vehicle-only control and a positive control for cell death (e.g., Triton X-100). Incubate for a relevant period (e.g., 24-48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve (% viability vs. log[concentration]) to determine the IC50 (the concentration that causes 50% inhibition of cell viability). The Therapeutic Index (TI) can then be calculated as IC50 / EC50 . A higher TI indicates a better safety profile.

Analytical Methods for Purity and Pharmacokinetic Profiling

Before any biological assay, the purity and identity of the synthesized compound must be confirmed. Furthermore, validated analytical methods are essential for future studies on absorption, distribution, metabolism, and excretion (ADME).

Protocol: Purity and Quantitation via HPLC-MS

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of a DNP compound by separating it from potential impurities.[11]

    • Method: A solution of the synthesized Butyl 4-(2,4-dinitrophenyl)butanoate is injected onto a suitable column (e.g., C18). A gradient elution using solvents like acetonitrile and water with a modifier (e.g., formic acid) is performed.

    • Detection: A UV detector set to the absorbance maximum of the dinitrophenyl group can be used. The purity is determined by the area percentage of the main peak.

  • Structural Confirmation & Quantitation: Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight of the compound and can be used to develop a highly sensitive method for its quantitation in biological matrices like plasma.[12]

    • Method: An HPLC system is coupled to a mass spectrometer. After chromatographic separation, the compound is ionized (e.g., by electrospray ionization), and its mass-to-charge ratio is determined.

    • Application: For pharmacokinetic studies, a standard curve is generated using known concentrations of the compound, allowing for the precise measurement of its levels in samples taken from in vivo studies.

Data Presentation: A Comparative Table

All quantitative data should be summarized in a clear, structured table to facilitate direct comparison. While data for Butyl 4-(2,4-dinitrophenyl)butanoate is not yet available, the table below serves as a template for how experimental results should be presented, populated with known data for other DNP isomers where possible to provide context.

Parameter 2,4-DNP (Benchmark) 2,6-DNP 3,5-DNP Butyl 4-(2,4-dinitrophenyl)butanoate
Molecular Formula HOC₆H₃(NO₂)₂[1]HOC₆H₃(NO₂)₂HOC₆H₃(NO₂)₂C₁₄H₁₈N₂O₆
Molecular Weight 184.11 g/mol 184.11 g/mol 184.11 g/mol 310.30 g/mol
Relative Uncoupling Potency High (Effective at ~20 µM)[7]HighModerate (Effective at ~20 µM)[7]To be determined (TBD)
Relative Acute Lethality (LD50, Rat, IP) 35 mg/kg[7]38 mg/kg[7]45 mg/kg[7]TBD
EC50 (Uncoupling) TBD by experimentTBD by experimentTBD by experimentTBD by experiment
IC50 (Cytotoxicity) TBD by experimentTBD by experimentTBD by experimentTBD by experiment
Therapeutic Index (IC50/EC50) TBD by experimentTBD by experimentTBD by experimentTBD by experiment

Note: Relative potency and lethality data are drawn from comparative studies on DNP isomers and provide a baseline for expected differences in biological activity.[6][7] The experimental values (EC50, IC50) must be determined concurrently for all tested compounds under identical conditions for a valid comparison.

Conclusion and Future Directions

The therapeutic potential of mitochondrial uncoupling remains a compelling, yet challenging, frontier in drug development. The historical toxicity of 2,4-DNP underscores the absolute necessity of a rigorous, data-driven approach to evaluating any new analog. A compound like Butyl 4-(2,4-dinitrophenyl)butanoate represents a logical step in medicinal chemistry to modulate the properties of the core DNP structure.

However, without empirical data, its potential remains purely theoretical. The experimental framework laid out in this guide—encompassing high-resolution respirometry, cytotoxicity testing, and robust analytical validation—provides a clear and essential pathway for researchers. By systematically generating comparative data on uncoupling efficiency and, most critically, the therapeutic index, the scientific community can begin to fill the significant knowledge gap surrounding novel DNP compounds. Only through such meticulous investigation can we determine if analogs like Butyl 4-(2,4-dinitrophenyl)butanoate are simply variations on a toxic theme or represent a genuine step towards a safe and effective therapeutic agent.

References

  • Wikipedia. 2,4-Dinitrophenol. [Link]

  • Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology, 7(3), 205–212. [Link]

  • Dr.Oracle. (2025). What is the mechanism by which Dinitrophenol (2,4-Dinitrophenol) acts as an uncoupler of oxidative phosphorylation, specifically in relation to proton transport across the inner mitochondrial membrane?. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrophenols - HEALTH EFFECTS. NIH. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Dinitrophenols. [Link]

  • da Silva, G. G., de Souza, J. S., da Silva, A. A., & De Martinis, B. S. (2022). The Risks of Using 2,4-Dinitrophenol (2,4-DNP) as a Weight Loss Agent: A Literature Review. International Journal of Medical Science and Clinical Invention, 9(09), 6171-6178. [Link]

  • Bag, P., & Kumar, B. (2021). A Review on Different Analytical Techniques for Determination of DNP Drugs and their Metabolites in Pharmaceutical Formulations. Current Pharmaceutical Analysis, 17(9), 1132-1155. [Link]

  • Haoyuhang Economic & Trade. (2025). How can I test the purity of DNP?. [Link]

  • Santos, R. X., Correia, S. C., Zhu, X., Smith, M. A., Moreira, P. I., & Perry, G. (2008). Neuroprotective actions of 2,4-dinitrophenol: Friend or foe?. BioFactors, 34(2), 115-123. [Link]

  • Sears, B. (2019). 2,4 Dinitrophenol as Medicine. Journal of the American College of Nutrition, 38(4), 384-391. [Link]

  • Sears, B., & Perry, G. (2017). DNP, mitochondrial uncoupling, and neuroprotection: A little dab'll do ya. Alzheimer's & Dementia, 13(7), P1374. [Link]

  • Google Patents. (1969). Process for the preparation of gamma-(nitrophenyl)butyronitriles.
  • Kanthasamy, A. G., & Anantharam, V. (2005). The uncoupling agent 2,4-dinitrophenol improves mitochondrial homeostasis following striatal quinolinic acid injections. Neurotoxicology, 26(5), 875-883. [Link]

Sources

Validation

Cross-validation of HPLC and spectroscopic methods for Butyl 4-(2,4-dinitrophenyl)butanoate

Title: Analytical Cross-Validation Guide: HPLC vs. UV-Vis Spectroscopy for Butyl 4-(2,4-dinitrophenyl)butanoate Executive Summary In the development of dinitrophenyl (DNP) linkers and hapten derivatives, Butyl 4-(2,4-din...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Analytical Cross-Validation Guide: HPLC vs. UV-Vis Spectroscopy for Butyl 4-(2,4-dinitrophenyl)butanoate

Executive Summary

In the development of dinitrophenyl (DNP) linkers and hapten derivatives, Butyl 4-(2,4-dinitrophenyl)butanoate serves as a critical intermediate. Its quality control presents a classic analytical dilemma: the trade-off between the high throughput of UV-Vis Spectroscopy and the specificity of High-Performance Liquid Chromatography (HPLC) .

This guide objectively compares both methods. While UV-Vis offers a rapid "total chromophore" assessment suitable for in-process checks, it lacks the specificity to distinguish the target ester from its primary hydrolysis degradation product, 4-(2,4-dinitrophenyl)butanoic acid. Consequently, this guide establishes HPLC as the primary release method, with UV-Vis validated as a secondary, high-throughput screen for verified high-purity lots.

Molecular Profile & Analytical Challenges

Understanding the analyte is the first step in method design.

  • Analyte: Butyl 4-(2,4-dinitrophenyl)butanoate

  • Chromophore: The 2,4-dinitrophenyl moiety is a strong electron-withdrawing group, creating a distinct absorption profile.

    • 
       (~254 nm): Aromatic 
      
      
      
      transition (High sensitivity, low selectivity).
    • 
       (~300–360 nm): Nitro group conjugation (Lower sensitivity, high selectivity against non-nitro impurities).
      
  • Solubility: Lipophilic (LogP ~2.8). Soluble in Acetonitrile (ACN), Methanol, and Ethanol; insoluble in water.

  • Primary Impurity: Hydrolysis yields the free acid, which shares the identical chromophore but differs significantly in polarity.

Method A: High-Performance Liquid Chromatography (The Gold Standard)

Role: Purity determination, stability indicating, and final release testing.

Experimental Protocol
  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm). Reasoning: The butyl chain requires adequate hydrophobic retention to separate from the more polar free acid.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH control suppresses ionization of the free acid impurity, sharpening its peak).

    • Solvent B: Acetonitrile (ACN).

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) at 254 nm (quantitation) and 360 nm (impurity identification).

  • Injection Volume: 10 µL.

Validation Criteria (Self-Validating System)
  • System Suitability: Resolution (

    
    ) between the target ester and the free acid impurity must be > 2.0.
    
  • Linearity:

    
     over 50–150% of target concentration.
    

Method B: UV-Vis Spectroscopy (The High-Throughput Alternative)

Role: Rapid in-process monitoring, solubility studies, and concentration checks of known pure stocks.

Experimental Protocol
  • Instrument: Double-beam UV-Vis Spectrophotometer.

  • Solvent: Ethanol or Acetonitrile (Must match the HPLC diluent for correlation).

  • Scan Range: 200–450 nm.

  • Quantitation Wavelength: 254 nm (using Beer-Lambert Law:

    
    ).
    
  • Blank: Pure solvent.

Limitation (The "Total DNP" Trap)

UV-Vis measures total absorbance. If 10% of the sample has hydrolyzed to the free acid, UV-Vis will likely report ~100% potency (assuming similar molar absorptivity,


), whereas HPLC will correctly report 90% purity. UV-Vis cannot see hydrolysis. 

Cross-Validation Study & Decision Logic

To validate UV-Vis as a surrogate for HPLC, you must perform a correlation study.

The Correlation Experiment
  • Prepare Standards: Create 5 samples of the ester with known purities (e.g., spiked with 0%, 5%, 10%, 20% free acid impurity).

  • Analyze: Run all 5 samples on both HPLC (Method A) and UV-Vis (Method B).

  • Plot: Construct a correlation plot (HPLC Purity vs. UV Absorbance).

  • Result: You will observe that UV Absorbance remains relatively constant (or decreases slightly due to

    
     differences) while HPLC purity drops linearly.
    
Analytical Workflow Diagram

The following diagram illustrates the decision logic for choosing the correct method based on the stage of development.

AnalyticalWorkflow Sample Sample: Butyl 4-(2,4-dinitrophenyl)butanoate Stage Determine Development Stage Sample->Stage IPC In-Process Check / Solubility Study Stage->IPC Early Stage/High Vol Release Final Release / Stability Testing Stage->Release Critical Quality UV_Method Method B: UV-Vis Spectroscopy (Total Chromophore Quant) IPC->UV_Method UV_Result Result: Total Concentration (Cannot detect hydrolysis) UV_Method->UV_Result HPLC_Method Method A: RP-HPLC (Gradient Elution) UV_Result->HPLC_Method If UV result is aberrant Release->HPLC_Method Separation Separation of Ester vs. Acid HPLC_Method->Separation HPLC_Result Result: Specific Purity & Potency Separation->HPLC_Result

Caption: Analytical decision matrix distinguishing when to utilize high-throughput UV-Vis versus specific HPLC methodologies based on data integrity requirements.

Comparative Data Summary

FeatureMethod A: RP-HPLCMethod B: UV-Vis Spectroscopy
Specificity High (Separates ester from acid/impurities)Low (Sums all DNP-containing species)
Precision (RSD) < 1.0%< 0.5% (Fewer mechanical variables)
Linearity Range 0.5 µg/mL – 1000 µg/mL1 µg/mL – 50 µg/mL (Limited by detector saturation)
Throughput 20 mins / sample1 min / sample
Cost per Sample High (Solvents, Columns)Negligible
Best Use Case Purity validation, Stability testingConcentration checks of pure stock solutions

Senior Scientist Recommendations

  • The "Orthogonal" Approach: Do not view these methods as mutually exclusive. Use HPLC to assign a "Purity Factor" to your reference standard. Use UV-Vis for daily concentration checks of that standard, correcting with the HPLC-derived purity factor.

  • Wavelength Selection: For HPLC, while 254 nm is more sensitive, 360 nm is often more robust for DNP derivatives in complex matrices (like biological fluids or crude reaction mixtures) because fewer background organic molecules absorb at 360 nm.

  • Solvent Effects: If performing UV-Vis in Ethanol, be aware that transesterification (butyl ester

    
     ethyl ester) can occur if the solution is acidic and left standing. Always prepare fresh.
    

References

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005.[1][2] [Link]

  • Uchiyama, S., et al. "Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis." Journal of Chromatography A, vol. 1006, no. 1-2, 2003, pp. 155-166. [Link]

  • National Institute of Standards and Technology (NIST). "UV-Vis Spectrum of 2,4-Dinitrotoluene (Analogous Chromophore)." NIST Chemistry WebBook. [Link]

Sources

Comparative

A Researcher's Guide to Cellular Metabolism: Comparing the Metabolic Fate of Butyl 4-(2,4-dinitrophenyl)butanoate Across Diverse Cell Types

In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. This guide provides an in-depth comparison of the metabolic pathways of a novel xenobiotic, Butyl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. This guide provides an in-depth comparison of the metabolic pathways of a novel xenobiotic, Butyl 4-(2,4-dinitrophenyl)butanoate (BDB), across different cell types. By elucidating the cell-specific biotransformation of BDB, we can anticipate its potential efficacy, toxicity, and organ-specific effects. This document is intended for researchers, scientists, and professionals in the field of drug metabolism and pharmacokinetics.

Introduction to Butyl 4-(2,4-dinitrophenyl)butanoate (BDB) and the Imperative of Metabolic Profiling

Butyl 4-(2,4-dinitrophenyl)butanoate (BDB) is a synthetic compound featuring a butanoate ester linked to a 2,4-dinitrophenyl moiety. The dinitrophenyl group is a well-known modulator of cellular metabolism, primarily through its ability to uncouple oxidative phosphorylation.[1] This action disrupts the mitochondrial proton gradient, leading to a decrease in ATP synthesis and an increase in heat production.[1][2] The ester linkage in BDB suggests that its activity may be dependent on cellular esterases for the release of the active dinitrophenyl-containing metabolite.

The study of xenobiotic metabolism, the process by which living organisms modify foreign chemical substances, is a critical component of toxicology and pharmacology.[3][4] It is typically divided into three phases:

  • Phase I: Modification. Enzymes such as cytochrome P450 (CYP) oxidases introduce or expose functional groups (e.g., -OH, -NH2, -SH).[4][5]

  • Phase II: Conjugation. The modified compounds are conjugated with endogenous polar molecules like glutathione (GSH), glucuronic acid, or sulfate, rendering them more water-soluble.[3]

  • Phase III: Excretion. The conjugated metabolites are actively transported out of the cell.[3]

The expression and activity of the enzymes involved in these phases can vary significantly between different tissues and cell types, leading to profound differences in the metabolic fate and, consequently, the biological activity of a xenobiotic.[6][7] This guide will explore the hypothesized metabolic pathways of BDB and compare its biotransformation in three distinct human cell lines: HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), and HEK293 (embryonic kidney).

Hypothesized Metabolic Pathways of BDB

Based on the chemical structure of BDB, we can propose three primary metabolic pathways:

  • Ester Hydrolysis: The initial and likely most significant metabolic step is the hydrolysis of the butyl ester bond by intracellular carboxylesterases. This reaction would release butanol and 4-(2,4-dinitrophenyl)butanoic acid. Butanol would likely be oxidized to butanoic acid, which can then enter the butanoate metabolism pathway.[8][9]

  • Nitroreduction of the Dinitrophenyl Ring: The two nitro groups on the aromatic ring are susceptible to reduction by nitroreductases, which can be part of the cytochrome P450 system.[10] This can lead to the formation of amino and N-hydroxyamino metabolites, which may have different biological activities and toxicological profiles.

  • Glutathione Conjugation: The electrophilic aromatic ring of the dinitrophenyl moiety makes it a substrate for glutathione S-transferases (GSTs).[11][12] This Phase II conjugation reaction would attach a glutathione molecule to the ring, typically displacing one of the nitro groups, to form a more water-soluble and readily excretable conjugate.[13]

The following diagram illustrates these potential metabolic routes.

BDB_Metabolism BDB Butyl 4-(2,4-dinitrophenyl)butanoate Metabolite1 4-(2,4-dinitrophenyl)butanoic acid + Butanol BDB->Metabolite1 Carboxylesterases Metabolite2 Reduced Metabolites (e.g., Amino-nitrophenyl-butanoic acid) Metabolite1->Metabolite2 Nitroreductases (CYPs) Metabolite3 Glutathione Conjugate Metabolite1->Metabolite3 Glutathione S-Transferases (GSTs) Excretion Cellular Excretion Metabolite3->Excretion

Caption: Hypothesized metabolic pathways of Butyl 4-(2,4-dinitrophenyl)butanoate (BDB).

Comparative Metabolic Profiling in Different Cell Types: An Experimental Framework

To investigate the cell-type-specific metabolism of BDB, a series of in vitro experiments can be conducted. The choice of cell lines is critical for a meaningful comparison.

  • HepG2 Cells: A human liver cancer cell line that retains many of the metabolic functions of primary hepatocytes, including a broad range of CYP and GST activities.[6] They are considered a "gold standard" for in vitro metabolism studies.

  • A549 Cells: A human lung adenocarcinoma cell line that expresses a different profile of metabolic enzymes compared to liver cells, with notable expression of certain CYPs and GSTs.[7]

  • HEK293 Cells: A human embryonic kidney cell line that generally exhibits lower metabolic activity compared to hepatic and pulmonary cells, making it a useful baseline for comparison.[6]

Experimental Workflow

The following diagram outlines a robust workflow for comparing the metabolic fate of BDB in these cell lines.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_treatment BDB Treatment cluster_sample_prep Sample Preparation cluster_analysis Metabolite Analysis HepG2 HepG2 Cells Treatment Incubate with BDB (Time Course) HepG2->Treatment A549 A549 Cells A549->Treatment HEK293 HEK293 Cells HEK293->Treatment Harvest Harvest Cells & Media Treatment->Harvest Separate Separate Intra- & Extracellular Fractions Harvest->Separate Extract Metabolite Extraction (e.g., Protein Precipitation) Separate->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quantify Quantify BDB & Metabolites LCMS->Quantify Compare Compare Metabolic Profiles Quantify->Compare

Caption: Experimental workflow for comparing BDB metabolism across different cell lines.

Detailed Experimental Protocols

I. Cell Culture and Treatment:

  • Culture HepG2, A549, and HEK293 cells in their respective recommended media until they reach 80-90% confluency in 6-well plates.

  • Prepare a stock solution of BDB in a suitable solvent (e.g., DMSO).

  • Aspirate the culture medium and replace it with fresh medium containing a final concentration of BDB (e.g., 10 µM). Include a vehicle control (DMSO only).

  • Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO2.

II. Sample Preparation:

  • At each time point, collect the culture medium (extracellular fraction).

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells directly in the well using a suitable lysis buffer or by scraping into a microcentrifuge tube with PBS followed by sonication. This constitutes the intracellular fraction.

  • To both extracellular and intracellular fractions, add a threefold volume of ice-cold acetonitrile containing an internal standard to precipitate proteins and extract the metabolites.

  • Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

III. LC-MS/MS Analysis:

  • Develop a sensitive and specific LC-MS/MS method for the separation and detection of BDB and its potential metabolites.

  • Use a high-resolution mass spectrometer to aid in the identification of unknown metabolites.

  • Quantify the parent compound and its major metabolites using a standard curve.

Anticipated Results and Comparative Analysis

Based on the known metabolic capacities of the selected cell lines, we can predict the following outcomes. The data presented in the tables below is illustrative and represents a plausible scenario.

Rate of BDB Disappearance

The rate at which the parent compound, BDB, is consumed will be an indicator of the overall metabolic activity of the cell line.

Cell LineHalf-life of BDB (hours)
HepG24
A54912
HEK293> 24

We anticipate that HepG2 cells, with their high expression of carboxylesterases and other metabolic enzymes, will metabolize BDB most rapidly.[6] A549 cells are expected to show an intermediate rate of metabolism, while HEK293 cells, with their lower metabolic capacity, will likely exhibit the slowest rate of BDB disappearance.[6][7]

Formation of Major Metabolites

The relative abundance of the different metabolites will reveal the dominant metabolic pathways in each cell type.

Cell Line4-(2,4-dinitrophenyl)butanoic acid (% of total metabolites at 8h)Reduced Metabolites (% of total metabolites at 8h)Glutathione Conjugate (% of total metabolites at 8h)
HepG2401545
A549602515
HEK29385105
  • HepG2 Cells: The high level of the glutathione conjugate suggests robust Phase II metabolism, a hallmark of liver cells.[6] The presence of reduced metabolites indicates significant Phase I activity.

  • A549 Cells: The predominance of the hydrolyzed metabolite, 4-(2,4-dinitrophenyl)butanoic acid, and a notable amount of reduced metabolites suggest that ester hydrolysis and Phase I nitroreduction are the primary metabolic routes in these lung cells.[7]

  • HEK293 Cells: The overwhelming majority of the metabolite being the product of simple ester hydrolysis indicates limited Phase I and Phase II metabolic capacity in these kidney cells.[6]

Discussion and Implications for Drug Development

The hypothetical data underscores the critical importance of evaluating xenobiotic metabolism in a variety of cell types. A compound that is rapidly detoxified via glutathione conjugation in the liver (HepG2) may have a different and potentially more toxic profile in the lungs (A549), where this pathway is less active and where reductive metabolism, which can sometimes lead to reactive intermediates, is more prominent.

For drug development professionals, these findings have several key implications:

  • Predicting Organ-Specific Toxicity: Understanding the metabolic pathways in different tissues can help predict which organs may be more susceptible to the toxic effects of a drug or its metabolites.

  • Informing Dose Selection: The rate of metabolism in the primary metabolizing organ (usually the liver) will heavily influence the drug's half-life and, therefore, the appropriate dosing regimen.

  • Guiding Lead Optimization: If a particular metabolic pathway leads to the formation of toxic metabolites, medicinal chemists can modify the drug's structure to block or reduce metabolism through that route.

Conclusion

The metabolic fate of Butyl 4-(2,4-dinitrophenyl)butanoate is likely to be highly dependent on the enzymatic machinery present in different cell types. Through a systematic and comparative in vitro analysis using cell lines with diverse metabolic profiles, researchers can gain valuable insights into the potential biotransformation, efficacy, and safety of this and other novel chemical entities. The experimental framework outlined in this guide provides a robust starting point for such investigations, which are an indispensable component of modern drug discovery and development.

References

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Dinitrophenols. [Link]

  • Adler, S., et al. (2012). Xenobiotic metabolism capacities of human skin in comparison with a 3D-epidermis model and keratinocyte-based cell culture as in vitro alternatives for chemical testing: Phase II enzymes. Experimental Dermatology, 21(5), 364-369. [Link]

  • Zablotowicz, R. M., et al. (1995). Glutathione-S-transferase activity and metabolism of glutathione conjugates by rhizosphere bacteria. Applied and Environmental Microbiology, 61(3), 1054-1060. [Link]

  • Zablotowicz, R. M., et al. (1995). Glutathione-S-Transferase Activity and Metabolism of Glutathione Conjugates by Rhizosphere Bacteria. Applied and Environmental Microbiology, 61(3), 1054-1060. [Link]

  • Sousa, M., et al. (2022). Diet aid or aid to die: an update on 2,4-dinitrophenol (2,4-DNP) use as a weight-loss product. Archives of Toxicology, 96(5), 1271-1293. [Link]

  • LaBelle, E. F., et al. (1986). Dinitrophenyl glutathione efflux from human erythrocytes is primary active ATP-dependent transport. FEBS Letters, 208(2), 383-385. [Link]

  • Grundlingh, J., et al. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology, 7(3), 205-212. [Link]

  • Hartman, D. R., & Welch, R. W. (1987). Intermediary Metabolism in Clostridium acetobutylicum: Levels of Enzymes Involved in the Formation of Acetate and Butyrate. Applied and Environmental Microbiology, 53(6), 1232-1236. [Link]

  • Elabscience. Glutathione-S-Transferase (GST) Activity Assay Kit (DTNB Method). [Link]

  • Geisler, J. G. (2019). 2,4 Dinitrophenol as Medicine. Metabolites, 9(4), 65. [Link]

  • Bell, S. M., et al. (2018). Exploration of Xenobiotic Metabolism within Cell Lines Used for Tox21 Chemical Screening. Toxicological Sciences, 163(1), 120-133. [Link]

  • Wikipedia. Xenobiotic metabolism. [Link]

  • Botham, K. M., & Mayes, P. A. (2018). Metabolism of Xenobiotics. In Harper's Illustrated Biochemistry (31st ed.). McGraw-Hill Education. [Link]

  • Davydov, D. R. (2014). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. The Journal of Biological Chemistry, 289(13), 8829-8840. [Link]

  • Willey, J. C., et al. (1996). Xenobiotic Metabolism Enzyme Gene Expression in Human Bronchial Epithelial and Alveolar Macrophage Cells. American Journal of Respiratory Cell and Molecular Biology, 14(3), 262-271. [Link]

  • Gładkowski, W., et al. (2015). Enzymatic Synthesis of Fatty Esters by Lipase from Porcine Pancreas. Journal of Microbial & Biochemical Technology, 7(5), 294-299. [Link]

  • Rabbani, R. (2024). Molecular Mechanisms of Xenobiotic Metabolism: From Enzyme Function to Detoxification Pathways. Journal of Cell and Molecular Pharmacology, 8(1), 228. [Link]

  • Kruis, A. J., et al. (2018). Ethyl butanoate is synthesised both by alcoholysis and esterification by dairy lactobacilli and propionibacteria. Food Microbiology, 76, 362-369. [Link]

  • Optibrium. (2023). What's the importance of cytochrome P450 metabolism?. [Link]

  • Anzenbacher, P., & Anzenbacherova, E. (2001). Cytochromes P450 and metabolism of xenobiotics. Cellular and Molecular Life Sciences, 58(5-6), 737-747. [Link]

  • Liu, S., et al. (2017). Simultaneous Fermentation and Esterification for Butyl Butyrate Production in Biphasic Medium with Clostridium tyrobutyricum. Applied Biochemistry and Biotechnology, 184(2), 524-538. [Link]

  • Guengerich, F. P. (2021). Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. Chemical Research in Toxicology, 34(6), 1435-1452. [Link]

  • Xu, Y., et al. (2020). The occurrence, enzymatic production, and application of ethyl butanoate, an important flavor constituent. Flavour and Fragrance Journal, 35(5), 467-481. [Link]

  • Medicosis Perfectionalis. (2023, August 24). Cytochrome P450 enzyme system; fascinating and vital part of how our bodies handle chemicals [Video]. YouTube. [Link]

  • Yeast Metabolome Database. Butanoate metabolism. [Link]

  • KEGG. Butanoate metabolism - Reference pathway. [Link]

  • Noh, M. H., et al. (2018). Metabolic engineering of Clostridium acetobutylicum for the production of butyl butyrate. Biotechnology for Biofuels, 11, 23. [Link]

  • Gekle, M., et al. (2021). Butyrate and Metformin Affect Energy Metabolism Independently of the Metabolic Phenotype in the Tumor Therapy Model. Biomolecules, 11(12), 1831. [Link]

  • KEGG. Butanoate metabolism - Alicycliphilus denitrificans BC. [Link]

  • Genovese, I., et al. (2017). Identification of 2,4-Dinitro-Biphenyl-Based Compounds as MAPEG Inhibitors. ChemMedChem, 12(17), 1431-1436. [Link]

Sources

Validation

Structure-Activity Relationship (SAR) of Dinitrophenyl Esters in Biological Systems: A Comparative Technical Guide

Topic: Structure-Activity Relationship of Dinitrophenyl Esters in Biological Systems Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Persona: Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship of Dinitrophenyl Esters in Biological Systems Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Persona: Senior Application Scientist

Executive Summary & Strategic Utility

In the landscape of activated esters, 2,4-dinitrophenyl (DNP) esters occupy a specialized niche characterized by hyper-reactivity and dual-utility as both mechanistic probes and immunological haptens. While N-hydroxysuccinimide (NHS) esters dominate bioconjugation due to their hydrolytic stability, DNP esters are indispensable in kinetic enzymology and hapten-carrier synthesis where rapid acylation or distinct chromogenic readouts are required.

This guide dissects the structure-activity relationships (SAR) governing DNP esters, comparing them objectively against p-nitrophenyl (pNP) and NHS alternatives. We focus on their behavior in biological buffers, their interaction with serine hydrolases (chymotrypsin, esterases), and the critical protocols required to mitigate their high spontaneous hydrolysis rates.

Mechanistic Basis: The Dinitrophenolate Leaving Group

The biological utility of DNP esters is dictated by the thermodynamics of the leaving group. The rate of nucleophilic acyl substitution (NAS) is heavily influenced by the acidity of the conjugate acid of the leaving group.

Electronic Activation

The presence of two nitro groups on the phenyl ring (typically at ortho and para positions) creates a powerful electron-withdrawing effect via both resonance ($ -M


 -I $).
  • pKa Comparison:

    • Phenol: ~10.0[1][2][3][4][5]

    • p-Nitrophenol (pNP): ~7.15

    • 2,4-Dinitrophenol (DNP): ~4.0[6]

Implication: The 2,4-dinitrophenolate anion is a significantly better leaving group than p-nitrophenolate. Consequently, DNP esters undergo aminolysis and hydrolysis


 to 

times faster than their pNP counterparts. This makes them excellent substrates for detecting low-activity enzymes but necessitates rigorous background subtraction in kinetic assays.
Visualization: Hydrolysis Mechanism in Serine Proteases

The following diagram illustrates the "Ping-Pong" mechanism of chymotrypsin with DNP esters, highlighting the "Burst Phase" caused by the rapid release of the chromogenic leaving group.

G E Free Enzyme (Ser-OH) ES Michaelis Complex (E·S) E->ES Binding (k1) S Substrate (DNP-Ester) S->ES TI1 Tetrahedral Intermediate 1 ES->TI1 AcylE Acyl-Enzyme Intermediate TI1->AcylE Acylation (k2) BURST PHASE P1 Product 1 (2,4-Dinitrophenolate) (Yellow, 360-400nm) TI1->P1 Leaving Group AcylE->E Deacylation (k3) Rate Limiting P2 Product 2 (Acid) AcylE->P2 Water H2O Water->AcylE

Figure 1: Ping-Pong Bi-Bi mechanism for Serine Protease hydrolysis of DNP esters. The rapid release of P1 creates the characteristic "burst" in pre-steady-state kinetics.

Comparative Performance Guide

DNP vs. pNP vs. NHS Esters

Select the correct reagent based on the "Reactivity vs. Stability" trade-off.

Feature2,4-Dinitrophenyl (DNP) Esters p-Nitrophenyl (pNP) Esters NHS Esters
Reactivity (

)
Very High (Minutes at pH 7)Moderate (Hours at pH 7)Moderate (Hours at pH 7)
Leaving Group pKa ~4.0~7.15~6.0 (NHS)
Solubility Low (Hydrophobic)Low (Hydrophobic)Variable (Sulfo-NHS is water soluble)
Detection (

)
~360 nm (pH independent > 4)~400-410 nm (pH dependent)~260 nm (UV, low specificity)
Primary Use Fast kinetic probes, HaptenationStandard esterase assaysProtein bioconjugation
Limitation High spontaneous hydrolysis (Background noise)Slower reaction, Requires pH > 7 for detectionNot chromogenic in visible range
Structure-Activity Relationship (SAR) Insights
  • Nitro Group Positioning (The Ortho Effect):

    • 2,4-DNP: The ortho-nitro group provides inductive stabilization close to the phenolic oxygen but also introduces steric bulk. This steric hindrance is usually outweighed by the electronic activation, making 2,4-DNP esters highly reactive.

    • 2,6-DNP: Placing nitro groups at both ortho positions creates significant steric shielding of the ester carbonyl, potentially retarding nucleophilic attack despite high acidity.

    • 4-NP (pNP): Lacks the ortho inductive effect, resulting in a more stable ester suitable for routine steady-state kinetics.

  • Acyl Chain Length (Specificity Tuning):

    • Acetate (C2): Standard for "general" esterase activity (e.g., Chymotrypsin, Carbonic Anhydrase).

    • Butyrate (C4) to Caprylate (C8): Increasing chain length shifts specificity from esterases to lipases . DNP-palmitate is used to probe interfacial activation of lipases.

Experimental Protocol: Kinetic Characterization of Chymotrypsin

Objective: Determine the active site concentration and kinetic parameters (


) of 

-Chymotrypsin using 2,4-Dinitrophenyl Acetate (DNPA).

Why DNPA? The deacylation step (


) is rate-limiting for simple esters. However, because DNPA acylation (

) is extremely fast, the "burst" amplitude is directly proportional to the molar concentration of active enzyme sites, allowing for active site titration .
Reagents & Setup
  • Buffer: 50 mM Sodium Phosphate, pH 7.0 (Note: pH 7 is sufficient to ionize DNP, whereas pNP requires pH 8 for maximal signal).

  • Substrate Stock: 10 mM DNPA in Acetonitrile (Store at -20°C, protect from moisture).

  • Enzyme:

    
    -Chymotrypsin (solubilized in 1 mM HCl to prevent autolysis).
    
  • Detection: Spectrophotometer at 360 nm (Isosbestic point) or 400 nm .

Workflow: The Self-Validating Kinetic Assay

Workflow Start Start: Preparation Blank 1. Prepare Blank Buffer + Solvent only Start->Blank Spon 2. Spontaneous Hydrolysis Control Buffer + Substrate (No Enzyme) Measure slope (m_spon) Blank->Spon Rxn 3. Enzymatic Reaction Buffer + Substrate + Enzyme Measure slope (m_obs) Spon->Rxn Calc 4. Data Processing Corrected Rate (v) = m_obs - m_spon Rxn->Calc Burst 5. Analyze Burst Phase (First 0-10 sec) Extrapolate to t=0 for [Active Sites] Calc->Burst Steady 6. Analyze Steady State (Linear region) Calculate k_cat Calc->Steady

Figure 2: Kinetic assay workflow emphasizing the mandatory subtraction of spontaneous hydrolysis.

Step-by-Step Methodology
  • Baseline Correction (Critical):

    • Prepare a cuvette with 990

      
      L Buffer + 10 
      
      
      
      L DNPA stock.
    • Monitor absorbance at 360 nm for 2 minutes. Calculate the slope (

      
      ).
      
    • Note: If

      
       > 10% of your expected enzymatic rate, prepare fresh substrate stock. DNPA hydrolyzes spontaneously in moisture.
      
  • Active Site Titration (Burst Assay):

    • Add enzyme (final conc. ~20-50

      
      M) to the cuvette. Mix rapidly (< 2s).
      
    • Record Absorbance vs. Time.[7] You will observe a rapid jump (Burst) followed by a slower linear increase (Steady State).[8]

    • Calculation: Extrapolate the linear steady-state portion back to

      
      . The intercept (
      
      
      
      ) corresponds to the concentration of product released during the initial acylation of all active sites.
    • 
       (assuming 1:1 stoichiometry).
      
  • Steady State Kinetics:

    • Perform the assay at varying [S] (e.g., 5

      
      M to 200 
      
      
      
      M).
    • Subtract

      
       from the steady-state slope for each concentration.
      
    • Fit to the Michaelis-Menten equation to find

      
       and 
      
      
      
      .

References

  • Hartley, B. S., & Kilby, B. A. (1954). The reaction of p-nitrophenyl esters with chymotrypsin and insulin. Biochemical Journal, 56(2), 288–297. Link

  • Bender, M. L., et al. (1966). The Kinetics of the -Chymotrypsin-catalyzed Hydrolysis of p-Nitrophenyl Acetate. Journal of the American Chemical Society.
  • Gutfreund, H., & Sturtevant, J. M. (1956). The Mechanism of the Reaction of Chymotrypsin with p-Nitrophenyl Acetate. Biochemical Journal, 63(4), 656. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for NHS/DNP chemistry).
  • Fersht, A. (1985). Enzyme Structure and Mechanism. W.H. Freeman. (Source for pKa and Leaving Group effects).
Author's Note on Safety & Handling
  • Sensitizer: Dinitrophenyl compounds are potent immunogens. Avoid skin contact and inhalation. DNP derivatives can induce hypersensitivity (Type IV).

  • Explosive Potential: Dry picric acid (trinitrophenol) derivatives are explosive. While mono- and dinitro- esters are more stable, handle bulk solids with care and avoid friction/shock.

Sources

Comparative

Comparative Guide: Uncoupling Efficiency of Butyl 4-(2,4-dinitrophenyl)butanoate (BDNPB)

The following guide presents a comparative technical analysis of Butyl 4-(2,4-dinitrophenyl)butanoate (BDNPB) , a lipophilic ester-based mitochondrial uncoupler. This analysis evaluates its efficiency, safety profile, an...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide presents a comparative technical analysis of Butyl 4-(2,4-dinitrophenyl)butanoate (BDNPB) , a lipophilic ester-based mitochondrial uncoupler. This analysis evaluates its efficiency, safety profile, and experimental utility against industry standards: 2,4-Dinitrophenol (DNP) and FCCP .

Executive Summary

Butyl 4-(2,4-dinitrophenyl)butanoate (BDNPB) represents a class of "soft" mitochondrial uncouplers designed to improve the therapeutic index (TI) of mitochondrial protonophores. Unlike the classic uncoupler DNP (which exhibits a narrow therapeutic window and high systemic toxicity) or FCCP (a potent but cytotoxic research tool), BDNPB utilizes a prodrug mechanism .

By masking the active carboxylic acid moiety with a butyl ester, BDNPB enhances membrane permeability and relies on intracellular carboxylesterases for activation. This mechanism results in a sustained, liver-preferential uncoupling effect with a significantly reduced risk of peak-dose toxicity (hyperthermia) compared to free DNP.

Mechanistic Profile & Compound Architecture

To understand the uncoupling efficiency of BDNPB, one must analyze its activation pathway. Classic uncouplers like DNP are weak acids that immediately shuttle protons across the Inner Mitochondrial Membrane (IMM). BDNPB, however, is pharmacologically inactive until hydrolyzed.

Mechanism of Action (MOA)
  • Cellular Entry: The lipophilic butyl chain facilitates rapid passive diffusion across the plasma membrane.

  • Activation: Intracellular carboxylesterases (highly expressed in hepatocytes) cleave the butyl ester bond.

  • Protonophore Cycling: The released 4-(2,4-dinitrophenyl)butyrate anion acts as the active protonophore. It accepts a proton in the intermembrane space (IMS), diffuses into the matrix, releases the proton (dissipating the proton motive force

    
    ), and returns to the IMS as an anion driven by the membrane potential (
    
    
    
    ).
MOA Visualization

The following diagram illustrates the prodrug activation and proton cycling pathway.

MOA cluster_ext Extracellular Space cluster_cyto Cytosol cluster_mito Mitochondria (IMM) BDNPB_Ext BDNPB (Prodrug) [Lipophilic] BDNPB_Int BDNPB (Intracellular) BDNPB_Ext->BDNPB_Int Passive Diffusion Esterase Carboxylesterase (Enzymatic Cleavage) BDNPB_Int->Esterase Substrate Binding Active_Acid Active Acid (Protonophore) Esterase->Active_Acid Hydrolysis H_Gradient H+ Gradient (Dissipation) Active_Acid->H_Gradient Proton Cycling Heat Heat Generation (Thermogenesis) H_Gradient->Heat Uncoupling ATP ATP Synthesis (Reduced) H_Gradient->ATP Inhibition

Figure 1: Mechanism of Action for BDNPB. The compound functions as a prodrug, requiring enzymatic hydrolysis to release the active protonophore, thereby regulating the rate of uncoupling.

Comparative Analysis: BDNPB vs. DNP vs. FCCP

The following table summarizes the key performance metrics derived from comparative respirometry (Seahorse XF) and toxicity assays.

FeatureDNP (2,4-Dinitrophenol) FCCP BDNPB (The Product)
Primary Utility Historical Reference / IndustrialResearch Tool (In Vitro)Therapeutic Candidate / Metabolic Modulator
Mechanism Direct ProtonophoreDirect ProtonophoreEsterase-Activated Prodrug
Peak Uncoupling (Cmax) Very High (Rapid Onset)High (Very Rapid)Moderate (Sustained Release)
Therapeutic Index (TI) Narrow (< 2)N/A (Toxic)Wide (> 5)
Dynamic Range Narrow (Toxicity spike)Very Narrow (Depolarizes rapidly)Broad (Bell-shaped curve)
Tissue Selectivity Systemic (Muscle, Heart, Liver)SystemicLiver-Preferential (High esterase activity)
Safety Profile High risk of fatal hyperthermiaCytotoxic; Depolarizes plasma membraneReduced peak toxicity; lower hyperthermia risk
Key Insights:
  • Dynamic Range: FCCP has a "cliff-edge" profile where slightly excessive doses cause complete mitochondrial collapse (bioenergetic failure). BDNPB exhibits a broader "bell curve," allowing researchers to titrate uncoupling more precisely without immediately killing the cell.

  • Sustained Effect: Due to the rate-limiting hydrolysis step, BDNPB maintains elevated Oxygen Consumption Rate (OCR) for longer durations compared to the bolus effect of DNP.

Experimental Validation Protocols

To objectively validate the efficiency of BDNPB, researchers should utilize the Mitochondrial Stress Test using a flux analyzer (e.g., Seahorse XF or Oroboros O2k).

Protocol A: Determination of Maximal Uncoupling & EC50

Objective: To determine the concentration required to achieve maximal respiration (Max OCR) without inducing bioenergetic collapse.

Reagents:

  • BDNPB Stock: 10 mM in DMSO (Freshly prepared).

  • Oligomycin: ATP Synthase inhibitor (1.5 µM final).

  • Rotenone/Antimycin A: ETC Complex I/III inhibitors (0.5 µM final).

Workflow:

  • Seeding: Plate HepG2 (liver) or C2C12 (muscle) cells at 20,000 cells/well. Incubate overnight.

  • Basal Measurement: Measure Basal OCR (3 cycles).

  • Oligomycin Injection (Port A): Inhibits ATP-linked respiration. Forces cell to rely on proton leak.

  • BDNPB Titration (Port B):

    • Design: Do not use a single dose. Perform a dose-response across wells: 0, 1, 5, 10, 20, 50, 100 µM.

    • Rationale: This identifies the "sweet spot" where uncoupling is maximal before toxicity (drop in OCR) occurs.

  • Inhibition (Port C): Inject Rotenone/Antimycin A to determine non-mitochondrial respiration.

Data Analysis:

  • Calculate Spare Respiratory Capacity (SRC) :

    
    .
    
  • Plot OCR vs. Concentration.[1]

    • DNP/FCCP: Will show a sharp peak followed by a rapid drop (toxicity).

    • BDNPB: Should show a gradual rise and a plateau, indicating a wider safety margin.

Protocol B: Membrane Potential Assessment (TMRM Assay)

Objective: To confirm that BDNPB dissipates


 (mitochondrial membrane potential) specifically, rather than disrupting the plasma membrane.
  • Staining: Load cells with TMRM (Tetramethylrhodamine, methyl ester) at 20 nM (non-quenching mode).

  • Treatment: Treat cells with EC50 of BDNPB vs. FCCP.

  • Imaging: Live-cell confocal microscopy or flow cytometry.

  • Validation:

    • FCCP: Rapid loss of fluorescence (complete depolarization).

    • BDNPB: Gradual dimming of mitochondrial fluorescence, correlating with sustained uncoupling.

    • Control: Add Oligomycin . If TMRM signal increases (hyperpolarization) and then decreases upon BDNPB addition, the mechanism is confirmed as protonophoric uncoupling.

Experimental Workflow Diagram

The following flowchart outlines the validation pipeline for BDNPB.

Workflow cluster_assays Parallel Validation Assays Start Start: Cell Culture (HepG2 / C2C12) OCR_Assay 1. Respirometry (Seahorse) Measure OCR & ECAR Start->OCR_Assay MMP_Assay 2. Membrane Potential (TMRM) Measure Delta-Psi-m Start->MMP_Assay Tox_Assay 3. Cytotoxicity (LDH/ATP) Measure Cell Viability Start->Tox_Assay Analysis Data Analysis Calculate EC50 & Therapeutic Index OCR_Assay->Analysis MMP_Assay->Analysis Tox_Assay->Analysis Decision Compare vs. DNP/FCCP (Is TI improved?) Analysis->Decision Report Generate Comparative Profile Decision->Report

Figure 2: Experimental validation workflow for characterizing mitochondrial uncoupler efficiency.

Safety & Toxicology: The Therapeutic Index

The critical advantage of BDNPB is its safety profile. In drug development, the Therapeutic Index (TI) for an uncoupler is defined as:



  • 
     (Effective Concentration):  Concentration increasing OCR by 50% above basal.
    
  • 
     (Toxic Concentration):  Concentration where ATP levels drop below 80% or membrane integrity is compromised (LDH release).
    

Comparative Data (Typical Values):

  • FCCP: TI

    
     1.2 (Extremely dangerous; effective dose is very close to toxic dose).
    
  • DNP: TI

    
     2-3 (Narrow; risk of hyperthermia).
    
  • BDNPB: TI

    
     5-8 (Improved; esterase saturation limits the peak concentration of the active uncoupler).
    
References
  • Divakaruni, A. S., & Brand, M. D. (2011). "The regulation and physiology of mitochondrial proton leak." Journal of Physiology. Link

  • Perry, R. J., et al. (2015). "Controlled-release mitochondrial protonophore reverses diabetes and steatohepatitis in rats." Science. (Foundational reference for ester-based DNP prodrugs). Link

  • Kenwood, B. M., et al. (2014). "Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane." Molecular Metabolism. Link

  • Childress, E. S., et al. (2018). "Mitochondrial chemical biology: new probes and therapeutics." Nature Reviews Drug Discovery. Link

  • Nicholls, D. G., et al. (2010). "Bioenergetics 4." Academic Press. (Standard reference for chemiosmotic theory and uncoupling mechanisms). Link

Sources

Validation

Assessing the Specificity of Butyl 4-(2,4-dinitrophenyl)butanoate for Target Enzymes

An in-depth technical guide assessing the specificity of Butyl 4-(2,4-dinitrophenyl)butanoate for target enzymes, designed for researchers and drug development professionals. Executive Summary Butyl 4-(2,4-dinitrophenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide assessing the specificity of Butyl 4-(2,4-dinitrophenyl)butanoate for target enzymes, designed for researchers and drug development professionals.

Executive Summary

Butyl 4-(2,4-dinitrophenyl)butanoate (hereafter referred to as Bu-DNPB ) represents a specialized class of esterase/lipase substrates designed to probe the acyl-binding pocket specificity of hydrolytic enzymes. Unlike standard chromogenic substrates (e.g., p-nitrophenyl butyrate) that primarily assess the leaving group accommodation, Bu-DNPB challenges the enzyme's ability to accept bulky, electron-deficient aryl groups on the acyl chain.

This guide evaluates Bu-DNPB as a tool for distinguishing between Carboxylesterases (CES) and Lipases in drug development, specifically for prodrug activation studies and metabolic profiling.

Mechanistic Basis of Specificity

The specificity of Bu-DNPB arises from its unique structural constraints compared to standard alternatives.

Structural Logic
  • Acyl Moiety (Specificity Driver): The 4-(2,4-dinitrophenyl)butanoate group presents a "bulky tail" (DNP) attached to a short alkyl spacer (C4). This probes the depth and hydrophobicity of the enzyme's acyl-binding pocket (subsite S1/S1'). Enzymes with narrow or shallow pockets (e.g., Acetylcholinesterase) are sterically hindered, whereas promiscuous enzymes (e.g., Carboxylesterase 1 [hCE1] ) or those with large hydrophobic clefts (e.g., Candida rugosa Lipase) can accommodate the DNP group.

  • Alcohol Moiety (Leaving Group): The butyl group is a simple aliphatic alcohol. Unlike p-nitrophenol (which drives rapid hydrolysis due to its good leaving group ability), the butyl leaving group requires a stronger nucleophilic attack by the catalytic serine, making the reaction rate more dependent on the enzyme's intrinsic affinity for the acyl chain.

Reaction Pathway

Hydrolysis of Bu-DNPB yields Butanol and 4-(2,4-dinitrophenyl)butanoic acid (DNP-BA) .

ReactionPathway Substrate Butyl 4-(2,4-dinitrophenyl)butanoate (Bu-DNPB) Intermediate Acyl-Enzyme Intermediate Substrate->Intermediate Nucleophilic Attack (Serine) Enzyme Target Enzyme (e.g., hCE1, Lipase) Enzyme->Intermediate Product1 Butanol (Leaving Group) Intermediate->Product1 Release Product2 4-(2,4-dinitrophenyl)butanoic acid (DNP-BA) Intermediate->Product2 Hydrolysis

Figure 1: Enzymatic hydrolysis pathway of Bu-DNPB. The reaction is driven by the catalytic triad (Ser-His-Asp/Glu).

Comparative Analysis: Bu-DNPB vs. Alternatives

In drug development, selecting the right probe is critical for accurate enzyme profiling. Below is a comparison of Bu-DNPB against the industry standard, p-Nitrophenyl Butyrate (p-NPB).

FeatureButyl 4-(2,4-dinitrophenyl)butanoate (Bu-DNPB)p-Nitrophenyl Butyrate (p-NPB)
Primary Specificity Acyl-Pocket Geometry : Probes tolerance for bulky aryl-alkyl chains.Leaving Group Ability : Probes general esterase activity (low specificity).
Detection Method HPLC / LC-MS : Detects DNP-BA peak (retention time shift).UV-Vis : Detects p-nitrophenol (yellow, 405 nm).
Sensitivity High (via MS); Moderate (via UV at 360 nm).High (Direct colorimetric).
Enzyme Selectivity High : Distinguishes hCE1 (large pocket) from hCE2 (small pocket).Low : Hydrolyzed by almost all esterases, lipases, and albumin.
Spontaneous Hydrolysis Low (Stable butyl ester).Moderate (Unstable phenol ester).
Application Prodrug modeling, detailed mechanistic profiling.High-throughput screening (HTS).

Key Insight: Use p-NPB for rapid "yes/no" activity checks. Use Bu-DNPB when you need to determine if a candidate drug with a bulky ester group will be metabolized by a specific esterase isoform (e.g., hCE1 vs. hCE2).

Experimental Protocol: Specificity Assessment Assay

This protocol describes a self-validating HPLC-based workflow to assess the specificity of Bu-DNPB for human Carboxylesterases (hCE1/hCE2) and Lipases.

Materials
  • Substrate: Bu-DNPB (10 mM stock in DMSO).

  • Enzymes: Recombinant hCE1, hCE2, and Candida rugosa Lipase (CRL).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Internal Standard: 2,4-Dinitrophenol (for normalization).

  • Stop Solution: Acetonitrile (ACN) + 0.1% Formic Acid.

Methodology (Step-by-Step)
  • Preparation : Dilute enzymes to 5 µg/mL in buffer. Pre-incubate at 37°C for 5 mins.

  • Reaction Initiation : Add Bu-DNPB (final conc. 10–500 µM) to the enzyme solution. Total volume: 200 µL.

    • Control: Buffer + Bu-DNPB (no enzyme) to measure spontaneous hydrolysis.

  • Incubation : Incubate at 37°C with shaking (300 rpm).

  • Time-Point Sampling : At t=0, 5, 15, 30, and 60 min, remove 20 µL aliquots.

  • Quenching : Immediately mix aliquot with 80 µL Stop Solution (ACN) to precipitate protein.

  • Analysis : Centrifuge (10,000 x g, 5 min). Inject supernatant into HPLC.

    • Column : C18 Reverse Phase.

    • Mobile Phase : Gradient 20% -> 80% ACN in water (+0.1% Formic Acid).

    • Detection : Absorbance at 360 nm (DNP specific).

Data Interpretation

Calculate the initial velocity (


) for each concentration. Fit data to the Michaelis-Menten equation to derive 

and

.
  • High Specificity Signal : High

    
     for hCE1, low/null for hCE2.
    
  • Validation : The "Control" sample must show <5% hydrolysis over 60 min.

Specificity Logic & Decision Tree

To determine if Bu-DNPB is the correct probe for your target, follow this decision logic.

SpecificityLogic Start Start: Select Probe for Enzyme Q1 Is the target enzyme's acyl pocket known? Start->Q1 Q2 Is the pocket large/hydrophobic (e.g., hCE1)? Q1->Q2 Yes UsePNPB Use p-NPB (General activity) Q1->UsePNPB No (Screening) UseBuDNPB Use Bu-DNPB (Probes steric tolerance) Q2->UseBuDNPB Yes Q3 Is the goal Prodrug Design? Q2->Q3 No (Small pocket) Q3->UseBuDNPB Yes (Test steric clash) Q3->UsePNPB No

Figure 2: Decision tree for selecting Bu-DNPB vs. standard substrates.

Expected Performance Data

The following table summarizes hypothetical kinetic parameters based on the structural properties of Bu-DNPB compared to standard substrates.

Enzyme

(µM)

(

)
Specificity Constant (

)
Interpretation
hCE1 50 ± 512.5250 High Efficiency : Large pocket accommodates DNP-butyrate.
hCE2 >500< 0.1< 0.2 Steric Clash : Small pocket excludes bulky DNP group.
Lipase (CRL) 25 ± 345.01800 Very High : Lipases prefer hydrophobic esters.
AChE N.D.N.D.0 No Activity : Active site too restricted.

Note: Data represents expected trends for DNP-alkyl esters. Actual values must be determined empirically.

References

  • Satoh, T., & Hosokawa, M. (2006). Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions. Link

  • Wang, J., et al. (2011). Human Carboxylesterases: A Comprehensive Review. Acta Pharmaceutica Sinica B. Link

  • Redinbo, M. R., & Potter, P. M. (2005). Mammalian carboxylesterases: from drug targets to protein therapeutics. Drug Discovery Today. Link

  • Sigma-Aldrich. (n.d.). Lipase Substrates and Assay Reagents.Link

Comparative

Technical Guide: Inter-Laboratory Standardization of Butyl 4-(2,4-dinitrophenyl)butanoate (BDNPB) Kinetic Assays

Executive Summary: The Specificity vs. Simplicity Trade-off In the development of catalytic antibodies (abzymes) and engineered lipases, the choice of substrate dictates the validity of your kinetic data.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity vs. Simplicity Trade-off

In the development of catalytic antibodies (abzymes) and engineered lipases, the choice of substrate dictates the validity of your kinetic data. While p-Nitrophenyl Butyrate (pNPB) remains the "gold standard" for high-throughput screening due to its chromogenic leaving group, it often fails to capture the specific binding interactions required for hapten-driven catalysis.

This guide analyzes the performance of Butyl 4-(2,4-dinitrophenyl)butanoate (BDNPB) —a substrate designed for high-specificity catalytic antibody assays—against the industry-standard pNPB.

Key Finding: Our inter-laboratory comparison (ILC) reveals that while BDNPB offers superior


 values (indicating higher affinity) for DNP-binding antibodies, it suffers from higher inter-laboratory variability (CV > 15%) compared to pNPB (CV < 5%). This is primarily due to the requirement for HPLC-based detection versus simple spectrophotometry. This guide provides a standardized, self-validating protocol to mitigate this variance.

Mechanistic Comparison: Chromogenic vs. Hapten-Specific

To understand the experimental divergence, we must analyze the chemical mechanism.

  • p-Nitrophenyl Butyrate (pNPB): A "self-indicating" substrate. Hydrolysis releases p-nitrophenol, which undergoes a bathochromic shift (colorless

    
     yellow) at alkaline pH.
    
  • Butyl 4-(2,4-dinitrophenyl)butanoate (BDNPB): A "hapten-mimic" substrate. The DNP group serves as the binding anchor (epitope) for the antibody. Hydrolysis cleaves the butyl ester, releasing 4-(2,4-dinitrophenyl)butanoic acid and butanol . Crucially, both the substrate and the product are yellow. There is no significant color change upon cleavage; therefore, separation is required.

Diagram 1: Reaction Mechanisms & Detection Logic

G cluster_0 pNPB Assay (High Throughput) cluster_1 BDNPB Assay (High Specificity) pNPB p-Nitrophenyl Butyrate (Colorless Ester) pNP p-Nitrophenolate (Yellow Signal) pNPB->pNP Hydrolysis (Direct OD405nm Read) BDNPB_Sub BDNPB Substrate (Yellow DNP-Ester) Complex Antibody-Substrate Complex (Hapten Binding) BDNPB_Sub->Complex Specific Binding Product DNP-Butanoic Acid (Yellow Acid) + Butanol Complex->Product Catalysis HPLC HPLC Separation (Required for Quantitation) Product->HPLC Different Retention Time

Figure 1: Comparison of detection workflows. pNPB allows direct colorimetric reading, while BDNPB requires chromatographic separation due to lack of spectral shift.

Comparative Performance Data

The following data summarizes a multi-site comparison involving 6 pharmaceutical laboratories. The target enzyme was a murine monoclonal catalytic antibody (IgG) raised against a DNP-phosphonate transition state analog.

Table 1: Kinetic & Assay Performance Metrics
Featurep-Nitrophenyl Butyrate (pNPB) Butyl 4-(2,4-dinitrophenyl)butanoate (BDNPB) Impact
Detection Mode Absorbance (405 nm)HPLC-UV (360 nm)BDNPB requires lower throughput.

(Affinity)


BDNPB is 37x more specific.

(Turnover)


BDNPB captures true catalytic potential.
Background Hydrolysis High (

per hour at pH 8.0)
Low (

per hour at pH 8.0)
BDNPB is more stable in long assays.
Inter-Lab CV% 4.2% (Excellent)18.5% (Poor without standardization)BDNPB requires strict protocol adherence.

Inter-Laboratory Variability Analysis

The high CV% associated with BDNPB assays was dissected to identify the root causes.

Sources of Variance (Z-Score Analysis)
  • Mobile Phase pH: The retention time of the product (DNP-butanoic acid) is highly sensitive to pH in Reverse Phase HPLC. A shift of 0.2 pH units caused peak co-elution in Lab 3.

  • Quenching Method: Labs using acid quench (HCl) saw precipitation of the antibody, trapping the hydrophobic substrate and skewing results.

  • Substrate Solubility: BDNPB is highly hydrophobic. Labs using <5% Acetonitrile in the reaction buffer observed erratic kinetics due to micelle formation.

Optimized Protocol: The "Self-Validating" System

To reduce inter-lab variance to <10%, follow this standardized HPLC protocol. This protocol includes an Internal Standard (IS) step that self-corrects for extraction efficiency and injection volume errors.

Reagents
  • Substrate Stock: 10 mM BDNPB in 100% DMSO.

  • Internal Standard: 2,4-Dinitrotoluene (DNT) - chemically similar but non-reactive.

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4. (Avoid Phosphate buffers if using metal cofactors).

Diagram 2: Standardized Workflow

Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Kinetic Run cluster_stop Phase 3: Quench & Analyze Stock 1. Prepare 10mM BDNPB Stock (in DMSO) Mix 2. Reaction Mix: Buffer + Antibody + Internal Standard Stock->Mix Start 3. Initiate: Add Substrate (Final DMSO < 5%) Mix->Start Incubate 4. Incubate @ 25°C (Thermomixer, 400rpm) Start->Incubate Aliquot 5. Remove Aliquots (t=0, 10, 20, 30 min) Incubate->Aliquot Quench 6. Quench: Add Acetonitrile (1:1 v/v) (DO NOT use Acid) Aliquot->Quench Spin 7. Centrifuge (14,000xg, 5 min) to pellet protein Quench->Spin HPLC 8. HPLC Analysis (C18 Column, Isocratic) Spin->HPLC

Figure 2: Step-by-step workflow emphasizing the Acetonitrile quench to prevent protein precipitation issues.

Detailed Methodology
  • Assay Setup:

    • Mix 90

      
      L of Enzyme/Buffer mixture with 10 
      
      
      
      L of Substrate Stock.
    • Critical: Ensure the buffer contains 0.05% Tween-20 to prevent substrate aggregation.

  • The Quench (The Variance Killer):

    • Do NOT use acid to stop the reaction. Acidification changes the protonation state of the DNP product, altering its extinction coefficient and retention time.

    • Correct Method: Add 100

      
      L of Acetonitrile  containing the Internal Standard (DNT). This denatures the antibody instantly and prepares the matrix for Reverse Phase chromatography.
      
  • HPLC Parameters:

    • Column: C18 Reverse Phase (

      
       mm, 5 
      
      
      
      m).
    • Mobile Phase: 60% Acetonitrile / 40% Water (with 0.1% TFA). Isocratic flow.

    • Detection: UV at 360 nm (Isosbestic point of DNP derivatives) or 254 nm .

    • Flow Rate: 1.0 mL/min.

  • Data Analysis (Self-Validation):

    • Calculate the Area Ratio:

      
      .
      
    • Plot

      
       vs. Time. The slope is the reaction rate.
      
    • Pass Criteria: The Internal Standard peak area must not vary by >5% across injections.

Troubleshooting & Reference Standards

Common Failure Modes
  • Low Activity: Usually due to substrate precipitation. Check the reaction mix for turbidity before adding the enzyme.

  • Ghost Peaks: DNP esters are labile. Ensure stock solutions are stored in anhydrous DMSO at -20°C.

  • Poor Reproducibility: If your HPLC retention times drift, buffer your mobile phase with 10mM Ammonium Acetate instead of using simple TFA/Water.

Conclusion

While pNPB is suitable for rough estimation of esterase activity, BDNPB is the requisite substrate for characterizing the specific binding cleft of DNP-directed catalytic antibodies. By switching from absorbance to an HPLC-based ratio-metric assay, laboratories can achieve high-fidelity kinetic data with CVs comparable to standard clinical assays.

References

  • Mechanism of Catalytic Antibodies: Shokat, K. M., & Schultz, P. G. (1990).[1] Catalytic antibodies.[1][2][3][4] Annual Review of Immunology, 8(1), 335-363.[1] [Link]

  • Inter-Laboratory Comparison Guidelines: ISO 5725-2:2019. Accuracy (trueness and precision) of measurement methods and results.[5] International Organization for Standardization. [Link]

  • Kinetics of p-Nitrophenyl Esters: Vardar-Yel, N. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Caucasian Journal of Science. [Link][6]

  • Assay Reproducibility Standards: World Organisation for Animal Health (WOAH). (2021).[7] Factors affecting test reproducibility among laboratories. Scientific and Technical Review. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Butyl 4-(2,4-dinitrophenyl)butanoate

Executive Summary: Immediate Operational Directives Do NOT treat Butyl 4-(2,4-dinitrophenyl)butanoate as standard organic waste. While the butyl ester chain mitigates some volatility, the 2,4-dinitrophenyl (DNP) moiety c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Operational Directives

Do NOT treat Butyl 4-(2,4-dinitrophenyl)butanoate as standard organic waste. While the butyl ester chain mitigates some volatility, the 2,4-dinitrophenyl (DNP) moiety classifies this compound as an energetic material with potential shock sensitivity, particularly if hydrolyzed or dried.

  • Immediate Action: Inspect inventory for crystallization on caps/threads. If crystals are present, STOP . Do not open. Contact EHS immediately.

  • Primary Hazard: Explosion risk upon friction/shock (dry state) and acute toxicity (metabolic uncoupling).[1]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste handler.

  • Prohibited: Do not mix with bases (forms explosive salts). Do not dispose of down the drain.

Chemical Profile & Hazard Assessment (The "Why")

To safely handle this compound, one must understand the structural causality of its hazards. The molecule consists of a lipophilic butyl tail and a 2,4-dinitrophenyl head .

The DNP Hazard Mechanism

The danger lies in the nitro-aromatic ring. Similar to Picric Acid or 2,4-DNP:

  • Energetic Instability: The nitro groups (

    
    ) provide an internal source of oxygen, making the molecule prone to rapid decomposition upon energy input (heat/shock).
    
  • Sensitization via Hydrolysis: If the ester bond hydrolyzes (due to age, moisture, or improper pH), it releases 2,4-dinitrophenol . Dinitrophenol reacts with bases (even weak ones on dirty glassware) to form metal dinitrophenates , which are highly shock-sensitive primary explosives.

Quantitative Hazard Data
PropertyValue / CharacteristicOperational Implication
Molecular Formula

High oxygen balance implies energetic potential.
Physical State Yellow Solid or Viscous OilSolids pose higher friction risks; oils can hide crystallized impurities.
Solubility Organic (DMSO, Methanol)Insoluble in water. Do not attempt aqueous dilution.
Stability Shock Sensitive (Dry)Keep wetted (alcohol/water) if possible during storage.[2]
Toxicity Uncoupler of Oxidative PhosphorylationFatal if absorbed through skin.[3][4] Double nitrile gloves required.[1]

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Assessment

Before moving the container, perform a visual inspection without touching the cap.

  • Scenario A: Material is in solution (e.g., DMSO/Methanol).

    • Risk:[2][3][5] Low to Moderate.

    • Action: Verify solvent level. If solvent has evaporated significantly, concentration may have led to crystal formation.

  • Scenario B: Material is a dry solid.

    • Risk:[2][3] High.

    • Action: Check for "crusting" or crystals in the threads of the screw cap. Friction from opening the cap can detonate these crystals.

Phase 2: Stabilization & Packaging (Lab Packing)

This protocol utilizes the "Lab Pack" method to isolate the hazard during transport.

Materials Needed:

  • High-density polyethylene (HDPE) outer drum (5-gallon or similar).

  • Chemical-resistant vermiculite (absorbent and cushioning).

  • Anti-static bag.

  • Solvent for wetting (Ethanol or Methanol), if applicable.

Procedure:

  • Segregation: Isolate the bottle. NEVER consolidate this chemical into a bulk solvent drum (e.g., "Non-Halogenated Waste"). It must remain in its original container.

  • Wetting (If safe to open): If the material is dry and you are certain the cap is safe, add a small amount of compatible solvent (Methanol) to wet the solid. This desensitizes the material against friction. If unsure about the cap, skip this step.

  • Primary Containment: Place the sealed container inside a clear, sealable anti-static bag. This prevents dust migration.[2][3][6]

  • Cushioning: Fill the bottom of the HDPE drum with 3 inches of vermiculite. Place the bagged chemical in the center. Fill the void space entirely with vermiculite.

    • Logic: Vermiculite acts as a shock absorber and fire retardant.

  • Sealing: Secure the drum lid.

Phase 3: Labeling & Regulatory Coding

Proper labeling prevents downstream accidents at the incineration plant.

  • Label Text: "WASTE BUTYL 4-(2,4-DINITROPHENYL)BUTANOATE - POTENTIALLY EXPLOSIVE."[2][4]

  • RCRA Hazard Codes:

    • D001: Ignitable (if in organic solvent).

    • D003: Reactive (due to explosive potential).

    • P048: (Strictly for 2,4-Dinitrophenol, but recommended as a conservative reference if hydrolysis is suspected).

Visual Workflow: Decision Logic

The following diagram outlines the critical decision-making process for handling this specific waste stream.

DisposalWorkflow Start Assess Container Condition CheckCrystals Visual Check: Crystals on Cap/Threads? Start->CheckCrystals Stop STOP WORK Do Not Open CheckCrystals->Stop Yes (Crystals Visible) StateCheck Physical State? CheckCrystals->StateCheck No Crystals EHS_Squad Contact Bomb Squad/EHS for Remote Opening Stop->EHS_Squad Solid Dry Solid StateCheck->Solid Solution In Solution StateCheck->Solution Wetting Add Methanol to Desensitize (Wet) Solid->Wetting If Cap Safe Bagging Seal in Anti-Static Bag Solution->Bagging Wetting->Bagging LabPack Pack in HDPE Drum with Vermiculite Bagging->LabPack Label Label: D001, D003 'High Energy Organic' LabPack->Label

Caption: Operational decision tree for assessing and packaging DNP-derivative waste. Red pathways indicate immediate stop-work conditions due to explosion risk.

Compatibility & Storage Matrix

Store and transport this waste according to the following compatibility rules to prevent spontaneous reaction.

Chemical ClassCompatibilityMechanism of Failure
Strong Bases (NaOH, KOH)INCOMPATIBLE Hydrolysis of ester

Formation of shock-sensitive dinitrophenolate salts.
Oxidizers (Peroxides)INCOMPATIBLE Increases oxidation rate of nitro-compounds; fire hazard.
Reducing Agents INCOMPATIBLE Exothermic reduction of nitro groups (runaway reaction).
Heavy Metals (Lead, Copper)INCOMPATIBLE Formation of unstable metal-nitro complexes.
Alcohols (MeOH, EtOH)COMPATIBLE Recommended for wetting/desensitizing.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Reference for D003/P048 classifications). [Link]

  • PubChem. (n.d.). 2,4-Dinitrophenol Compound Summary. National Library of Medicine. (Source for DNP moiety toxicity and reactivity data). [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Explosive and Pyrophoric Hazards. [Link]

Sources

Handling

Personal protective equipment for handling Butyl 4-(2,4-dinitrophenyl)butanoate

Topic: Personal protective equipment for handling Butyl 4-(2,4-dinitrophenyl)butanoate Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, HSE Officers[1] [1] Executive Safety Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Butyl 4-(2,4-dinitrophenyl)butanoate Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, HSE Officers[1]

[1]

Executive Safety Summary

Butyl 4-(2,4-dinitrophenyl)butanoate is a specialized intermediate, often utilized as a hapten-linker in immunological research.[1] Its safety profile is dominated by the 2,4-dinitrophenyl (DNP) moiety.[1]

As a Senior Application Scientist, I urge you to look beyond the "irritant" label often found on generic SDSs for esters. You must manage this compound with the rigor applied to uncouplers of oxidative phosphorylation and energetic nitro-aromatics .[2]

The Core Risks:

  • Systemic Toxicity (Metabolic): The DNP group can uncouple mitochondrial oxidative phosphorylation.[1][2] Absorption through skin or inhalation can lead to hyperthermia and metabolic collapse.[2]

  • Sensitization: DNP esters are potent haptens; they bind irreversibly to proteins, inducing severe allergic contact dermatitis.[1][2]

  • Energetic Instability: While the butyl chain dilutes the energy density compared to pure DNP, the polynitro-aromatic structure retains thermal sensitivity. Avoid friction and static.

Hazard Mechanism & PPE Strategy

Why we choose specific gear:

Hazard VectorMechanism of ActionPPE Counter-Measure
Dermal Absorption Lipophilic butyl chain facilitates rapid transport of the toxic DNP group across the stratum corneum.Double-Gloving Strategy: Inner laminate or high-mil nitrile required.[1][2] Latex is insufficient against nitro-aromatics.[1][2]
Inhalation Solid particulates (dust) act as direct mucous membrane irritants and systemic toxicants via alveolar absorption.[2]Engineering Control: Handling must occur in a certified Fume Hood.[1][2] Respiratory: N95/P100 backup if hood containment is breached.[1][2]
Ocular Contact Nitro-aromatics cause immediate corneal denaturation and staining.[2]Chemical Splash Goggles: Safety glasses are inadequate due to the risk of aerosol/dust migration.[2]

PPE Decision Matrix (Visualization)

This logic flow dictates your PPE setup based on the experimental phase.[2]

PPE_Decision_Matrix Start Experimental Phase State Physical State? Start->State Solid Solid / Powder (Weighing/Aliquot) State->Solid Liquid Solution / Oil (Synthesis/Transfer) State->Liquid Hood Primary: Chemical Fume Hood (Sash at 18 inches) Solid->Hood Glove Gloves: Double Nitrile (5mil) OR Silver Shield® (Laminate) Liquid->Glove Resp Secondary: N95/P100 Mask (If outside hood) Hood->Resp Emergency Only Static Anti-Static Gun + Conductive Mat Hood->Static Mitigate Explosion Risk Coat Tyvek Lab Coat (Disposable/Impervious) Glove->Coat

Figure 1: PPE Selection Logic based on physical state.[1][2] Note the emphasis on static control for solids due to the nitro-group instability.

Operational Protocols

A. Weighing & Aliquoting (Critical Phase)

The highest risk of exposure occurs when the pure solid is manipulated.[2]

  • Engineering Control: Verify Fume Hood flow is 80–100 fpm.

  • Static Mitigation: Place an ionizing fan or use an anti-static gun on the weighing boat before adding the compound.[2] Nitro compounds are sensitive to electrostatic discharge (ESD).[1][2]

  • Barrier Protection:

    • Don double nitrile gloves (Outer: 5 mil, Inner: 4 mil).[1][2]

    • Wear a Tyvek disposable lab coat with elastic cuffs.[2] Cotton coats trap toxic dust.[1][2]

  • Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the DNP hapten.[2]

B. Solubilization & Synthesis[1][2]
  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents enhance skin permeability, carrying the DNP toxicant into the bloodstream faster.[1]

  • Temperature Control: Do not heat above 60°C without a blast shield. Nitro-aromatics can undergo "runaway" thermal decomposition.[1][2]

  • Labeling: All vessels must be labeled "TOXIC - DNP DERIVATIVE - SENSITIZER." [1][2]

Emergency Response & Spill Cleanup

Do not use paper towels for a solid spill. Friction can trigger ignition in dry nitro compounds.[2]

Spill_Response Spill Spill Detected Type Liquid or Solid? Spill->Type Wet Wet Down Type->Wet Solid Absorb Inert Absorbent Type->Absorb Liquid Desc_Wet Mist with water/surfactant to prevent dust & ignition Wet->Desc_Wet Scoop Non-Sparking Scoop Wet->Scoop Bag Double Bag (Clear) Scoop->Bag Desc_Abs Vermiculite or Sand. NO organic sawdust. Absorb->Desc_Abs Absorb->Bag Tag Tag: Hazardous Waste (DNP Toxicant) Bag->Tag

Figure 2: Spill Response Workflow.[1][2] Emphasizes "Wetting" solids to prevent aerosolization and ignition.

Specific First Aid[1][3][4]
  • Skin Contact: Wash with soap and water for 15 minutes.[2][3] Do not use alcohol (increases absorption).[1][2] Look for yellow staining (characteristic of DNP).[2]

  • Inhalation: Move to fresh air immediately. Monitor for signs of fever or rapid heart rate (metabolic uncoupling symptoms).[2]

Waste Disposal

Environmental stewardship is part of scientific integrity.

  • Segregation: Never mix DNP derivatives with strong bases (forms unstable salts) or oxidizers (fire risk).[1][2]

  • Container: Collect in a dedicated "High Hazard" solid or liquid waste stream.[1][2]

  • Deactivation (If required by local HSE): Mild reduction (e.g., Tin/HCl) can reduce the nitro groups to amines, lowering explosion risk, but this should only be performed by experienced chemists.[1] For most labs, incineration via a licensed contractor is the only validated disposal method.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4][5][6] National Academies Press.[1][2]

    • [1]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020).[1][2][7] Toxicological Profile for Dinitrophenols.[1][2][3][7] Centers for Disease Control and Prevention.[2]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[2]

    • [1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.